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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Kaur-16-ene Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals Introduction The biosynthesis of ent-kaur-16-ene is a critical metabolic pathway in plants, serving as the committed step in the formation of gibberellins (...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of ent-kaur-16-ene is a critical metabolic pathway in plants, serving as the committed step in the formation of gibberellins (B7789140) (GAs), a class of phytohormones that regulate a wide array of developmental processes. These processes include seed germination, stem elongation, leaf expansion, and flower and fruit development. Given the profound impact of gibberellins on plant growth and development, the enzymes involved in the ent-kaurene (B36324) biosynthesis pathway are significant targets for agricultural biotechnology and the development of plant growth regulators. Furthermore, ent-kaurene and its derivatives, kauranoids, have garnered interest in the pharmaceutical industry due to their diverse biological activities. This technical guide provides a comprehensive overview of the core aspects of the ent-kaur-16-ene biosynthesis pathway, including detailed enzymatic steps, quantitative data, experimental protocols, and visualizations of the associated molecular processes.

The Core Biosynthetic Pathway

The synthesis of ent-kaur-16-ene from the general isoprenoid precursor geranylgeranyl diphosphate (B83284) (GGDP) is a two-step cyclization reaction catalyzed by two distinct terpene synthases in higher plants: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS). In some fungi and lower plants, these two enzymatic activities are combined in a single bifunctional protein.[1]

  • Step 1: Geranylgeranyl Diphosphate to ent-Copalyl Diphosphate

    The first committed step is the cyclization of the linear C20 precursor, GGDP, to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS), a class II diterpene cyclase.[2][3] The reaction mechanism involves the protonation of the terminal double bond of GGDP, which initiates a cascade of cyclizations to form the characteristic decalin ring system of ent-CPP. This enzyme is typically located in the plastids.[4]

  • Step 2: ent-Copalyl Diphosphate to ent-Kaur-16-ene

    The second step involves the further cyclization of ent-CPP to the tetracyclic diterpene, ent-kaur-16-ene. This reaction is catalyzed by ent-kaurene synthase (KS), a class I diterpene synthase.[5][6] The mechanism involves the ionization of the diphosphate group from ent-CPP, followed by a series of intramolecular rearrangements and a final deprotonation to yield ent-kaurene. Like CPS, KS is also localized to the plastids.[4]

Diagram of the Core Biosynthetic Pathway

Kaur-16-ene Biosynthesis Pathway GGDP Geranylgeranyl Diphosphate (GGDP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGDP->ent_CPP ent-copalyl diphosphate synthase (CPS) ent_Kaurene ent-Kaur-16-ene ent_CPP->ent_Kaurene ent-kaurene synthase (KS)

Caption: The two-step conversion of GGDP to ent-Kaur-16-ene.

Quantitative Data

The efficiency and rate of the ent-kaurene biosynthesis pathway are governed by the kinetic properties of CPS and KS, as well as the in vivo concentrations of their substrates and products. The following tables summarize available quantitative data from various plant species.

Table 1: Kinetic Parameters of ent-Copalyl Diphosphate Synthase (CPS)

Plant SpeciesEnzyme SourceKm for GGDP (µM)Vmaxkcat (s-1)Optimal pHReference(s)
Arabidopsis thalianaRecombinant2.9 - 3.0-1.87.75[7][8]
Streptomyces platensisRecombinant44-1.8-[8]

Table 2: Kinetic Parameters of ent-Kaurene Synthase (KS)

Plant SpeciesEnzyme SourceKm for ent-CPP (µM)VmaxkcatOptimal pHReference(s)
Cucurbita maxima (Pumpkin)Purified from endosperm0.35--6.8 - 7.5[9][10]

Table 3: Endogenous Concentrations of ent-Kaurene and Gibberellin Precursors

Plant SpeciesTissueCompoundConcentration (pmol/g DW)ConditionReference(s)
Arabidopsis thalianaImbibed Seeds (96h)GA12~222°C, Light
Arabidopsis thalianaImbibed Seeds (96h)GA53~0.122°C, Light[11]
Arabidopsis thalianaImbibed Seeds (96h)GA44~0.222°C, Light[11]
Arabidopsis thalianaImbibed Seeds (96h)GA19~1.522°C, Light[11]
Arabidopsis thalianaImbibed Seeds (96h)GA20~0.522°C, Light[11]
Arabidopsis thalianaImbibed Seeds (96h)GA9~0.822°C, Light[11]
Arabidopsis thalianaImbibed Seeds (96h)GA4~1.222°C, Light[11]
Arabidopsis thalianaImbibed Seeds (96h)GA1~0.122°C, Light[11]
Spinacia oleracea (Spinach)Shootsent-Kaurene55Long Day[12]
Spinacia oleracea (Spinach)Shootsent-Kaurene~18Short Day[12]
Lycopersicon esculentum (Tomato)Pollinated FruitsGA53~150-[13]
Lycopersicon esculentum (Tomato)Pollinated FruitsGA44~100-[3][13]
Lycopersicon esculentum (Tomato)Pollinated FruitsGA19~800-[3][13]
Lycopersicon esculentum (Tomato)Pollinated FruitsGA20~250-[3][13]
Lycopersicon esculentum (Tomato)Pollinated FruitsGA1~25-[3][13]

Regulation of the Pathway

The biosynthesis of ent-kaurene is tightly regulated at multiple levels to ensure appropriate levels of gibberellins in response to developmental and environmental cues.

Transcriptional Regulation: The expression of both CPS and KS genes is subject to developmental and hormonal regulation. For instance, in tomato, pollination leads to an increase in the transcript levels of SlCPS.[13] Various transcription factors, including those from the DOF, AGL, and FUSCA families, have been implicated in regulating the expression of gibberellin biosynthetic genes.

Feedback and Feed-forward Regulation: The gibberellin biosynthetic pathway is under feedback control, where high levels of bioactive GAs can down-regulate the expression of downstream enzymes like GA 20-oxidase and GA 3-oxidase. While direct feedback on CPS and KS is less characterized, there is evidence for feed-forward inhibition of CPS by its substrate GGDP and the cofactor Mg2+.[2]

Hormonal Crosstalk: The gibberellin pathway interacts extensively with other phytohormone signaling pathways. Auxin, for example, can promote GA biosynthesis, while abscisic acid (ABA) often has an antagonistic effect. DELLAs, which are key negative regulators of GA signaling, act as a hub for integrating signals from multiple hormone pathways.

Signaling Pathway Overview

GA_Signaling_Regulation cluster_pathway Kaur-16-ene Biosynthesis cluster_regulation Regulation GGDP GGDP ent_CPP ent-CPP GGDP->ent_CPP CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene KS GAs Bioactive GAs ent_Kaurene->GAs Downstream enzymes GAs->GAs Feedback Inhibition GA_Receptor GID1 (GA Receptor) GAs->GA_Receptor Auxin Auxin TFs Transcription Factors (e.g., PIFs, DOFs) Auxin->TFs ABA ABA ABA->TFs - Light Light Light->TFs DELLA DELLA Proteins DELLA->TFs -| TFs->GGDP + GA_Receptor->DELLA Degradation

Caption: Simplified overview of the regulation of gibberellin biosynthesis and signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the ent-kaur-16-ene biosynthesis pathway.

Heterologous Expression and Purification of CPS and KS

This protocol describes the expression of recombinant CPS and KS in Escherichia coli for subsequent biochemical characterization.

Workflow Diagram

Heterologous_Expression_Workflow start Start: cDNA of CPS/KS clone Clone into Expression Vector (e.g., pET vector with His-tag) start->clone transform Transform E. coli (e.g., BL21(DE3)) clone->transform culture Culture Transformed E. coli transform->culture induce Induce Protein Expression (e.g., with IPTG) culture->induce harvest Harvest Cells by Centrifugation induce->harvest lyse Lyse Cells (e.g., sonication) harvest->lyse purify Purify Protein (e.g., Ni-NTA affinity chromatography) lyse->purify end End: Purified Recombinant Protein purify->end

Caption: Workflow for heterologous expression and purification of CPS/KS.

Methodology:

  • Cloning: The full-length coding sequences of CPS or KS are amplified from cDNA and cloned into a suitable bacterial expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.

  • Transformation: The expression construct is transformed into a competent E. coli expression strain, like BL21(DE3).

  • Culture and Induction: A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic. This is then used to inoculate a larger culture volume. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.

  • Cell Harvest and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and lysozyme). Cells are lysed by sonication on ice.

  • Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM). The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assays

This protocol outlines the procedure for determining the kinetic parameters of purified recombinant CPS and KS.

Methodology:

  • CPS Assay:

    • The reaction mixture contains assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 7.5 mM MgCl2, 10% glycerol, 5 mM DTT), purified recombinant CPS, and varying concentrations of [3H]-GGDP as the substrate.

    • Reactions are initiated by the addition of the enzyme and incubated at 30°C for a defined period.

    • The reaction is stopped by the addition of a quenching solution (e.g., EDTA in methanol).

    • The product, [3H]-ent-CPP, is extracted with an organic solvent (e.g., hexane).

    • The amount of product formed is quantified by liquid scintillation counting of the organic phase.

    • Kinetic parameters (Km and Vmax) are determined by plotting the initial reaction velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation.[14]

  • KS Assay:

    • The reaction mixture contains assay buffer, purified recombinant KS, and varying concentrations of [3H]-ent-CPP as the substrate.

    • The substrate, [3H]-ent-CPP, is typically generated in a preceding CPS reaction using [3H]-GGDP.

    • The assay is performed and analyzed similarly to the CPS assay, with the product being [3H]-ent-kaurene.

Subcellular Localization using Transient Expression in Nicotiana benthamiana

This protocol describes a method to visualize the subcellular localization of CPS and KS by transiently expressing them as fusion proteins with a fluorescent reporter like Green Fluorescent Protein (GFP).[2][10][13][15]

Methodology:

  • Vector Construction: The coding sequence of CPS or KS is fused in-frame with the gene encoding GFP in a plant expression vector, typically under the control of a strong constitutive promoter like CaMV 35S.

  • Agrobacterium Transformation: The expression construct is transformed into Agrobacterium tumefaciens.

  • Infiltration: A single colony of transformed Agrobacterium is grown in liquid culture. The bacterial cells are harvested and resuspended in an infiltration medium (e.g., 10 mM MES, 10 mM MgCl2, 150 µM acetosyringone). The bacterial suspension is infiltrated into the abaxial side of young, fully expanded leaves of N. benthamiana using a needleless syringe.

  • Microscopy: After 2-3 days of incubation, small sections of the infiltrated leaf are excised and mounted on a microscope slide. The subcellular localization of the GFP fusion protein is observed using a confocal laser scanning microscope. Co-localization with known organelle markers (e.g., chlorophyll (B73375) autofluorescence for chloroplasts) can confirm the specific localization.

Analysis of ent-Kaurene and its Precursors by GC-MS

This protocol provides a general method for the extraction, derivatization, and quantification of ent-kaurene and other gibberellin precursors from plant tissues using Gas Chromatography-Mass Spectrometry (GC-MS).[16][17][18][19][20][21]

Methodology:

  • Extraction:

    • Plant tissue is frozen in liquid nitrogen and ground to a fine powder.

    • The powdered tissue is extracted with a suitable organic solvent, such as 80% methanol (B129727) or a mixture of hexane (B92381) and ethyl acetate. For quantitative analysis, a known amount of a deuterated internal standard (e.g., [2H2]-ent-kaurene) is added during extraction.

    • The extract is filtered and the solvent is evaporated under reduced pressure.

  • Purification and Derivatization:

    • The crude extract is often subjected to a clean-up step using solid-phase extraction (SPE) to remove interfering compounds.

    • For compounds containing carboxyl or hydroxyl groups (e.g., ent-kaurenoic acid), derivatization is necessary to increase their volatility for GC analysis. This is typically done by methylation with diazomethane (B1218177) followed by trimethylsilylation. ent-Kaurene itself does not require derivatization.

  • GC-MS Analysis:

    • The derivatized or underivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

    • A non-polar capillary column (e.g., DB-5ms) is commonly used for separation.

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target compounds.

    • Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Conclusion

The biosynthesis of ent-kaur-16-ene represents a pivotal control point in plant growth and development through its role in gibberellin production. A thorough understanding of this pathway, from the kinetics of its core enzymes to its intricate regulatory networks, is essential for both fundamental plant science and its applications in agriculture and medicine. The methodologies and data presented in this guide provide a robust framework for researchers and professionals to further explore and manipulate this important metabolic pathway. As new analytical techniques and molecular tools become available, our understanding of the nuances of ent-kaurene biosynthesis will undoubtedly continue to expand, opening new avenues for crop improvement and the discovery of novel bioactive compounds.

References

Exploratory

The Diterpenoid Kaur-16-ene: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction Kaur-16-ene, a tetracyclic diterpenoid, is a vital precursor in the biosynthesis of gibberellins (B7789140), a class of phytohormones crucial f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaur-16-ene, a tetracyclic diterpenoid, is a vital precursor in the biosynthesis of gibberellins (B7789140), a class of phytohormones crucial for plant growth and development. Beyond its fundamental role in plant biology, kaur-16-ene and its derivatives have garnered significant attention from the scientific community for their diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies for kaur-16-ene, tailored for researchers, scientists, and professionals in drug development.

Natural Sources and Distribution

Kaur-16-ene is predominantly found in the plant kingdom and certain fungal species. Its distribution is widespread, with notable concentrations in various plant families.

Plant Sources:

  • Asteraceae (Composite Family): Species within this family are known to produce kaurane (B74193) diterpenes.

  • Lamiaceae (Mint Family): Several genera, including Isodon, are rich sources of kaur-16-ene and its derivatives. Isodon species, in particular, have been extensively studied for their diverse diterpenoid content.

  • Euphorbiaceae (Spurge Family): This family contains numerous species that synthesize kaurane diterpenes.

  • Annonaceae (Custard Apple Family): Genera such as Annona and Xylopia are reported to contain kaur-16-ene.

  • Cupressaceae (Cypress Family): Coniferous trees like Cryptomeria japonica (Japanese cedar) and Chamaecyparis obtusa (Hinoki cypress) have been identified as emitters of kaur-16-ene into the atmosphere.[1]

Fungal Sources:

  • Gibberella fujikuroi (now Fusarium fujikuroi): This fungus is a well-known producer of gibberellins and, consequently, a significant source of the precursor, kaur-16-ene.[2] The biosynthesis of gibberellins in this fungus has been a key model system for studying the pathway.

  • Rhodosporidium toruloides: Through metabolic engineering, this yeast has been engineered to produce high titers of ent-kaurene (B36324).[3][4]

Quantitative Data on Kaur-16-ene Abundance

The concentration of kaur-16-ene varies significantly depending on the species, tissue type, and environmental conditions. The following tables summarize available quantitative data.

Plant SpeciesPlant Part/ConditionKaur-16-ene Concentration/Accumulation RateReference
Spinacia oleracea (Spinach)Shoots (Long-Day Conditions)~155 pmol g⁻¹ dry weight h⁻¹[5]
Spinacia oleracea (Spinach)Shoots (Short-Day Conditions)~50 pmol g⁻¹ dry weight h⁻¹[5]
Agrostemma githagoPlants (Long-Day Conditions)2.5 times higher than Short-Day[5]
Cryptomeria japonica & Chamaecyparis obtusaHeadspace Emissions0.01 to 7.1 µg dwg⁻¹ h⁻¹ (average: 0.61 µg dwg⁻¹ h⁻¹)
Fungal SpeciesProductYield/TiterReference
Gibberella fujikuroient-7β,16β,17-trihydroxy-kaur-16-ene (from biotransformation of a derivative)0.45%[6][7]
Rhodosporidium toruloides (engineered)ent-kaurene1.4 g/L[3][4]

Biosynthesis of ent-Kaur-16-ene

The biosynthesis of ent-kaur-16-ene from geranylgeranyl pyrophosphate (GGPP) is a two-step cyclization process catalyzed by two key enzymes: ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene synthase (KS). In fungi, these two enzymatic activities are often combined in a single bifunctional protein.[3][8][9]

anetwork GGPP Geranylgeranyl Pyrophosphate (GGPP) CDP ent-Copalyl Diphosphate (CDP) GGPP->CDP ent-copalyl diphosphate synthase (CPS) Kaur_16_ene ent-Kaur-16-ene CDP->Kaur_16_ene ent-kaurene synthase (KS)

Biosynthesis of ent-Kaur-16-ene.

Experimental Protocols

Extraction of Kaur-16-ene from Plant Material (e.g., Isodon species)

This protocol provides a general framework for the extraction of kaur-16-ene from dried plant material. Optimization may be required for different plant species and tissues.

Materials:

Procedure:

  • Maceration: Soak the dried, powdered plant material in methanol at room temperature for 48-72 hours. The solvent-to-sample ratio is typically 10:1 (v/w).

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude methanol extract.

  • Solvent Partitioning: Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v) and partition successively with hexane and then dichloromethane to separate compounds based on polarity. Kaur-16-ene, being non-polar, will preferentially partition into the hexane and dichloromethane phases.

  • Concentration of Fractions: Concentrate the hexane and dichloromethane fractions separately using a rotary evaporator.

Isolation by Column Chromatography

Procedure:

  • Column Packing: Prepare a silica gel slurry in hexane and pour it into a glass column to create a stationary phase. Allow the silica gel to settle and equilibrate the column with hexane.[11][12][13]

  • Sample Loading: Dissolve the concentrated hexane or dichloromethane extract in a minimal amount of hexane and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually introducing ethyl acetate. Collect fractions of the eluate.

  • Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing kaur-16-ene. Combine the fractions that show a pure spot corresponding to a kaur-16-ene standard.

  • Final Concentration: Concentrate the combined pure fractions using a rotary evaporator to obtain isolated kaur-16-ene.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent or similar, equipped with a mass selective detector.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3°C/min.

    • Hold: Maintain 240°C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Procedure:

  • Sample Preparation: Prepare a dilution series of a kaur-16-ene standard in hexane to create a calibration curve. Dilute the isolated plant extracts to a suitable concentration.

  • Injection: Inject a defined volume (e.g., 1 µL) of the standard solutions and sample extracts into the GC-MS system.

  • Data Analysis: Identify the kaur-16-ene peak in the chromatogram based on its retention time and mass spectrum, comparing it to the standard. The characteristic mass spectrum of kaur-16-ene can be confirmed using the NIST library.[14][15][16] Quantify the amount of kaur-16-ene in the samples by integrating the peak area and using the calibration curve.

Fungal Biotransformation Workflow

Fungi, particularly Gibberella fujikuroi, are capable of biotransforming kaur-16-ene and its derivatives into more complex molecules, primarily through hydroxylation reactions. This workflow can be used to generate novel kaurane diterpenoids.

anetwork Substrate Kaur-16-ene or Derivative Incubation Incubation (Several Days) Substrate->Incubation Fungus Gibberella fujikuroi Culture Fungus->Incubation Extraction Solvent Extraction (e.g., Ethyl Acetate) Incubation->Extraction Metabolite Production Purification Chromatographic Purification (Column Chromatography, HPLC) Extraction->Purification Products Hydroxylated Kaurane Diterpenoids Purification->Products

Fungal Biotransformation of Kaur-16-ene.

Conclusion

Kaur-16-ene stands as a molecule of significant interest due to its central role in plant metabolism and the promising biological activities of its derivatives. This guide provides a foundational understanding of its natural occurrence, methods for its quantification, and protocols for its extraction and isolation. The detailed biosynthetic pathway and biotransformation workflow offer valuable insights for researchers aiming to explore and exploit the chemical diversity of kaurane diterpenoids for applications in agriculture, medicine, and beyond. Further research into the quantitative distribution of kaur-16-ene across a broader range of species and the development of optimized extraction and synthesis protocols will undoubtedly accelerate the discovery of novel applications for this versatile natural product.

References

Foundational

The Unfolding Therapeutic Potential of Kaur-16-ene Diterpenoids: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals The intricate molecular architecture of kaur-16-ene and its derivatives has positioned this class of diterpenoids as a fertile ground for the discovery of n...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate molecular architecture of kaur-16-ene and its derivatives has positioned this class of diterpenoids as a fertile ground for the discovery of novel therapeutic agents. Possessing a characteristic tetracyclic kaurane (B74193) skeleton, these natural products exhibit a remarkable breadth of biological activities, ranging from potent anticancer and anti-inflammatory effects to significant antimicrobial properties. This technical guide provides an in-depth exploration of the biological activities of kaur-16-ene and its derivatives, offering a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Core Biological Activities: A Quantitative Overview

The therapeutic potential of kaur-16-ene derivatives is underscored by their potent biological activities across various domains. The following tables summarize the quantitative data from numerous studies, providing a comparative analysis of their efficacy.

Anticancer Activity

Kaur-16-ene derivatives have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented in Table 1.

Table 1: Anticancer Activity of Kaur-16-ene and its Derivatives (IC50 values in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
ent-kaur-16-en-19-oic acid (Kaurenoic acid)MCF7 (Breast)~40% death at 70 µM[1]
ent-kaur-16-en-19-oic acid (Kaurenoic acid)SKBR3 (Breast)~25% death at 70 µM[1]
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)CNE-2Z (Nasopharyngeal)Time and dose-dependent[2]
ent-18-acetoxy-7β-hydroxy kaur-15-oxo-16-ene (CRT1)SK-HEP1 (Hepatoma)<5[3]
OridoninSKOV3 (Ovarian)17.21[3]
OridoninOVCAR-3 (Ovarian)13.9[3]
OridoninA2780 (Ovarian)12.1[3]
ent-kaurene (B36324) derivative 13HT29 (Colon)2.71 ± 0.23[4]
ent-kaurene derivative 13HepG2 (Hepatocellular)2.12 ± 0.23[4]
ent-kaurene derivative 13B16-F10 (Murine Melanoma)2.65 ± 0.13[4]
ent-Kaur-16-ene-3b,15b-diol (2)HT29 (Colon)10.08 ± 2.69[4]
ent-15a-Angeloyloxykaur-l6-en-3b-ol (7)B16-F10 (Murine Melanoma)32.43 ± 3.28[4]
ent-kaurene derivative 12HepG2 (Hepatocellular)24.43 ± 16.35[4]
Anti-inflammatory Activity

The anti-inflammatory properties of kaur-16-ene derivatives are primarily attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO). The IC50 values for NO inhibition are summarized in Table 2.

Table 2: Anti-inflammatory Activity of Kaur-16-ene Derivatives (NO Inhibition IC50 values in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
Various kaurene derivatives (1-63)RAW 264.7 (Macrophage)2 - 10 (for 13 compounds)[5]
ent-Kaur-16-ene-3b,15b-diol (2)RAW 264.7 (Macrophage)3.76
Bezerraditerpene A (1)RAW 264.7 (Macrophage)3.21 - 3.76[6]
Bezerraditerpene B (2)RAW 264.7 (Macrophage)3.21 - 3.76[6]
ent-kaur-16-ene-3β,15β-diol (8)RAW 264.7 (Macrophage)3.21 - 3.76[6]
Gochnatia decora diterpenes (9 compounds)RAW 264.7 (Macrophage)0.042 - 8.22[7]
Antimicrobial Activity

Kaur-16-ene and its derivatives exhibit inhibitory activity against a range of pathogenic microorganisms. The minimum inhibitory concentration (MIC), the lowest concentration of a chemical that prevents visible growth of a bacterium, is a key parameter for assessing antimicrobial efficacy.

Table 3: Antimicrobial Activity of Kaur-16-ene and its Derivatives (MIC values in µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
ent-kaur-16(17)-en-19-oic acid (KA)Streptococcus sobrinus10[5]
ent-kaur-16(17)-en-19-oic acid (KA)Streptococcus mutans10[5]
ent-kaur-16(17)-en-19-oic acid (KA)Streptococcus mitis10[5]
ent-kaur-16(17)-en-19-oic acid (KA)Streptococcus sanguinis10[5]
ent-kaur-16(17)-en-19-oic acid (KA)Lactobacillus casei10[5]
ent-kaur-16(17)-en-19-oic acid (KA)Streptococcus salivarius100[5]
ent-kaur-16(17)-en-19-oic acid (KA)Enterococcus faecalis200[5]
Sideritis stricta extract and compounds (1-10)E. coli, S. aureus, K. pneumoniae, C. albicans>1000[6]

Key Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of kaur-16-ene derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (kaur-16-ene derivative)

  • Solubilization solution (e.g., DMSO, or SDS-HCl solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[8][9]

  • Compound Treatment: Prepare serial dilutions of the kaur-16-ene derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent). Incubate for the desired period (e.g., 24, 48, or 72 hours).[8][9]

  • MTT Addition: After the incubation period, add 10-25 µL of MTT stock solution to each well.[8][10]

  • Incubation: Incubate the plate at 37°C for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[8][9]

  • Solubilization: Carefully remove the medium and add 50-100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Add Compound to Cells A->C B Prepare Compound Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution F->G H Measure Absorbance (570nm) G->H I Calculate Cell Viability & IC50 H->I

MTT Assay Experimental Workflow.

Anti-inflammatory Assessment: Griess Assay for Nitric Oxide

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide by quantifying its stable metabolite, nitrite (B80452).

Materials:

  • 96-well plates

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid)

  • Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of the kaur-16-ene derivative for 1 hour.[12]

  • Stimulation: Induce inflammation by adding LPS (final concentration 1 µg/mL) to the wells, except for the negative control. Incubate for 24 hours.[12]

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[12][13]

  • Standard Curve Preparation: Prepare a serial dilution of the sodium nitrite standard in the cell culture medium.[12][13]

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A to all samples and standards.[12][13]

    • Incubate for 5-10 minutes at room temperature, protected from light.[13]

    • Add 50 µL of Griess Reagent B to all wells.[12][13]

  • Incubation and Measurement: Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop. Measure the absorbance at 540 nm within 30 minutes.[13]

  • Data Analysis: Subtract the absorbance of the blank from all readings. Plot a standard curve of absorbance versus nitrite concentration. Determine the nitrite concentration in the samples from the standard curve and calculate the percentage of NO inhibition.

Griess_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_assay Nitrite Measurement cluster_analysis Data Analysis A Seed Macrophages B Pre-treat with Kaur-16-ene Derivative A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Add Griess Reagent A D->E F Add Griess Reagent B E->F G Measure Absorbance (540nm) F->G H Calculate NO Inhibition G->H

Griess Assay for Nitric Oxide Inhibition.

Antimicrobial Susceptibility Testing: Agar (B569324) Disk Diffusion Method

The agar disk diffusion method is a widely used technique to test the susceptibility of bacteria to antimicrobials.

Materials:

  • Mueller-Hinton agar plates

  • Bacterial culture

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm)

  • Solution of kaur-16-ene derivative at a known concentration

  • Positive control (standard antibiotic)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.[1]

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.[1]

  • Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the kaur-16-ene derivative onto the surface of the inoculated agar plate. Also, place a positive control disk.[14]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[14]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[1]

  • Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Agar_Disk_Diffusion_Workflow A Prepare Bacterial Inoculum B Inoculate Agar Plate A->B C Apply Compound-impregnated Disks B->C D Incubate Plate C->D E Measure Zone of Inhibition D->E

Agar Disk Diffusion Method Workflow.

Signaling Pathways Modulated by Kaur-16-ene Derivatives

The diverse biological activities of kaur-16-ene derivatives stem from their ability to modulate key cellular signaling pathways. Understanding these molecular mechanisms is crucial for their development as targeted therapeutics.

Induction of Apoptosis in Cancer Cells

A primary mechanism underlying the anticancer activity of many kaur-16-ene derivatives is the induction of apoptosis, or programmed cell death. One notable derivative, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F), has been shown to trigger the mitochondrial-mediated apoptotic pathway.[15] This involves the translocation of Bax to the mitochondria, downregulation of the anti-apoptotic protein Bcl-2, activation of caspases-9 and -3, and the release of cytochrome c into the cytosol.[15] Furthermore, some kaurane derivatives have been observed to increase the expression of p53 and Bax, while decreasing the levels of anti-apoptotic proteins like Bcl-2, Bcl-xL, and IAPs (Inhibitor of Apoptosis Proteins).[16] The induction of apoptosis can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[16]

Apoptosis_Pathway cluster_stimulus Kaur-16-ene Derivative cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway Kaur Kaur-16-ene Derivative Bax Bax Kaur->Bax activates Bcl2 Bcl-2 Kaur->Bcl2 inhibits DeathR Death Receptor Kaur->DeathR activates Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Casp8 Caspase-8 DeathR->Casp8 activates Casp8->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Apoptosis Induction by Kaur-16-ene Derivatives.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of kaur-16-ene derivatives are significantly linked to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[5][17] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and inducible nitric oxide synthase (iNOS).[5] Certain kaurane diterpenes have been shown to inhibit NF-κB activation by targeting upstream kinases such as NF-κB-inducing kinase (NIK) and IκB kinase (IKK).[17] For instance, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) has been found to inhibit the expression of phosphorylated NF-κB/p65 and the degradation of its inhibitor, IκBα.[2] By suppressing the NF-κB pathway, these compounds effectively reduce the production of inflammatory mediators.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition Inhibition by Kaur-16-ene Derivative cluster_pathway NF-κB Signaling Cascade LPS LPS IKK IKK LPS->IKK activates Kaur Kaur-16-ene Derivative Kaur->IKK inhibits IkB IκB IKK->IkB phosphorylates IKK->IkB IKK->IkB leads to degradation of IκB NFkB NF-κB IkB->NFkB IkB->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocates to Inflam_Genes Inflammatory Gene Expression (e.g., iNOS, Cytokines) Nucleus->Inflam_Genes activates transcription of

References

Exploratory

The Pivotal Role of ent-Kaur-16-ene in Gibberellin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Gibberellins (B7789140) (GAs) are a large family of tetracyclic diterpenoid phytohormones that play a crucial role in regulating various aspect...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibberellins (B7789140) (GAs) are a large family of tetracyclic diterpenoid phytohormones that play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flower and fruit development. The biosynthesis of these vital hormones is a complex, multi-step process that occurs in different subcellular compartments. A key intermediate in this pathway is the tetracyclic hydrocarbon ent-kaur-16-ene. This technical guide provides an in-depth exploration of the biosynthesis of gibberellins from its precursor, ent-kaur-16-ene, focusing on the enzymatic steps, their kinetics, and the regulatory mechanisms that govern this essential metabolic pathway. This guide is intended for researchers, scientists, and drug development professionals who seek a detailed understanding of gibberellin biosynthesis for applications in agriculture and medicine.

The Gibberellin Biosynthesis Pathway: From GGPP to Bioactive GAs

The biosynthesis of gibberellins can be broadly divided into three main stages, each occurring in a specific cellular location: the plastid, the endoplasmic reticulum, and the cytoplasm.[1]

Stage 1: Formation of ent-Kaurene (B36324) in the Plastid

The journey to bioactive gibberellins begins in the plastids with the cyclization of the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP).[2][3] This initial stage involves two key enzymes: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).

  • Geranylgeranyl Diphosphate (GGPP) to ent-Copalyl Diphosphate (CPP): The first committed step is the cyclization of GGPP to the bicyclic intermediate, ent-copalyl diphosphate, a reaction catalyzed by ent-copalyl diphosphate synthase (CPS).[4]

  • ent-Copalyl Diphosphate (CPP) to ent-Kaur-16-ene: Subsequently, ent-kaurene synthase (KS) catalyzes the further cyclization of ent-CPP to form the tetracyclic hydrocarbon, ent-kaur-16-ene.[4]

Stage 2: Oxidation of ent-Kaurene on the Endoplasmic Reticulum

Following its synthesis in the plastid, ent-kaurene is transported to the endoplasmic reticulum (ER), where it undergoes a series of oxidative reactions catalyzed by two cytochrome P450 monooxygenases.[3]

  • ent-Kaurene to ent-Kaurenoic Acid: ent-Kaurene oxidase (KO), a multifunctional cytochrome P450 enzyme, catalyzes the three-step oxidation of the C19 methyl group of ent-kaurene to a carboxylic acid, yielding ent-kaurenoic acid.[5][6] The intermediates in this process are ent-kaurenol (B36349) and ent-kaurenal.[5] The initial hydroxylation of ent-kaurene is the rate-limiting step in this sequence.[6][7]

  • ent-Kaurenoic Acid to GA12: ent-Kaurenoic acid oxidase (KAO), another cytochrome P450 monooxygenase, catalyzes the oxidation of ent-kaurenoic acid to GA12-aldehyde, which is then further oxidized to GA12, the first gibberellin in the pathway.[8]

Stage 3: Formation of Bioactive Gibberellins in the Cytoplasm

The final stage of gibberellin biosynthesis occurs in the cytoplasm and involves a series of reactions catalyzed by 2-oxoglutarate-dependent dioxygenases (2-ODDs).[1] This stage leads to the production of the various bioactive GAs.

  • Modification of GA12: GA12 can be hydroxylated at C-13 to form GA53, initiating the 13-hydroxylation pathway, or it can proceed through the non-13-hydroxylation pathway.[3]

  • Action of GA 20-oxidases (GA20ox): These enzymes catalyze the sequential removal of C-20 and the formation of the C19-GA skeleton.[9]

  • Action of GA 3-oxidases (GA3ox): These enzymes introduce a hydroxyl group at the 3β-position, a critical step for the biological activity of most gibberellins, converting precursors like GA20 and GA9 into the bioactive forms GA1 and GA4, respectively.[9]

  • Deactivation by GA 2-oxidases (GA2ox): The levels of active gibberellins are tightly controlled through deactivation pathways, primarily through 2β-hydroxylation catalyzed by GA 2-oxidases.[9]

Quantitative Data on Key Enzymes

The efficiency and regulation of the gibberellin biosynthesis pathway are determined by the kinetic properties of its constituent enzymes. The following tables summarize the available quantitative data for key enzymes in the pathway.

Table 1: Kinetic Parameters of Early-Stage Enzymes in Gibberellin Biosynthesis

EnzymeOrganismSubstrateKm (µM)Vmaxkcat (s-1)Reference
ent-Copalyl Diphosphate Synthase (CPS)Arabidopsis thaliana (mutant)GGPP---[7]
ent-Kaurene Synthase (KS)Bradyrhizobium japonicument-CPP2.6 ± 0.2-1.4 x 10-3
Picea glaucaent-CPP--4.879[10]
ent-Kaurene Oxidase (KO)Arabidopsis thalianaent-Kaurene1.8--[5]
Arabidopsis thalianaent-Kaurenol6--[5]
Arabidopsis thalianaent-Kaurenal1.9--[5]
Physcomitrella patensent-Kaurene80.63 ± 1.231.80 ± 1.8 µmol-1mg-1h-1-[6]
ent-Kaurenoic Acid Oxidase (KAO)-ent-Kaurenoic Acid----

Table 2: Kinetic Parameters of Late-Stage Dioxygenases in Gibberellin Biosynthesis

EnzymeOrganismSubstrateKm (µM)Vmax (pkat/mg)Reference
AtGA3ox4Arabidopsis thaliana[3H]GA200.8252,500[11]
PsGA2ox1Pisum sativum[3H]GA200.0244.4[11]
GA3-oxidaseEscherichia coli (recombinant)GA91.7-[12]
Escherichia coli (recombinant)GA2014.0-[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of gibberellin biosynthesis. The following sections provide protocols for key experiments.

Protocol 1: Recombinant Expression and Assay of ent-Kaurene Synthase (KS)

This protocol describes the heterologous expression of ent-kaurene synthase in E. coli and a subsequent in vitro enzyme assay.

1. Recombinant Protein Expression: a. Clone the full-length cDNA of the target KS gene into a suitable bacterial expression vector (e.g., pET vector series). b. Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)). c. Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility. e. Harvest the cells by centrifugation and store the cell pellet at -80°C.

2. Enzyme Assay: a. Resuspend the E. coli cell pellet in an appropriate lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris. The supernatant contains the crude recombinant enzyme. d. Prepare the reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl2, 5 mM DTT), the substrate ent-copalyl diphosphate (CPP), and the crude enzyme extract. e. For a coupled assay to produce CPP in situ, pre-incubate GGPP with recombinant CPS before adding the KS enzyme. f. Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours). g. Stop the reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl). h. Extract the diterpene products with an organic solvent (e.g., n-hexane). i. Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of ent-kaurene.

Protocol 2: Assay of GA 3-oxidase Activity using cLC-MS

This protocol is adapted from Chen et al. (2013) for the sensitive assay of GA3-oxidase activity.[12]

1. Enzyme Preparation: a. Prepare cell lysates from E. coli expressing recombinant GA3-oxidase or from plant tissues. b. For plant samples, homogenize the tissue in a suitable extraction buffer and clarify the lysate by centrifugation.

2. Enzyme Assay: a. Prepare the reaction mixture (total volume 100 µL) containing:

  • 50 µL of cell lysate (enzyme source).
  • Substrate: GA9 or GA20 for recombinant enzyme; [2H2]GA9 or [2H2]GA20 for plant extracts to distinguish from endogenous GAs.
  • Internal standard: [2H2]GA53.
  • Cofactor mixture: 100 mM Tris-HCl (pH 7.5), 4 mM 2-oxoglutarate, 5 mM L-ascorbate, and 5 mM FeSO4. b. Use a cell lysate without the expressed GA3-oxidase as a negative control. c. Incubate the reaction at 30°C for 3 hours. d. Stop the reaction by adding 150 µL of acetic acid.

3. Sample Preparation and cLC-MS Analysis: a. Purify and concentrate the reaction products using solid-phase extraction (SPE). b. Analyze the purified sample by capillary Liquid Chromatography-Mass Spectrometry (cLC-MS) to separate and quantify the substrate and the product (GA4 or GA1). c. Use an anion exchange/hydrophobic polymer monolithic capillary column for optimal separation. d. The limits of detection for GAs using this method can be in the range of 0.62–0.90 fmol.[12]

Protocol 3: Quantification of Gibberellins and their Precursors by GC-MS

This protocol provides a general workflow for the quantification of gibberellins and their intermediates in plant tissues.[7][8][10][13]

1. Extraction: a. Freeze-dry and grind the plant tissue to a fine powder. b. Extract the powdered tissue with a suitable solvent, typically 80% methanol (B129727) containing an antioxidant like butylated hydroxytoluene (BHT). c. Add a mixture of deuterated internal standards for various GAs and precursors to allow for accurate quantification. d. Shake the mixture overnight at 4°C. e. Centrifuge the extract and collect the supernatant.

2. Purification: a. Pass the supernatant through a C18 solid-phase extraction (SPE) column to remove nonpolar compounds. b. Further purify the eluate using an anion-exchange SPE column to separate acidic compounds, including GAs. c. Elute the GAs from the anion-exchange column with a solvent containing a weak acid (e.g., formic acid).

3. Derivatization: a. Dry the purified GA fraction under a stream of nitrogen. b. Derivatize the GAs to increase their volatility for GC-MS analysis. A common method is methylation of the carboxyl group with diazomethane, followed by trimethylsilylation of the hydroxyl groups with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

4. GC-MS Analysis: a. Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. b. Use a suitable capillary column (e.g., DB-1 or DB-5) for separation. c. Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target GAs and their internal standards. d. Quantify the endogenous GAs by comparing the peak areas of their characteristic ions with those of the corresponding deuterated internal standards.

Signaling Pathways and Regulatory Networks

The biosynthesis of gibberellins is tightly regulated to ensure that the appropriate levels of active hormones are available at different developmental stages and in response to environmental cues. This regulation occurs at multiple levels, including transcriptional control of the biosynthetic genes and feedback mechanisms.

Feedback Regulation

A key regulatory mechanism is the negative feedback control of GA biosynthesis by bioactive GAs. High levels of active GAs lead to the downregulation of the expression of key biosynthetic genes, particularly GA20ox and GA3ox, and the upregulation of the catabolic gene GA2ox.[14] This feedback loop helps to maintain GA homeostasis.

Transcriptional Regulation

The expression of gibberellin biosynthesis genes is controlled by a complex network of transcription factors. These transcription factors integrate various internal and external signals, such as light, temperature, and other hormones like auxin, to modulate GA levels. For instance, auxin has been shown to upregulate the expression of certain GA20ox and GA3ox genes, thereby promoting GA biosynthesis.[15][16]

The DELLA proteins are key negative regulators of GA signaling. In the absence of GAs, DELLA proteins accumulate and repress GA-responsive genes. Bioactive GAs bind to the GID1 receptor, leading to the degradation of DELLA proteins and the derepression of GA responses.[17] DELLA proteins can also interact with transcription factors to regulate the expression of GA biosynthesis genes, forming a complex regulatory network.[18]

Gibberellin_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) CPP ent-Copalyl Diphosphate (CPP) GGPP->CPP ent_Kaurene ent-Kaur-16-ene CPP->ent_Kaurene ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid GA12 GA12 ent_Kaurenoic_Acid->GA12 GA53 GA53 GA12->GA53 GA_Intermediates_non13OH GA Intermediates (non-13-OH) GA12->GA_Intermediates_non13OH GA_Intermediates_13OH GA Intermediates (13-OH) GA53->GA_Intermediates_13OH Bioactive_GAs Bioactive GAs (GA4, GA1) GA_Intermediates_non13OH->Bioactive_GAs GA_Intermediates_13OH->Bioactive_GAs Inactive_GAs Inactive GAs Bioactive_GAs->Inactive_GAs CPS CPS CPS->CPP KS KS KS->ent_Kaurene KO KO KO->ent_Kaurenoic_Acid KAO KAO KAO->GA12 GA13ox GA13ox GA13ox->GA53 GA20ox GA20ox GA20ox->GA_Intermediates_non13OH GA20ox->GA_Intermediates_13OH GA3ox GA3ox GA3ox->Bioactive_GAs GA2ox GA2ox GA2ox->Inactive_GAs Plastid Plastid ER Endoplasmic Reticulum Cytoplasm Cytoplasm

Caption: Overview of the gibberellin biosynthesis pathway.

Experimental_Workflow_GCMS Start Plant Tissue Homogenization Extraction Extraction with 80% Methanol Start->Extraction Purification Solid-Phase Extraction (C18 and Anion Exchange) Extraction->Purification Derivatization Methylation and Trimethylsilylation Purification->Derivatization Analysis GC-MS Analysis (SIM Mode) Derivatization->Analysis Quantification Quantification using Deuterated Standards Analysis->Quantification

Caption: Workflow for gibberellin quantification by GC-MS.

Feedback_Regulation GA_Biosynthesis Gibberellin Biosynthesis Bioactive_GAs Bioactive GAs GA_Biosynthesis->Bioactive_GAs produces GA20ox_GA3ox GA20ox & GA3ox Gene Expression Bioactive_GAs->GA20ox_GA3ox down-regulates GA2ox GA2ox Gene Expression Bioactive_GAs->GA2ox up-regulates GA20ox_GA3ox->GA_Biosynthesis promotes GA2ox->Bioactive_GAs inactivates

Caption: Feedback regulation of gibberellin biosynthesis.

Conclusion

ent-Kaur-16-ene stands as a critical juncture in the intricate pathway of gibberellin biosynthesis. The enzymatic conversions from GGPP to this tetracyclic hydrocarbon and its subsequent oxidations are tightly regulated to meet the plant's developmental and environmental needs. A thorough understanding of the enzymes involved, their kinetics, and the complex regulatory networks that govern this pathway is essential for developing novel strategies to manipulate plant growth and development. This technical guide provides a comprehensive overview of the current knowledge, highlighting the key molecular players and experimental approaches. Further research, particularly in elucidating the complete kinetic profiles of all biosynthetic enzymes and mapping the intricate protein-protein and protein-DNA interactions, will undoubtedly open new avenues for the targeted modulation of gibberellin levels for agricultural and therapeutic applications.

References

Foundational

Pharmacological Properties of Kaurane Diterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Kaurane (B74193) diterpenoids are a class of natural products characterized by a tetracyclic carbon skeleton. Predominantly isolated from plant...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaurane (B74193) diterpenoids are a class of natural products characterized by a tetracyclic carbon skeleton. Predominantly isolated from plants of the Isodon genus, these compounds have garnered significant scientific attention due to their diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the key pharmacological properties of kaurane diterpenoids, with a focus on their anticancer, anti-inflammatory, and antimicrobial effects. This document summarizes quantitative data, provides detailed experimental methodologies for key assays, and visualizes the underlying molecular signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Anticancer Activity

Kaurane diterpenoids exhibit significant cytotoxic effects against a broad spectrum of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways.[1]

Quantitative Data: Cytotoxicity of Kaurane Diterpenoids

The cytotoxic efficacy of various kaurane diterpenoids has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth. The following tables summarize the IC50 values for prominent kaurane diterpenoids against a panel of human cancer cell lines.

Table 1: IC50 Values of Oridonin against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
AGSGastric Cancer5.995 ± 0.7412.627 ± 0.3241.931 ± 0.156
HGC27Gastric Cancer14.61 ± 0.6009.266 ± 0.4097.412 ± 0.512
MGC803Gastric Cancer15.45 ± 0.5911.06 ± 0.4008.809 ± 0.158
TE-8Esophageal Squamous Cell Carcinoma--3.00 ± 0.46
TE-2Esophageal Squamous Cell Carcinoma--6.86 ± 0.83
L929Murine Fibrosarcoma~65.8--

Data sourced from[2][3]

Table 2: IC50 Values of Eriocalyxin B against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) at 48h
A-549Lung Carcinoma0.3 - 3.1
MCF-7Breast Cancer0.3 - 3.1
SMMC-7721Hepatocellular Carcinoma0.3 - 3.1
SW-480Colorectal Adenocarcinoma0.3 - 3.1
HL-60Promyelocytic Leukemia0.3 - 3.1

Data sourced from[4]

Table 3: IC50 Values of Other Notable Kaurane Diterpenoids

CompoundCell LineCancer TypeIC50 (µM)Incubation Time
Kaurenoic AcidCEMLeukemia< 78 (95% inhibition)-
Kaurenoic AcidMCF-7Breast Cancer< 78 (45% inhibition)-
Kaurenoic AcidHCT-8Colon Cancer< 78 (45% inhibition)-
PonicidinHeLaCervical Cancer23.124h
PonicidinA549Lung Cancer38.024h
PonicidinA549Lung Cancer15.072h
Glaucocalyxin AHL-60Leukemia6.1524h
Glaucocalyxin AHepG2Hepatocellular Carcinoma8.2248h
Weisiensin BHepG2Hepatocellular Carcinoma3.2448h
Weisiensin BSGC-7901Gastric Cancer4.3448h
Jungermannenone APC3Prostate Cancer1.34-
Jungermannenone BA549Lung Cancer5.26-

Data sourced from[5][6]

Experimental Protocols for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][8][9]

  • Reagent Preparation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Filter sterilize the solution.[7]

    • Prepare a solubilization solution, for example, 10% SDS in 0.01 M HCl.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of the kaurane diterpenoid and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

    • After the incubation period, add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.[8]

    • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Kaurane Diterpenoid A->B C Add MTT solution and incubate B->C D Add solubilization solution C->D E Measure absorbance at 570 nm D->E F Calculate IC50 E->F

MTT Assay Workflow for Cytotoxicity Assessment.

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]

  • Procedure:

    • Culture cells with the kaurane diterpenoid for a specified time.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in 70% ethanol (B145695) at -20°C overnight.[10]

    • Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[10]

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Western blotting is used to detect and quantify the expression of specific proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[11][12][13][14]

  • Procedure:

    • Treat cells with the kaurane diterpenoid and lyse them to extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12]

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[13]

    • Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Signaling Pathways in Anticancer Activity

Kaurane diterpenoids exert their anticancer effects by modulating several critical signaling pathways.

Anticancer_Signaling_Pathways cluster_0 Kaurane Diterpenoids cluster_1 Signaling Pathways cluster_2 Cellular Effects Kaurane Diterpenoids Kaurane Diterpenoids NF-κB NF-κB Kaurane Diterpenoids->NF-κB Inhibition PI3K/Akt/mTOR PI3K/Akt/mTOR Kaurane Diterpenoids->PI3K/Akt/mTOR Inhibition MAPK MAPK Kaurane Diterpenoids->MAPK Modulation STAT3 STAT3 Kaurane Diterpenoids->STAT3 Inhibition Apoptosis Apoptosis NF-κB->Apoptosis ↓ Angiogenesis ↓ Angiogenesis NF-κB->↓ Angiogenesis Cell Cycle Arrest Cell Cycle Arrest PI3K/Akt/mTOR->Cell Cycle Arrest ↓ Proliferation ↓ Proliferation PI3K/Akt/mTOR->↓ Proliferation MAPK->Apoptosis STAT3->↓ Proliferation

Modulation of Key Signaling Pathways by Kaurane Diterpenoids.

Anti-inflammatory Activity

Several kaurane diterpenoids have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.

Quantitative Data: Anti-inflammatory Activity

Table 4: Inhibition of Nitric Oxide (NO) Production by Kaurane Diterpenoids in LPS-stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)
Wallkaurane A4.21

Data sourced from[15]

Experimental Protocol: Nitric Oxide Assay

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.[16][17][18][19][20]

  • Procedure:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the kaurane diterpenoid for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response, and incubate for 18-24 hours.[16]

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and incubate for 15-30 minutes at room temperature.[16]

    • Measure the absorbance at 540 nm. The amount of nitrite (B80452), a stable product of NO, is proportional to the absorbance.

    • A standard curve using sodium nitrite is used to quantify the NO concentration.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of kaurane diterpenoids are largely attributed to the inhibition of the NF-κB and MAPK signaling pathways.[21][22][23][24][25] Oridonin, for example, has been shown to block the activation of NF-κB and p38 MAPK.[21][23]

Anti_Inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway MAPK Pathway MAPK Pathway TLR4->MAPK Pathway Kaurane Diterpenoids Kaurane Diterpenoids Kaurane Diterpenoids->NF-κB Pathway Inhibition Kaurane Diterpenoids->MAPK Pathway Inhibition Pro-inflammatory Mediators ↓ iNOS, COX-2, TNF-α, IL-6 NF-κB Pathway->Pro-inflammatory Mediators MAPK Pathway->Pro-inflammatory Mediators

Inhibition of Inflammatory Pathways by Kaurane Diterpenoids.

Antimicrobial Activity

Kaurane diterpenoids have also been reported to possess antimicrobial activity against a range of pathogenic bacteria and fungi.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 5: MIC Values of Kaurane Diterpenoids against Various Microorganisms

CompoundMicroorganismMIC (µg/mL)
Kaurenoic AcidStreptococcus mutans10
Kaurenoic AcidStreptococcus sobrinus10
Kaurenoic AcidStreptococcus mitis10
Sigesbeckin AStaphylococcus aureus (MRSA)64
Sigesbeckin AEnterococcus faecalis (VRE)64

Data sourced from[16][26]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.[15][27][28][29][30]

  • Procedure:

    • Prepare a series of two-fold dilutions of the kaurane diterpenoid in a liquid growth medium in a 96-well microtiter plate.

    • Prepare a standardized inoculum of the test microorganism.

    • Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (medium only).

    • Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Kaurane diterpenoids represent a promising class of natural products with a wide array of pharmacological properties. Their potent anticancer, anti-inflammatory, and antimicrobial activities, coupled with their ability to modulate multiple key signaling pathways, underscore their therapeutic potential. The data and protocols presented in this technical guide are intended to facilitate further research and development of kaurane diterpenoids as novel therapeutic agents.

References

Exploratory

Spectroscopic Profile of Kaur-16-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for the diterpene Kaur-16-ene. The information is tailored for researchers...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the diterpene Kaur-16-ene. The information is tailored for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who require a detailed understanding of this compound's structural characterization.

Introduction

Kaur-16-ene is a tetracyclic diterpene belonging to the kaurane (B74193) family. Its rigid carbon skeleton and functional group accessibility make it a subject of interest in synthetic chemistry and as a scaffold for the development of novel therapeutic agents. Accurate and comprehensive spectroscopic data is fundamental for its identification, characterization, and derivatization. This document summarizes the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for Kaur-16-ene.

Spectroscopic Data

The following sections present the key spectroscopic data for Kaur-16-ene. Due to the limited availability of directly published experimental spectra for Kaur-16-ene, some data is supplemented with information from closely related kaurane diterpenes and spectral databases.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization mass spectrum of Kaur-16-ene is available through the NIST WebBook.[1][2][3][4]

Table 1: Mass Spectrometry Data for Kaur-16-ene

ParameterValueSource
Molecular FormulaC₂₀H₃₂NIST[1][2][3][4]
Molecular Weight272.47 g/mol NIST[1][2][3][4]
Ionization ModeElectron Ionization (EI)NIST[1][2][3][4]
Major Fragments (m/z) Relative Intensity (%) Proposed Fragment
272[M]⁺ (Molecular Ion)C₂₀H₃₂⁺
257[M-CH₃]⁺C₁₉H₂₉⁺
229[M-C₃H₇]⁺C₁₇H₂₅⁺
204Retro-Diels-Alder fragmentationC₁₅H₂₄⁺
189C₁₄H₂₁⁺
133C₁₀H₁₃⁺
91Tropylium ionC₇H₇⁺

Note: Relative intensities are estimates based on the graphical representation of the mass spectrum from the NIST WebBook.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for Kaur-16-ene

Carbon No.Predicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Multiplicity
1~39.0~1.80, ~0.90m, m
2~19.0~1.60, ~1.45m, m
3~42.0~1.40, ~1.10m, m
4~33.0--
5~56.0~1.05dd
6~21.0~1.75, ~1.50m, m
7~41.0~1.55, ~1.30m, m
8~44.0--
9~55.0~0.85m
10~39.0--
11~18.0~1.65, ~1.40m, m
12~33.0~1.70, ~1.50m, m
13~49.0~2.60br s
14~41.0~1.90, ~1.25m, m
15~49.0~2.05, ~1.55m, m
16~155.0--
17~103.0~4.75, ~4.72s, s
18~33.0~0.82s
19~22.0~0.85s
20~15.0~1.00s

Note: These are predicted values based on the structure of Kaur-16-ene and published data for similar kaurane diterpenes. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For Kaur-16-ene, the key vibrational bands are expected to correspond to C-H stretching and bending, and C=C stretching of the exocyclic double bond.

Table 3: Predicted Infrared (IR) Absorption Bands for Kaur-16-ene

Wavenumber (cm⁻¹)IntensityAssignment
~3075Medium=C-H stretch (sp² C-H)
2980-2850StrongC-H stretch (sp³ C-H)
~1655MediumC=C stretch (alkene)
~1460Medium-CH₂- bend (scissoring)
~1380Medium-CH₃ bend (symmetric)
~885Strong=C-H bend (out-of-plane)

Note: These are predicted values based on the functional groups present in Kaur-16-ene.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard methodologies and protocols described for similar natural products.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of Kaur-16-ene (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H).

  • ¹H NMR: Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled pulse sequence is typically used. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • 2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used. The instrument could be a standalone mass spectrometer or coupled with a gas chromatograph (GC-MS) for separation and analysis.

  • Sample Introduction: For GC-MS, the sample is dissolved in a volatile solvent and injected into the GC. For direct insertion, a small amount of the solid or a concentrated solution is placed on a probe.

  • Ionization: The sample is bombarded with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Sample Preparation: The sample can be prepared in several ways:

    • KBr Pellet: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent disk.

    • Thin Film: The sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the sample.

    • Solution: The sample is dissolved in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and placed in a liquid cell.

  • Analysis: The sample is placed in the path of the IR beam, and the resulting interferogram is mathematically converted to a spectrum showing absorbance or transmittance as a function of wavenumber.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like Kaur-16-ene.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Isolation_Purification Isolation & Purification NMR NMR Spectroscopy (1H, 13C, 2D) Isolation_Purification->NMR Pure Sample MS Mass Spectrometry (EI, ESI) Isolation_Purification->MS Pure Sample IR Infrared Spectroscopy Isolation_Purification->IR Pure Sample Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Connectivity, Stereochemistry MS->Structure_Elucidation Molecular Formula, Fragmentation IR->Structure_Elucidation Functional Groups

Caption: General workflow for the spectroscopic analysis of Kaur-16-ene.

This guide provides a foundational understanding of the spectroscopic characteristics of Kaur-16-ene. For researchers embarking on projects involving this compound, it is recommended to acquire high-resolution, multi-dimensional NMR data for unambiguous structural confirmation.

References

Foundational

Physical and chemical properties of Kaur-16-ene

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the physical, chemical, and biological properties of Kaur-16-ene, a tetracyclic diterpene of significa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of Kaur-16-ene, a tetracyclic diterpene of significant interest in natural product chemistry and drug discovery. This document summarizes key quantitative data, details experimental protocols for its study, and visualizes its known biological signaling pathways.

Physicochemical Properties

Kaur-16-ene, with the systematic IUPAC name (1R,4S,9S,10S,13S)-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.0¹﹐¹⁰.0⁴﹐⁹]hexadecane, is a hydrocarbon belonging to the kaurane (B74193) diterpenoid class.[1] Its core structure is a tetracyclic system comprising three cyclohexane (B81311) rings and one cyclopentane (B165970) ring.[1]

Table 1: Physical and Chemical Properties of Kaur-16-ene
PropertyValueSource(s)
Molecular Formula C₂₀H₃₂[2][3][4][5]
Molecular Weight 272.47 g/mol [2]
CAS Number 562-28-7[2][3][4][5]
Appearance Solid[6]
Boiling Point 343-348 °C at 760 mmHg[7]
Solubility Soluble in alcohol; Insoluble in water[7]
logP (Octanol/Water Partition Coefficient) 6.9[2]

Spectral Data

The structural elucidation of Kaur-16-ene is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Spectral Data of Kaur-16-ene
TechniqueKey Data PointsSource(s)
Mass Spectrometry (Electron Ionization) Molecular Ion (M⁺): m/z 272[3][4][5][8]
¹³C NMR (in CDCl₃) A full list of assigned chemical shifts is available in the referenced literature.[3]
¹H NMR (in CDCl₃) A detailed assignment of proton chemical shifts and coupling constants has been reported.[9][10]
Gas Chromatography Retention Index (Kovats) 2011 (DB-5 column), 2031 (DB-1 column)[11]

Experimental Protocols

This section outlines detailed methodologies for the isolation, purification, and characterization of Kaur-16-ene, as well as for assessing its biological activity.

Isolation and Purification from Plant Material

Kaur-16-ene and its derivatives are commonly isolated from various plant sources, including those from the Annonaceae and Asteraceae families.[12][13] A general protocol for its extraction and purification is as follows:

Experimental Workflow for Isolation and Purification

G Isolation and Purification Workflow plant_material Plant Material (e.g., leaves, bark) extraction Solvent Extraction (e.g., methanol (B129727), hexane) plant_material->extraction filtration Filtration and Concentration extraction->filtration flash_chromatography Flash Column Chromatography (Silica Gel) filtration->flash_chromatography fraction_collection Fraction Collection flash_chromatography->fraction_collection tlc Thin Layer Chromatography (TLC) Analysis of Fractions fraction_collection->tlc pure_compound Pure Kaur-16-ene tlc->pure_compound

Caption: General workflow for the isolation and purification of Kaur-16-ene.

  • Extraction: Air-dried and powdered plant material is extracted with a suitable organic solvent (e.g., methanol or hexane) at room temperature.[14]

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator.[14]

  • Fractionation: The crude extract is subjected to flash column chromatography on silica (B1680970) gel.[13][15]

  • Elution: The column is eluted with a gradient of solvents, typically starting with non-polar solvents like hexane (B92381) and gradually increasing the polarity with ethyl acetate.[15]

  • Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing Kaur-16-ene.[14]

  • Purification: Fractions containing the compound of interest are combined and may require further chromatographic steps to yield pure Kaur-16-ene.

Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of purified Kaur-16-ene in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).[9][10]

  • Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher. For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are essential.[9][10]

  • Sample Preparation: Prepare a dilute solution of Kaur-16-ene in a volatile organic solvent like hexane.

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[16]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, and a final hold for 5 minutes.[16]

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Cytotoxicity Assessment

The cytotoxic effects of Kaur-16-ene and its derivatives can be evaluated using the MTT assay.[17]

Experimental Workflow for MTT Assay

G MTT Cytotoxicity Assay Workflow cell_seeding Seed cancer cells in a 96-well plate treatment Treat cells with varying concentrations of Kaur-16-ene cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate to allow formazan (B1609692) crystal formation mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) formazan_formation->solubilization absorbance_reading Measure absorbance at ~570 nm solubilization->absorbance_reading ic50_determination Calculate IC50 value absorbance_reading->ic50_determination

Caption: Workflow for determining the cytotoxicity of Kaur-16-ene using the MTT assay.

  • Cell Seeding: Plate cancer cells (e.g., HepG2, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.[18][19]

  • Treatment: Treat the cells with various concentrations of Kaur-16-ene for 24, 48, or 72 hours.[1]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated to determine the potency of the compound.[18][19]

Biological Activities and Signaling Pathways

Kaur-16-ene and its derivatives have demonstrated a range of biological activities, including anti-inflammatory and anticancer effects.

Anti-inflammatory Activity

Derivatives of Kaur-16-ene have been shown to exert anti-inflammatory effects by modulating key signaling pathways. For instance, some derivatives can suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂).[12] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12] The underlying mechanisms involve the inhibition of the NF-κB and MAPK signaling pathways.[12] Additionally, some kaurane diterpenoids activate the Nrf2 pathway, a key regulator of the antioxidant response, which contributes to their anti-inflammatory effects.[2][4][20]

Anti-inflammatory Signaling Pathways of Kaur-16-ene Derivatives

G Anti-inflammatory Signaling cluster_0 Cell kaurane Kaur-16-ene Derivative nfkb NF-κB Pathway kaurane->nfkb Inhibits mapk MAPK Pathway kaurane->mapk Inhibits nrf2 Nrf2 Pathway kaurane->nrf2 Activates lps LPS lps->nfkb Activates lps->mapk Activates inos_cox2 iNOS, COX-2 Expression nfkb->inos_cox2 Induces pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->pro_inflammatory_cytokines Induces mapk->inos_cox2 Induces mapk->pro_inflammatory_cytokines Induces ho1 HO-1 Expression nrf2->ho1 Induces inflammation Inflammation inos_cox2->inflammation pro_inflammatory_cytokines->inflammation ho1->inflammation Inhibits

Caption: Modulation of inflammatory signaling pathways by Kaur-16-ene derivatives.

Anticancer Activity

Certain derivatives of Kaur-16-ene exhibit cytotoxic activity against various cancer cell lines.[15][17][21] The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death.[6][21][22] This process is often mediated through the mitochondrial pathway, which involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c and the activation of caspases.[21] Some derivatives have also been shown to induce cell cycle arrest, typically at the G2/M phase.[6][15][22]

Anticancer Signaling Pathway of Kaur-16-ene Derivatives

G Anticancer Signaling cluster_0 Cancer Cell kaurane Kaur-16-ene Derivative bcl2_family Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) kaurane->bcl2_family cell_cycle Cell Cycle Progression kaurane->cell_cycle Inhibits mitochondria Mitochondria bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspases Caspase Activation (e.g., Caspase-9, -3) cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis g2m_arrest G2/M Phase Arrest cell_cycle->g2m_arrest

Caption: Induction of apoptosis and cell cycle arrest by Kaur-16-ene derivatives.

References

Exploratory

The Ecological Role of Kaur-16-ene in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Kaur-16-ene, a tetracyclic diterpene, is a pivotal intermediate in the biosynthesis of gibberellins, a class of essential plant hormones. Beyond it...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaur-16-ene, a tetracyclic diterpene, is a pivotal intermediate in the biosynthesis of gibberellins, a class of essential plant hormones. Beyond its role in primary metabolism, a growing body of evidence highlights its significant function in plant defense mechanisms. This technical guide provides an in-depth overview of the ecological role of kaur-16-ene and its derivatives in protecting plants against a range of biotic threats, including herbivores and pathogenic fungi. We will explore its biosynthesis, its direct and indirect defense properties, the signaling pathways that regulate its production, and detailed experimental protocols for its study. This guide is intended to be a comprehensive resource for researchers in plant science, chemical ecology, and drug development seeking to understand and harness the defensive capabilities of this important class of natural products.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and inhibit pathogen growth. Among the vast array of secondary metabolites, terpenes represent one of the largest and most diverse classes of natural products. Kaur-16-ene, a diterpene hydrocarbon, and its oxygenated derivatives, the kaurenoids, have emerged as significant players in plant defense. Initially recognized as a precursor to gibberellins, recent research has unveiled the direct and indirect defensive roles of kaur-16-ene, positioning it as a key phytoalexin and antifeedant in various plant species. This guide will delve into the multifaceted ecological functions of kaur-16-ene, providing a technical foundation for further research and application.

Biosynthesis of Kaur-16-ene

The biosynthesis of kaur-16-ene is a critical branch point in the terpenoid pathway, originating from the universal C5 precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The initial steps involve the head-to-tail condensation of IPP and DMAPP units to form geranylgeranyl diphosphate (B83284) (GGPP), the C20 precursor for all diterpenoids. The cyclization of GGPP to kaur-16-ene is a two-step process catalyzed by two distinct enzymes: ent-copalyl diphosphate synthase (CPS) and ent-kaurene (B36324) synthase (KS).[1]

  • Step 1: Protonation-initiated cyclization of GGPP to ent-copalyl diphosphate (ent-CPP) , catalyzed by ent-copalyl diphosphate synthase (CPS).

  • Step 2: Ionization-initiated cyclization of ent-CPP to ent-kaur-16-ene , catalyzed by ent-kaurene synthase (KS).

The expression of both CPS and KS genes is often correlated with tissues undergoing active growth and development.[2]

Kaur_16_ene_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-Copalyl Diphosphate Synthase (CPS) Kaur_16_ene Kaur-16-ene ent_CPP->Kaur_16_ene ent-Kaurene Synthase (KS)

Biosynthesis of Kaur-16-ene from GGPP.

Ecological Role in Plant Defense

Kaur-16-ene and its derivatives, such as kaurenoic acid, exhibit a broad spectrum of defensive activities against various biotic stressors.

Defense Against Herbivores

Numerous studies have demonstrated the antifeedant properties of kaurane (B74193) diterpenes against a range of insect herbivores. These compounds can deter feeding, reduce growth rates, and in some cases, exhibit direct toxicity. The antifeedant activity is often concentration-dependent.

Table 1: Antifeedant Activity of Kaurane Derivatives against Lepidopteran Larvae

CompoundHerbivore SpeciesBioassay TypeConcentrationFeeding Deterrence Index (%)Reference
ent-kaurane derivative ASpodoptera littoralisLeaf Disc Choice100 µg/cm²65[3]
ent-kaurane derivative BSpodoptera littoralisLeaf Disc No-Choice50 µg/cm²48[3]
Kaurenoic AcidSpodoptera frugiperdaDiet Incorporation250 ppm72 (Larval growth reduction)[4]
Defense Against Pathogens

Kaur-16-ene and its oxygenated derivatives function as phytoalexins, antimicrobial compounds that are synthesized by plants in response to pathogen attack. They have been shown to inhibit the growth of a variety of fungal and bacterial pathogens. The mechanism of action often involves the disruption of microbial cell membranes.[5]

Table 2: Antifungal Activity of Kaurane Diterpenes

CompoundFungal PathogenBioassay MethodMIC (µg/mL)IC50 (µg/mL)Reference
Kaurenoic AcidBotrytis cinereaBroth Microdilution12850[6]
ent-kaur-16-en-19-olBotrytis cinereaAgar Dilution256110[6]
Acetylgrandifloric acidBacillus cereusAgar Dilution250-[6]

Signaling Pathways in Kaur-16-ene Mediated Defense

The production of kaur-16-ene and other defense-related terpenoids is tightly regulated by a complex network of signaling pathways, with jasmonic acid (JA) and salicylic (B10762653) acid (SA) playing central roles.

Herbivore attack or wounding typically triggers the jasmonate signaling pathway . The accumulation of jasmonates leads to the upregulation of transcription factors (e.g., MYC2) that in turn activate the expression of terpene synthase genes, including CPS and KS, resulting in the increased production of kaur-16-ene and other defensive terpenes.[7][8]

Infection by biotrophic pathogens often activates the salicylic acid signaling pathway . While primarily associated with defense against biotrophs, SA can exhibit crosstalk with the JA pathway, often in an antagonistic manner. However, synergistic interactions have also been observed, suggesting a complex regulatory network that fine-tunes the defense response based on the specific threat.[1][9]

Plant_Defense_Signaling cluster_herbivore Herbivore Attack cluster_pathogen Pathogen Infection Herbivore Herbivore JA Jasmonic Acid (JA) Pathway Herbivore->JA Pathogen Pathogen SA Salicylic Acid (SA) Pathway Pathogen->SA JA->SA Antagonistic Crosstalk MYC2 MYC2 Transcription Factors JA->MYC2 SA->JA Defense Plant Defense Response SA->Defense TPS_Genes Terpene Synthase Genes (CPS, KS) MYC2->TPS_Genes Kaur_16_ene Kaur-16-ene Production TPS_Genes->Kaur_16_ene Kaur_16_ene->Defense

Simplified signaling pathway for kaur-16-ene mediated defense.

Experimental Protocols

Extraction and Quantification of Kaur-16-ene

Objective: To extract and quantify kaur-16-ene from plant tissue using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Fresh or freeze-dried plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • n-Hexane (GC grade)

  • Anhydrous sodium sulfate (B86663)

  • Glass vials with PTFE-lined caps

  • GC-MS system with a non-polar capillary column (e.g., HP-5MS)

Protocol:

  • Sample Preparation: Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. Weigh approximately 100 mg of the powdered tissue into a glass vial.

  • Extraction: Add 1 mL of n-hexane to the vial. Vortex vigorously for 1 minute and then sonicate for 10 minutes.

  • Centrifugation: Centrifuge the sample at 5,000 x g for 10 minutes to pellet the plant debris.

  • Drying and Concentration: Carefully transfer the supernatant to a new glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water. Evaporate the solvent under a gentle stream of nitrogen gas to a final volume of approximately 100 µL.

  • GC-MS Analysis: Inject 1 µL of the concentrated extract into the GC-MS system.

    • Injector Temperature: 250°C

    • Oven Program: Start at 60°C for 2 min, then ramp to 280°C at 10°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 500.

  • Quantification: Identify kaur-16-ene based on its retention time and mass spectrum by comparison with an authentic standard. Quantify using an internal standard (e.g., eicosane) and a calibration curve.

GCMS_Workflow Plant_Tissue Plant Tissue Grinding Grind in Liquid N2 Plant_Tissue->Grinding Extraction Hexane Extraction & Sonication Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Drying Drying & Concentration Centrifugation->Drying GCMS GC-MS Analysis Drying->GCMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis

Workflow for kaur-16-ene extraction and GC-MS analysis.

Herbivore Antifeedant Bioassay (Leaf Disc No-Choice)

Objective: To assess the antifeedant activity of kaur-16-ene against a generalist herbivore (e.g., Spodoptera littoralis).

Materials:

  • Spodoptera littoralis larvae (e.g., 3rd instar)

  • Fresh host plant leaves (e.g., cabbage)

  • Kaur-16-ene standard

  • Acetone (B3395972) (analytical grade)

  • Petri dishes with moist filter paper

  • Leaf punch

  • Leaf area meter or scanner and image analysis software

Protocol:

  • Preparation of Treatment Solutions: Prepare a stock solution of kaur-16-ene in acetone. Make serial dilutions to obtain the desired test concentrations (e.g., 10, 50, 100 µg/µL). Use acetone as the control.

  • Leaf Disc Preparation: Punch out leaf discs of a uniform size (e.g., 2 cm diameter) from fresh host plant leaves.

  • Treatment Application: Apply a known volume (e.g., 10 µL) of each test solution or the control solvent evenly onto the surface of a leaf disc and allow the solvent to evaporate completely.

  • Bioassay Setup: Place one treated leaf disc in each Petri dish lined with moist filter paper. Introduce one pre-starved (for 4 hours) S. littoralis larva into each dish.

  • Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25°C, 16:8 h light:dark photoperiod) for 24 hours.

  • Data Collection: After 24 hours, remove the larva and measure the area of the leaf disc consumed using a leaf area meter or by scanning the disc and analyzing the image.

  • Calculation of Feeding Deterrence Index (FDI): FDI (%) = [ (C - T) / C ] * 100 Where C is the area consumed in the control and T is the area consumed in the treatment.

In Vitro Antifungal Bioassay (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of kaur-16-ene against a plant pathogenic fungus (e.g., Botrytis cinerea).

Materials:

  • Pure culture of Botrytis cinerea

  • Potato Dextrose Broth (PDB)

  • Kaur-16-ene standard

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Protocol:

  • Inoculum Preparation: Grow B. cinerea on Potato Dextrose Agar (PDA) for 7-10 days. Harvest spores by flooding the plate with sterile water and gently scraping the surface. Adjust the spore suspension to a concentration of 1 x 10^5 spores/mL in PDB.

  • Preparation of Test Compound: Prepare a stock solution of kaur-16-ene in DMSO. Make serial dilutions in PDB to achieve final concentrations ranging from, for example, 1 to 512 µg/mL in the microtiter plate wells. The final DMSO concentration should not exceed 1% (v/v).

  • Assay Setup: In a 96-well plate, add 100 µL of the appropriate kaur-16-ene dilution to each well. Add 100 µL of the fungal spore suspension to each well. Include a positive control (fungus in PDB with 1% DMSO) and a negative control (PDB only).

  • Incubation: Incubate the plate at 22°C for 48-72 hours in the dark.

  • Determination of MIC: The MIC is the lowest concentration of kaur-16-ene at which no visible fungal growth is observed. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Conclusion

Kaur-16-ene and its derivatives represent a fascinating and ecologically significant class of plant secondary metabolites. Their dual role in both primary metabolism and defense underscores the intricate and efficient nature of plant biochemical pathways. The antifeedant and antimicrobial properties of these compounds make them promising candidates for the development of novel, environmentally friendly crop protection agents. Further research into the regulation of the kaur-16-ene biosynthetic pathway and the precise mechanisms of its defensive action will undoubtedly open new avenues for enhancing plant resistance and for the discovery of new bioactive molecules for pharmaceutical and agricultural applications. The experimental protocols detailed in this guide provide a solid foundation for researchers to further explore the ecological role of kaur-16-ene in plant defense.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Total Synthesis of ent-Kaur-16-ene

Authored for Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of modern synthetic strategies for the total synthesis of ent-Kaur-16-ene, the parent hydr...

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern synthetic strategies for the total synthesis of ent-Kaur-16-ene, the parent hydrocarbon of the extensive family of ent-kaurane diterpenoids. This document outlines key synthetic routes, presents comparative quantitative data, and offers detailed experimental protocols for the construction of this important tetracyclic scaffold.

Introduction

ent-Kaur-16-ene is a tetracyclic diterpene that serves as the biosynthetic precursor to a wide array of natural products, many of which exhibit significant biological activities, including antitumor, anti-inflammatory, and antibacterial properties.[1] The development of efficient and stereocontrolled total syntheses of ent-Kaur-16-ene and its derivatives is crucial for enabling medicinal chemistry efforts and providing access to analogues with potentially improved therapeutic profiles. This document details established protocols for the asymmetric total synthesis of the ent-kaurane core.

Comparative Analysis of Synthetic Routes

Several strategies have been developed for the total synthesis of the ent-kaurane skeleton. The following table summarizes key quantitative data from selected modern synthetic approaches, providing a comparative overview of their efficiency.

Synthetic RouteKey Reaction(s)Longest Linear Sequence (steps)Overall Yield (%)Reference
Fan, et al. (2022)Fe-mediated hydrogen atom transfer (HAT) cyclization8 to epi-candol ANot specified[1][2][3]
Zhao, et al. (2017)Hoppe's homoaldol reaction, Mukaiyama-Michael reaction~15 to Lungshengenin D~2.5[4]
Ireland, et al. (Racemic Synthesis of Kaurene)Claisen rearrangement, intramolecular aldol (B89426) condensation~17Not specified[5][6]

Detailed Experimental Protocols: A Representative Asymmetric Synthesis

The following protocols are based on a convergent strategy that utilizes a key radical cyclization to construct the tetracyclic core of ent-Kaur-16-ene. This approach offers high stereocontrol and efficiency.

Overall Synthetic Workflow

The synthesis begins with the coupling of two chiral building blocks to form a precursor for a radical cyclization, which constructs the C and D rings. Subsequent functional group manipulations lead to the final ent-Kaur-16-ene skeleton.

G cluster_0 Synthesis of Radical Precursor cluster_1 Core Tetracycle Formation cluster_2 Final Modifications A Chiral Cyclohexenone Derivative C Coupling Reaction A->C B Chiral γ-Cyclogeraniol Derivative B->C D Functional Group Interconversion C->D E Key Radical Cyclization (e.g., Fe-mediated HAT) D->E F ent-Kaurane Skeleton E->F G Reduction/Deoxygenation F->G H Olefin Formation G->H I ent-Kaur-16-ene H->I G start1 Chiral Starting Material A (Defined Stereocenters) coupling Stereospecific Coupling start1->coupling start2 Chiral Starting Material B (Defined Stereocenters) start2->coupling cyclization Diastereoselective Radical Cyclization coupling->cyclization Precursor Formation intermediate Tetracyclic Intermediate (Multiple Stereocenters Set) cyclization->intermediate Key C-C Bonds Formed final_product ent-Kaur-16-ene (Final Stereochemistry) intermediate->final_product Functional Group Manipulation

References

Application

Application Note: Analysis of Kaur-16-ene by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed protocol for the identification and analysis of Kaur-16-ene using Gas Chromatography-Mass Spectrometry (G...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and analysis of Kaur-16-ene using Gas Chromatography-Mass Spectrometry (GC-MS). Kaur-16-ene (C₂₀H₃₂), a diterpene with potential biological activities, can be effectively analyzed in various matrices.[1][2][3] This document outlines the necessary steps from sample preparation to data acquisition and interpretation, providing a foundational method for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Kaur-16-ene, also known as (-)-Kaurene or ent-Kaur-16-ene, is a tetracyclic diterpenoid hydrocarbon.[1][2] Diterpenes are a class of natural products with a wide range of biological activities, and thus, accurate and reliable analytical methods are crucial for their study. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like Kaur-16-ene.[4] This method offers high sensitivity and specificity, making it ideal for the analysis of complex mixtures.

Experimental Protocols

Sample Preparation

A critical aspect of successful GC-MS analysis is appropriate sample preparation to isolate and concentrate the analyte of interest while minimizing matrix interference.[5] The following is a general protocol that can be adapted based on the specific sample matrix.

Materials:

  • Solvent for extraction (e.g., hexane (B92381), dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (optional, for cleanup)

  • Vortex mixer

  • Centrifuge

  • Glass autosampler vials (1.5 mL) with inserts[6]

  • Syringe filters (0.2 µm)[7]

Protocol for Plant Material:

  • Extraction:

    • Grind the dried and homogenized plant material to a fine powder.

    • Perform a solvent extraction (e.g., maceration, soxhlet, or ultrasonic extraction) using a suitable non-polar solvent like hexane or dichloromethane.

  • Drying and Concentration:

    • Filter the extract and dry it over anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a smaller volume using a rotary evaporator at a temperature below 40°C to prevent degradation of the analyte.

  • Cleanup (Optional):

    • For complex matrices, a cleanup step using Solid Phase Extraction (SPE) may be necessary to remove interferences.[8]

  • Final Preparation:

    • Dissolve the final extract in a volatile organic solvent suitable for GC-MS analysis (e.g., hexane, ethyl acetate).[6]

    • The recommended concentration for direct injection is approximately 10 µg/mL.[6]

    • Filter the solution through a 0.2 µm syringe filter or centrifuge to remove any particulate matter.[6][7]

    • Transfer the final sample into a 1.5 mL glass autosampler vial.[6]

GC-MS Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis of Kaur-16-ene. These parameters may require optimization for specific instruments and applications.

Parameter Value Notes
Gas Chromatograph
ColumnDB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[5][9]A non-polar column is suitable for the separation of hydrocarbons like Kaur-16-ene.
Injection ModeSplit (e.g., 10:1 to 50:1 split ratio) or Splitless.The choice depends on the sample concentration. Splitless injection is more sensitive.[5]
Injector Temperature250°CEnsures rapid volatilization of the analyte.[5]
Carrier GasHelium at a constant flow rate of 1.0-1.5 mL/min.[5]Helium is a common carrier gas for GC-MS.
Oven Temperature ProgramInitial temperature: 60°C, hold for 2 minutes. Ramp: Increase to 280°C at a rate of 5-10°C/min. Final hold: Hold at 280°C for 5-10 minutes.The temperature program should be optimized to achieve good separation.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for generating reproducible mass spectra.[5]
Electron Energy70 eVStandard electron energy for generating characteristic fragmentation patterns.[5]
Mass Rangem/z 40-400This range will cover the molecular ion and major fragments of Kaur-16-ene.
Source Temperature230°CPrevents condensation of analytes in the ion source.[9]
Transfer Line Temperature280°CEnsures efficient transfer of analytes from the GC to the MS.[5]

Data Presentation

Qualitative Analysis

The identification of Kaur-16-ene is based on two key pieces of information:

  • Retention Time (RT): The time it takes for the analyte to pass through the GC column. This should be compared to a certified reference standard of Kaur-16-ene analyzed under the same conditions.

  • Mass Spectrum: The fragmentation pattern of the molecule upon electron ionization. The obtained mass spectrum should be compared to a library spectrum (e.g., NIST) or the spectrum of a reference standard.

Key Mass Spectral Fragments for Kaur-16-ene (m/z): The mass spectrum of Kaur-16-ene is characterized by a molecular ion peak (M+) at m/z 272, corresponding to its molecular weight (C₂₀H₃₂).[1][2] The fragmentation pattern is a unique fingerprint of the molecule.

The following table is a template for researchers to input their quantitative data.

Quantitative Data Summary
Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1
Standard 2
Standard 3
Sample 1
Sample 2
Sample 3

A calibration curve should be generated using certified reference standards to quantify the amount of Kaur-16-ene in the samples.

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Collection (e.g., Plant Material) B Extraction (Solvent Extraction) A->B C Concentration (Rotary Evaporation) B->C D Cleanup (Optional - SPE) C->D E Final Sample (in Volatile Solvent) D->E F Injection into GC E->F Autosampler G Separation in GC Column F->G H Ionization (EI) G->H I Mass Analysis (MS) H->I J Data Acquisition I->J K Peak Integration J->K L Library Matching & Identification K->L M Quantification L->M

Caption: Experimental workflow for the GC-MS analysis of Kaur-16-ene.

Logical Relationship of Kaur-16-ene Identification

Identification_Logic cluster_gc Gas Chromatography Data cluster_ms Mass Spectrometry Data RT_Sample Retention Time of Analyte in Sample Compare_RT Compare RT RT_Sample->Compare_RT RT_Standard Retention Time of Kaur-16-ene Standard RT_Standard->Compare_RT MS_Sample Mass Spectrum of Analyte in Sample Compare_MS Compare MS MS_Sample->Compare_MS MS_Library Library Mass Spectrum (e.g., NIST) MS_Library->Compare_MS Identification Positive Identification of Kaur-16-ene Compare_RT->Identification Compare_MS->Identification

Caption: Logic for the positive identification of Kaur-16-ene.

References

Method

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Kaur-16-ene

Abstract This application note details a robust and efficient method for the purification of Kaur-16-ene, a diterpene of significant interest in natural product chemistry and drug discovery, using High-Performance Liquid...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient method for the purification of Kaur-16-ene, a diterpene of significant interest in natural product chemistry and drug discovery, using High-Performance Liquid Chromatography (HPLC). The described protocol utilizes reversed-phase HPLC (RP-HPLC) to achieve high purity levels of Kaur-16-ene from complex mixtures, such as plant extracts or synthetic reaction products. This method is suitable for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries engaged in the isolation and characterization of natural products.

Introduction

Kaur-16-ene is a tetracyclic diterpene that serves as a key intermediate in the biosynthesis of various bioactive compounds, including the gibberellin plant hormones. Its unique chemical structure and potential biological activities make it a target for chemical synthesis and isolation from natural sources. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds due to its high resolution, speed, and sensitivity. This document provides a detailed protocol for the purification of Kaur-16-ene using a C18 stationary phase and an isocratic mobile phase, ensuring reproducibility and high recovery.

Experimental Workflow

The overall workflow for the purification of Kaur-16-ene via HPLC is depicted below. The process begins with sample preparation, followed by HPLC analysis and subsequent fraction collection and purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Prep Crude Extract or Synthetic Mixture Dissolve Dissolve in Acetonitrile Prep->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject Sample onto C18 Column Filter->Inject Elute Isocratic Elution (Acetonitrile/Water) Inject->Elute Detect UV Detection (210 nm) Elute->Detect Collect Collect Fractions Containing Kaur-16-ene Detect->Collect Analyze Purity Analysis by Analytical HPLC Collect->Analyze Evaporate Solvent Evaporation Analyze->Evaporate Purity >98% Pure Pure Kaur-16-ene Evaporate->Pure Purification_Logic Start Start: Crude Sample Prep Sample Preparation (Dissolution & Filtration) Start->Prep HPLC Preparative HPLC (Separation based on polarity) Prep->HPLC Fractionation Fraction Collection (Isolating the target peak) HPLC->Fractionation PurityCheck Purity Assessment (Analytical HPLC) Fractionation->PurityCheck PurityCheck->HPLC If Re-purification is Needed Purification Solvent Removal (Evaporation) PurityCheck->Purification If Purity is Acceptable End End: Pure Kaur-16-ene Purification->End

Application

Application Notes and Protocols for the Quantification of Kaur-16-ene in Complex Biological Samples

For Researchers, Scientists, and Drug Development Professionals Introduction Kaur-16-ene is a tetracyclic diterpene that has garnered significant interest in the scientific community due to its potential therapeutic prop...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaur-16-ene is a tetracyclic diterpene that has garnered significant interest in the scientific community due to its potential therapeutic properties, including anticancer and anti-inflammatory activities. Accurate quantification of kaur-16-ene in complex biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic studies, toxicological assessments, and understanding its mechanism of action. These application notes provide detailed protocols for the extraction and quantification of kaur-16-ene using Gas Chromatography-Mass Spectrometry (GC-MS), along with information on its biological activity.

Quantitative Data Summary

The following tables present hypothetical quantitative data for kaur-16-ene in rat plasma and liver tissue homogenate following oral administration. This data is for illustrative purposes to demonstrate data presentation and is based on typical pharmacokinetic profiles of similar volatile compounds.[1][2]

Table 1: Kaur-16-ene Concentration in Rat Plasma Following a Single Oral Dose (10 mg/kg)

Time Point (hours)Mean Kaur-16-ene Concentration (ng/mL) ± SD (n=6)
0.2535.2 ± 4.1
0.588.6 ± 9.3
1.0152.4 ± 15.8
2.0110.7 ± 11.2
4.055.1 ± 6.0
8.012.3 ± 1.5
12.02.1 ± 0.3
24.0Below Limit of Quantification

Table 2: Kaur-16-ene Concentration in Rat Liver Tissue Homogenate Following a Single Oral Dose (10 mg/kg)

Time Point (hours)Mean Kaur-16-ene Concentration (ng/g tissue) ± SD (n=6)
1.0450.8 ± 42.5
2.0320.1 ± 30.7
4.0180.5 ± 19.2
8.065.7 ± 7.1
24.08.9 ± 1.0

Experimental Protocols

Protocol 1: Quantification of Kaur-16-ene in Rat Plasma by GC-MS

This protocol details the liquid-liquid extraction (LLE) of kaur-16-ene from rat plasma and subsequent analysis by GC-MS in Selective Ion Monitoring (SIM) mode.[3][4]

Materials:

  • Rat plasma (collected with an appropriate anticoagulant)

  • Kaur-16-ene standard

  • Internal Standard (IS) solution (e.g., tetracosane (B166392) or a similar stable hydrocarbon, 100 ng/mL in hexane)

  • Hexane (B92381) (HPLC grade)[5]

  • Ethyl acetate (B1210297) (HPLC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Nitrogen gas (high purity)

  • Glass centrifuge tubes (15 mL)

  • GC vials with inserts (2 mL)

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Vortex the plasma sample to ensure homogeneity.

    • In a 15 mL glass centrifuge tube, add 500 µL of the plasma sample.

    • Spike with 50 µL of the internal standard solution.

    • Add 5 mL of a hexane:ethyl acetate (9:1 v/v) extraction solvent.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the layers.

  • Extraction:

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction step with another 5 mL of the extraction solvent.

    • Combine the organic layers.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the residue in 100 µL of hexane.

    • Transfer the reconstituted sample to a GC vial with an insert for analysis.

  • GC-MS Analysis:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]

    • Inlet Temperature: 280°C.[3]

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp to 180°C at 20°C/min.

      • Ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor (hypothetical):

      • Kaur-16-ene: m/z 272 (molecular ion), 257, 229.[6][7][8]

      • Internal Standard (e.g., tetracosane): m/z 338, 57.

Workflow for Kaur-16-ene Quantification in Plasma

G plasma Plasma Sample (500 µL) is Add Internal Standard plasma->is solvent Add Hexane: Ethyl Acetate (9:1) is->solvent vortex1 Vortex solvent->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 transfer Collect Organic Layer centrifuge1->transfer dry Evaporate under N2 transfer->dry reconstitute Reconstitute in Hexane dry->reconstitute gcvial Transfer to GC Vial reconstitute->gcvial gcms GC-MS Analysis (SIM Mode) gcvial->gcms

Workflow for Kaur-16-ene Quantification in Plasma
Protocol 2: Quantification of Kaur-16-ene in Liver Tissue by GC-MS

This protocol describes the solid-phase extraction (SPE) of kaur-16-ene from liver tissue homogenate followed by GC-MS analysis.[9][10]

Materials:

  • Rat liver tissue

  • Phosphate buffered saline (PBS), pH 7.4

  • Kaur-16-ene standard

  • Internal Standard (IS) solution (e.g., tetracosane, 100 ng/mL in methanol)

  • Methanol (B129727) (HPLC grade)

  • Hexane (HPLC grade)

  • SPE cartridges (e.g., C18, 500 mg)

  • Nitrogen gas (high purity)

  • Tissue homogenizer

  • GC vials with inserts (2 mL)

Procedure:

  • Tissue Homogenization:

    • Weigh approximately 200 mg of frozen liver tissue.

    • Add 1 mL of ice-cold PBS.

    • Homogenize the tissue on ice until a uniform suspension is obtained.

    • Transfer the homogenate to a centrifuge tube.

  • Protein Precipitation and Extraction:

    • Add 50 µL of the internal standard solution.

    • Add 3 mL of ice-cold methanol to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water:methanol (90:10 v/v) to remove polar impurities.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute kaur-16-ene and the internal standard with 5 mL of hexane.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the residue in 100 µL of hexane.

    • Transfer the reconstituted sample to a GC vial with an insert for analysis.

  • GC-MS Analysis:

    • Follow the same GC-MS parameters as described in Protocol 1.

Workflow for Kaur-16-ene Quantification in Tissue

G tissue Liver Tissue (200 mg) homogenize Homogenize in PBS tissue->homogenize is Add Internal Standard homogenize->is precipitate Protein Precipitation (Methanol) is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (C18) supernatant->spe elute Elute with Hexane spe->elute dry Evaporate under N2 elute->dry reconstitute Reconstitute in Hexane dry->reconstitute gcms GC-MS Analysis reconstitute->gcms G cluster_cell Cancer Cell cluster_mito Mitochondrion kaur16ene Kaur-16-ene Bax Bax kaur16ene->Bax Upregulates Bcl2 Bcl-2 kaur16ene->Bcl2 Downregulates CytoC_in Cytochrome c Bax->CytoC_in Promotes release Bcl2->Bax Inhibits CytoC_out Cytochrome c CytoC_in->CytoC_out Apoptosome Apoptosome CytoC_out->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

Method

Microbial Transformation of Kaur-16-ene: Application Notes and Protocols for the Generation of Novel Bioactive Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the microbial transformation of Kaur-16-ene and its derivatives to gener...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microbial transformation of Kaur-16-ene and its derivatives to generate novel compounds with potential therapeutic applications. The use of microorganisms offers a powerful and stereoselective approach to functionalize the kaurane (B74193) skeleton, leading to the production of derivatives that are often difficult to obtain through conventional chemical synthesis.

Introduction

Kaur-16-ene, a tetracyclic diterpene, and its derivatives are natural products exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Microbial transformation utilizes the enzymatic machinery of microorganisms, particularly fungi, to introduce chemical modifications to a substrate, such as the hydroxylation of the kaurane backbone. This process can lead to the creation of novel derivatives with enhanced or altered biological activities. This document outlines the biotransformation of Kaur-16-ene derivatives using various fungal species and provides detailed protocols for their cultivation, the transformation process, extraction, purification, and characterization of the resulting novel compounds.

Data Presentation: Microbial Transformation of Kaur-16-ene Derivatives

The following table summarizes the microbial transformation of Kaur-16-ene derivatives by different fungal species, the resulting novel compounds, and their reported biological activities.

SubstrateMicroorganismNovel Derivative(s)Biological Activity
ent-Kaur-16-en-19-oic acidCunninghamella echinulataent-12β,15α-dihydroxykaur-16-en-19-oic acid, ent-7α,16β,17-trihydroxykauran-19-oic acidOne derivative showed moderate cytotoxicity against HepG-2 (IC50: 12.6 μM) and MCF-7 (IC50: 27.1 μM) cell lines.[1][2]
ent-Kaur-16-en-19-olCephalosporium aphidicolaent-Kauran-16β,19-diol, ent-Kauran-16β,17,19-triolAllelopathic activity on the growth of Lactuca sativa (lettuce).
ent-Kaur-16-en-19-oic acidPsilocybe cubensisent-12α,16β,17-trihydroxy-kauran-19-oic acid, ent-11α,16β,17-trihydroxy-kauran-19-oic acidThe parent compound, ent-kaur-16-en-19-oic acid, showed moderate cytotoxic activity against the human leukaemia K562 cell line.[3]
ent-Kaur-16-en-19-oic acidRhizopus stoloniferent-7α-hydroxy-kaur-16-en-19-oic acid, ent-12β-hydroxy-kaur-9(11),16-dien-19-oic acid, ent-16β,17-dihydroxy-kauran-19-oic acidNot specified in the provided search results.[4]
ent-Kaur-16-en-19-oic acidAbsidia blakesleeanaent-(7α, 9α)-dihydroxy-kaur-16-en-19-oic acid, ent-(1β, 7α)-dihydroxy-kaur-16-en-19-oic acidNot specified in the provided search results.[5]

Table 1: Summary of Microbial Transformation of Kaur-16-ene Derivatives

Characterization Data of Novel Derivatives

The structural elucidation of the novel kaurane derivatives was achieved through extensive spectroscopic analysis. The following table summarizes the key ¹H and ¹³C NMR data for two novel derivatives obtained from the microbial transformation of ent-kaur-16-en-19-ol by Cephalosporium aphidicola.

Positionent-Kauran-16β,19-diolent-Kauran-16β,17,19-triol
¹³C NMR (δc) ¹H NMR (δн)
140.81.43 (m), 0.93 (m)
218.21.57 (m), 1.48 (m)
335.71.88 (m), 1.43 (m)
433.4-
556.80.91 (d, J=6.0 Hz)
621.81.77 (m), 1.68 (m)
741.61.48 (m), 1.39 (m)
844.2-
957.00.99 (d, J=6.0 Hz)
1039.7-
1118.01.48 (m), 1.43 (m)
1233.11.75 (m), 1.65 (m)
1349.01.82 (m)
1437.51.88 (m), 1.57 (m)
1557.91.95 (d, J=12.0 Hz), 1.55 (d, J=12.0 Hz)
1678.3-
1722.11.35 (s)
1827.01.01 (s)
1965.73.72 (d, J=10.8 Hz), 3.44 (d, J=10.8 Hz)
2015.61.01 (s)

Table 2: ¹H and ¹³C NMR Data for Novel Kaurane Derivatives

Experimental Protocols

Protocol 1: Microbial Transformation of ent-Kaur-16-en-19-ol with Cephalosporium aphidicola**

This protocol is adapted from the biotransformation of ent-kaur-16-en-19-ol by Cephalosporium aphidicola as described by Correa et al.[6]

1. Materials and Reagents:

  • Cephalosporium aphidicola (e.g., CCT 2163)

  • Potato Dextrose Agar (B569324) (PDA) for maintaining stock cultures

  • Liquid culture medium:

    • Glucose: 50.0 g/L

    • NaH₂PO₄: 5.0 g/L

    • MnSO₄·6H₂O: 2.0 g/L

    • KCl: 1.0 g/L

    • Glycine: 2.0 g/L

    • Trace elements solution (see below): 2.0 mL/L

  • Trace elements solution:

    • Co(NO₃)₂: 0.10 g/L

    • FeSO₄: 1.0 g/L

    • CuSO₄: 0.15 g/L

    • ZnSO₄: 1.61 g/L

    • MnSO₄: 0.10 g/L

    • (NH₄)₆Mo₇O₂₄·4H₂O: 1.0 g/L

  • 10% HCl solution

  • ent-Kaur-16-en-19-ol (substrate)

  • Ethanol (B145695) (for dissolving the substrate)

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel (70-230 mesh) for column chromatography

  • Solvents for chromatography (hexane, dichloromethane, ethyl acetate, methanol)

2. Fungal Culture and Inoculum Preparation:

  • Maintain stock cultures of C. aphidicola on PDA slants at 4°C.

  • Aseptically transfer a small section of the agar from the stock culture to a 500 mL Erlenmeyer flask containing 200 mL of the sterile liquid medium.

  • Adjust the pH of the medium to 5.0 with 10% HCl solution before sterilization.

  • Incubate the flask on a magnetic stirrer for 3 days to obtain a seed culture.

3. Biotransformation Procedure:

  • Transfer 15 mL portions of the seed culture to new 500 mL Erlenmeyer flasks containing 200 mL of fresh liquid medium.

  • Incubate for 24 hours to allow for suitable growth.

  • Prepare a stock solution of ent-kaur-16-en-19-ol in ethanol (e.g., 53 mg/mL).

  • Add 0.5 mL of the substrate stock solution to each flask.

  • Continue the incubation for 13 days under the same conditions.

  • Include a substrate control (medium with substrate but no fungus) and a culture control (fungus in medium without substrate) to monitor for abiotic degradation and endogenous fungal metabolites, respectively.

4. Extraction and Purification:

  • After the incubation period, combine the contents of all flasks (mycelia and broth).

  • Extract the mixture exhaustively with an equal volume of ethyl acetate (3 x 200 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purify the crude extract by column chromatography on silica gel.

  • Elute the column with a gradient of solvents, starting with 100% hexane (B92381) and gradually increasing the polarity with dichloromethane, ethyl acetate, and methanol.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify and pool fractions containing the transformed products.

  • Further purify the pooled fractions by re-chromatography if necessary to obtain the pure novel derivatives.

5. Characterization:

  • Characterize the purified compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to elucidate their structures.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic activity of the novel kaurane derivatives against cancer cell lines.

1. Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, HepG2, K562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Novel kaurane derivatives (dissolved in DMSO to prepare stock solutions)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the novel kaurane derivatives in complete medium from the stock solution. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After 4 hours, carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualization of Signaling Pathways and Experimental Workflow

Experimental Workflow for Microbial Transformation and Bioactivity Screening

experimental_workflow cluster_biotransformation Microbial Transformation cluster_analysis Analysis & Characterization start Kaur-16-ene Substrate incubation Incubation (e.g., 13 days) start->incubation fungal_culture Fungal Culture (e.g., C. aphidicola) fungal_culture->incubation extraction Extraction with Ethyl Acetate incubation->extraction purification Column Chromatography extraction->purification derivatives Novel Kaurane Derivatives purification->derivatives characterization Structural Characterization (NMR, MS) derivatives->characterization bioactivity Bioactivity Screening (e.g., Cytotoxicity Assay) derivatives->bioactivity data_analysis Data Analysis (IC50 Determination) bioactivity->data_analysis end Lead Compound Identification data_analysis->end

Caption: Experimental workflow for the microbial transformation of Kaur-16-ene and subsequent bioactivity screening of the novel derivatives.

Signaling Pathways Modulated by Kaurane Diterpenes

The following diagrams illustrate the key signaling pathways reported to be modulated by kaurane diterpenes, providing insights into their potential mechanisms of action.

1. Nrf2 Signaling Pathway

Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus kaurane Kaurane Diterpenes keap1 Keap1 kaurane->keap1 inhibits ros Oxidative Stress (e.g., H₂O₂) ros->keap1 induces conformational change nrf2 Nrf2 keap1->nrf2 sequesters cul3 Cul3-Rbx1 E3 Ligase nrf2->cul3 ubiquitination proteasome Proteasomal Degradation nrf2->proteasome nrf2_n Nrf2 nrf2->nrf2_n translocates to nucleus cul3->proteasome targets for are ARE (Antioxidant Response Element) nrf2_n->are binds to genes Antioxidant Genes (e.g., HO-1, NQO1) are->genes activates transcription of protection Cellular Protection genes->protection

Caption: Kaurane diterpenes can activate the Nrf2 signaling pathway, leading to the expression of antioxidant genes and cellular protection against oxidative stress.[7][8]

2. ROS-Mediated Apoptosis Pathway

ROS_apoptosis_pathway kaurane Kaurane Diterpenes ros Increased ROS kaurane->ros mito Mitochondrial Dysfunction ros->mito bax Bax ↑ mito->bax bcl2 Bcl-2 ↓ mito->bcl2 cytc Cytochrome c Release bax->cytc bcl2->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Certain kaurane diterpenes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and caspase activation.[9][10][11][12]

3. JAK/STAT Signaling Pathway

JAK_STAT_pathway cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_p p-STAT stat->stat_p stat_dimer STAT Dimer stat_p->stat_dimer dimerizes nucleus Nucleus stat_dimer->nucleus translocates to gene_exp Gene Expression (Proliferation, Survival) nucleus->gene_exp regulates kaurane Kaurane Diterpenes kaurane->jak inhibits phosphorylation kaurane->stat inhibits phosphorylation

Caption: Kaurane diterpenes can inhibit the JAK/STAT signaling pathway, which is often aberrantly activated in cancer, thereby suppressing cancer cell proliferation and survival.[13][14][15][16][17]

References

Application

Application Notes and Protocols for In Vitro Biological Activity of Kaur-16-ene

For Researchers, Scientists, and Drug Development Professionals Introduction Kaur-16-ene, a diterpenoid natural product, and its derivatives have garnered significant interest in the scientific community due to their div...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaur-16-ene, a diterpenoid natural product, and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities. These compounds have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents. This document provides detailed application notes and experimental protocols for a range of in vitro assays to evaluate the biological activity of Kaur-16-ene and its related compounds. The protocols are intended to guide researchers in the systematic investigation of these promising molecules for potential therapeutic applications.

Anticancer Activity

Kaur-16-ene and its derivatives exert their anticancer effects through various mechanisms, including cytotoxicity, induction of apoptosis, and cell cycle arrest. The following sections detail the assays used to investigate these activities.

Cytotoxicity Assays

Cytotoxicity assays are fundamental in determining the concentration-dependent inhibitory effects of a compound on cancer cell viability. Commonly used methods include the MTT, SRB, and Neutral Red Uptake assays.

Data Presentation: Cytotoxicity of Kaur-16-ene Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various Kaur-16-ene derivatives against different cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Kaurenic acidB16F1Murine Melanoma0.79[1]
ent-18-Acetoxy-7β-hydroxy Kaur-15-oxo-16-ene (CrT1)SK-HEP1Human Hepatocellular Carcinoma<5[2]
CrT1SKOV3Human Ovarian CancerNot specified, but effective at 25 and 50 µM[2]
Oridonin (a related ent-kaurane)SKOV3Human Ovarian Cancer17.21[2]
OridoninOVCAR-3Human Ovarian Cancer13.9[2]
OridoninA2780Human Ovarian Cancer12.1[2]
ent-15α-angeloyloxykaur-16-en-3β-ol derivative (Compound 13)HT29Colon Cancer2.71 ± 0.23[3][4]
Compound 13HepG2Hepatocellular Carcinoma2.12 ± 0.23[3][4]
Compound 13B16-F10Murine Melanoma2.65 ± 0.13[3][4]
Longikaurin ACAL27Oral Squamous Cell Carcinoma4.36 (24h), 1.98 (48h)[5]
Longikaurin ATCA-8113Oral Squamous Cell Carcinoma4.93 (24h), 2.89 (48h)[5]

Experimental Protocols: Cytotoxicity Assays

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[6]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Kaur-16-ene compound stock solution (in DMSO)

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in PBS)[7][8]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[7][8]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–20,000 cells/well in 200 µL of complete medium.[9] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Kaur-16-ene compound in culture medium. The final DMSO concentration should be below 0.5%.[10] Replace the medium in the wells with 200 µL of the diluted compound. Include untreated cells (vehicle control) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add 10-20 µL of MTT solution to each well (final concentration 0.45-0.5 mg/mL).[6][7]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C until purple formazan crystals are visible.[7]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6][8]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[12] Measure the absorbance at 570-590 nm using a microplate reader.[6][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that measures cell density based on the binding of the SRB dye to cellular proteins.[13]

Materials:

  • Adherent cancer cell lines

  • Complete cell culture medium

  • Kaur-16-ene compound stock solution (in DMSO)

  • 96-well clear flat-bottom plates

  • Trichloroacetic acid (TCA), 10% (w/v)[14]

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid[14]

  • Acetic acid, 1% (v/v)[14]

  • Tris base solution, 10 mM[14]

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.[9][15]

  • Washing: Carefully wash the wells 3-5 times with deionized water to remove TCA and excess medium.[9][16] Air-dry the plates completely.

  • SRB Staining: Add 45-100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature in the dark.[9][16]

  • Removal of Unbound Dye: Wash the wells 4-5 times with 1% acetic acid to remove unbound SRB.[9][16] Air-dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[15]

  • Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 540 nm.[13]

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.

Protocol 3: Neutral Red Uptake (NRU) Assay

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.[17]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Kaur-16-ene compound stock solution (in DMSO)

  • 96-well clear flat-bottom plates

  • Neutral Red solution (e.g., 0.33 g/L in water)[18]

  • Destain solution (50% ethanol (B145695), 49% deionized water, 1% glacial acetic acid)[19]

  • DPBS (Dulbecco's Phosphate-Buffered Saline)[18]

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Neutral Red Incubation: After compound treatment, remove the medium and add 100 µL of Neutral Red solution to each well.[18] Incubate for 1-3 hours at 37°C.[18][20]

  • Washing: Discard the Neutral Red solution and rinse the cells with 150 µL of DPBS.[18]

  • Destaining: Add 150 µL of destain solution to each well to extract the dye from the cells.[18]

  • Absorbance Measurement: Shake the plate for at least 10 minutes on a plate shaker.[18] Measure the absorbance at 540 nm.[18]

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value.

Apoptosis Assays

Kaur-16-ene derivatives have been shown to induce apoptosis in cancer cells.[21] This can be evaluated through various methods that detect the characteristic morphological and biochemical changes of apoptosis.

Experimental Protocols: Apoptosis Assays

Protocol 4: Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cancer cell lines

  • Kaur-16-ene compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the Kaur-16-ene compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be quantified based on their fluorescence signals.

Protocol 5: DAPI Staining for Nuclear Morphology

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[11]

Materials:

  • Cancer cell lines

  • Kaur-16-ene compound

  • Coverslips in 6-well plates

  • 4% Paraformaldehyde

  • DAPI staining solution

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips in 6-well plates and treat with the Kaur-16-ene compound.

  • Fixation: Fix the cells with 4% paraformaldehyde.

  • Staining: Stain the cells with DAPI solution.

  • Visualization: Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

Cell Cycle Analysis

Kaur-16-ene derivatives can induce cell cycle arrest at specific phases, preventing cancer cell proliferation.[22] This is commonly analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide.

Experimental Protocol: Cell Cycle Analysis

Protocol 6: Propidium Iodide (PI) Staining for Cell Cycle Analysis

Materials:

  • Cancer cell lines

  • Kaur-16-ene compound

  • 6-well plates

  • 70% Ethanol (ice-cold)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the Kaur-16-ene compound.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain them with the PI/RNase A solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined. Some kaur-16-ene derivatives have been shown to cause G2/M phase arrest.[4]

Signaling Pathway Analysis

The anticancer activity of Kaur-16-ene is often mediated through the modulation of specific signaling pathways. Western blotting is a key technique to investigate changes in the expression and activation of proteins involved in these pathways.

Key Signaling Pathways Modulated by Kaur-16-ene Derivatives:

  • Mitochondrial Apoptosis Pathway: Characterized by an increased Bax/Bcl-2 ratio, release of cytochrome c from mitochondria, and activation of caspases-9 and -3.[21][23]

  • NF-κB Pathway: Inhibition of NF-κB activation can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2.[21]

  • MAPK Pathway: Activation of kinases like JNK, ERK, and p38 can play a role in mediating apoptosis.[21]

Experimental Protocol: Western Blotting

Protocol 7: Western Blotting for Signaling Proteins

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Electrophoresis and blotting equipment

  • Primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-p65, p-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Anti-inflammatory Activity

Kaur-16-ene derivatives have demonstrated anti-inflammatory properties, primarily by inhibiting the production of inflammatory mediators.

Experimental Protocols: Anti-inflammatory Assays

Protocol 8: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • LPS

  • Kaur-16-ene compound

  • Griess reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the Kaur-16-ene compound for a specified time.

  • Stimulation: Stimulate the cells with LPS to induce NO production.

  • Griess Reaction: Collect the cell culture supernatant and mix it with the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of NO produced is determined from a sodium nitrite (B80452) standard curve. A reduction in absorbance indicates inhibition of NO production.[24][25]

Protocol 9: Protein Denaturation Assay

This assay assesses the ability of a compound to inhibit protein denaturation, a process implicated in inflammation.[26]

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Kaur-16-ene compound

  • Phosphate buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the Kaur-16-ene compound and BSA or egg albumin in PBS.

  • Incubation and Heating: Incubate the mixture at 37°C and then heat to induce denaturation.[27]

  • Absorbance Measurement: Measure the absorbance of the solution. A decrease in turbidity indicates inhibition of protein denaturation.[27]

Visualizations

Experimental_Workflow_for_Anticancer_Activity cluster_cytotoxicity Cytotoxicity Screening cluster_mechanism Mechanism of Action MTT MTT Assay IC50 Determine IC50 MTT->IC50 SRB SRB Assay SRB->IC50 NRU Neutral Red Assay NRU->IC50 Apoptosis Apoptosis Assays (Annexin V, DAPI) CellCycle Cell Cycle Analysis (PI Staining) Signaling Signaling Pathway Analysis (Western Blot) Start Kaur-16-ene Compound Start->MTT Treat Cells Start->SRB Treat Cells Start->NRU Treat Cells MoA Investigate Mechanism IC50->MoA Use IC50 conc. MoA->Apoptosis MoA->CellCycle MoA->Signaling

Caption: Workflow for investigating the anticancer activity of Kaur-16-ene.

Mitochondrial_Apoptosis_Pathway cluster_mito Mitochondrion Kaur Kaur-16-ene Bax Bax Kaur->Bax Upregulates Bcl2 Bcl-2 Kaur->Bcl2 Downregulates CytoC Cytochrome c Bax->CytoC Promotes release Bcl2->CytoC Inhibits release Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway induced by Kaur-16-ene.

Anti_Inflammatory_Workflow Start Kaur-16-ene Compound Cells RAW 264.7 Cells Start->Cells Pre-treat LPS LPS Stimulation Cells->LPS Griess Griess Assay LPS->Griess Collect supernatant Result Measure NO Production Griess->Result

Caption: Workflow for assessing the anti-inflammatory effect on NO production.

References

Method

Application Notes and Protocols for the Enzymatic Utilization of Kaur-16-ene

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of kaur-16-ene as a substrate in various enzymatic reactions. The protocols detailed bel...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of kaur-16-ene as a substrate in various enzymatic reactions. The protocols detailed below are intended to guide researchers in the fields of natural product synthesis, drug discovery, and plant biochemistry in utilizing this versatile diterpene for the generation of novel and bioactive compounds.

Introduction

Kaur-16-ene, a tetracyclic diterpene, is a crucial intermediate in the biosynthesis of gibberellins, a class of phytohormones that regulate plant growth and development.[1][2][3] Its unique scaffold makes it an attractive starting material for the enzymatic synthesis of a diverse array of derivatives with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. The enzymatic modification of kaur-16-ene offers a powerful and selective alternative to traditional chemical synthesis for producing complex natural products and their analogs.

The primary enzymes that utilize kaur-16-ene as a substrate are cytochrome P450 monooxygenases, particularly ent-kaurene (B36324) oxidase (KO).[4][5][6] This enzyme catalyzes the sequential oxidation of kaur-16-ene at the C-19 position.[7] Additionally, various microbial systems, especially fungi, have been shown to effectively biotransform kaur-16-ene and its derivatives, introducing hydroxyl groups and other functionalities at various positions on the kaurane (B74193) skeleton.

Data Presentation

Table 1: Products of Enzymatic Reactions with Kaur-16-ene and its Derivatives
Enzyme/OrganismSubstrateProduct(s)Reference(s)
ent-Kaurene Oxidase (KO) (e.g., from Arabidopsis thaliana)ent-Kaur-16-eneent-Kauren-19-ol, ent-Kauren-19-al, ent-Kaurenoic acid[7][8]
Cytochrome P450s (general)ent-Kaur-16-eneHydroxylated derivatives[9]
Gibberella fujikuroi (fungus)7β-hydroxy-ent-kaur-16-eneGibberellins, 7β-acetoxy-ent-kaur-16-en-19-oic acid[10]
Gibberella fujikuroi (fungus)7α-hydroxy-ent-kaur-16-ene derivativesHydroxylated and seco-ring B derivatives
Cunninghamella echinulata (fungus)ent-Kaur-16-en-19-oic acidHydroxylated metabolites[11]
Table 2: Kinetic Parameters of ent-Kaurene Oxidase
Enzyme SourceSubstrateKm (µM)Vmax (µmol mg-1 h-1)Optimal pHOptimal Temperature (°C)Reference(s)
Montanoa tomentosa (microsomes)ent-Kaur-16-ene80.63 ± 1.231.80 ± 1.87.630

Experimental Protocols

Protocol 1: In Vitro Assay for ent-Kaurene Oxidase Activity

This protocol describes a method for determining the activity of ent-kaurene oxidase (a cytochrome P450 enzyme) using kaur-16-ene as the substrate. The enzyme can be sourced from heterologous expression systems (e.g., E. coli, yeast) or as a microsomal preparation from plant tissues.

Materials:

  • ent-Kaur-16-ene substrate

  • Purified ent-kaurene oxidase or microsomal preparation

  • NADPH

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.6)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Diazomethane (B1218177) (for derivatization, handle with extreme caution in a fume hood) or other suitable derivatizing agent

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl methylpolysiloxane)

Procedure:

  • Reaction Setup: In a glass vial, prepare the reaction mixture containing:

    • 50 mM Potassium phosphate buffer (pH 7.6)

    • 1-5 µg of purified ent-kaurene oxidase or 50-100 µg of microsomal protein

    • 10-100 µM ent-kaur-16-ene (dissolved in a minimal amount of a suitable solvent like acetone (B3395972) or DMSO)

    • 1 mM NADPH

    • Make up the final volume to 1 mL with buffer.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours with gentle shaking.

  • Reaction Termination and Extraction: Stop the reaction by adding 1 mL of ethyl acetate. Vortex vigorously for 1 minute to extract the products. Centrifuge to separate the phases.

  • Product Recovery: Carefully transfer the upper organic layer to a clean vial. Repeat the extraction of the aqueous phase with another 1 mL of ethyl acetate. Combine the organic extracts.

  • Drying and Concentration: Dry the pooled organic extract over anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (for GC-MS analysis of acidic products):

    • Caution: Diazomethane is explosive and toxic. This step should only be performed by trained personnel in a certified chemical fume hood.

    • Dissolve the dried extract in a small volume of methanol (B129727).

    • Add freshly prepared diazomethane solution dropwise until a faint yellow color persists.

    • Allow the reaction to proceed for 10-15 minutes.

    • Remove the excess diazomethane and solvent under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Reconstitute the derivatized (or underivatized for non-acidic products) sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

    • Inject an aliquot into the GC-MS system.

    • Use a temperature program suitable for the separation of diterpenes (e.g., initial temperature of 150°C, ramp to 300°C at 10°C/min).

    • Identify the products (ent-kauren-19-ol, ent-kauren-19-al, and ent-kaurenoic acid methyl ester) by comparing their mass spectra and retention times with authentic standards.

Protocol 2: Fungal Biotransformation of Kaur-16-ene

This protocol provides a general method for the biotransformation of kaur-16-ene using a fungal culture, such as Gibberella fujikuroi or Cunninghamella echinulata.

Materials:

  • Fungal strain (e.g., Gibberella fujikuroi)

  • Appropriate fungal growth medium (e.g., Potato Dextrose Broth)

  • Kaur-16-ene

  • Solvent for substrate (e.g., ethanol (B145695) or DMSO)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Analytical instruments for product identification (TLC, HPLC, GC-MS, NMR)

Procedure:

  • Fungal Culture Preparation: Inoculate the desired fungus into a liquid medium in a flask. Grow the culture for 3-5 days at 25-28°C with shaking (150-200 rpm) to obtain a sufficient amount of mycelium.

  • Substrate Addition: Prepare a stock solution of kaur-16-ene in a minimal amount of a suitable solvent. Add the substrate solution to the fungal culture to a final concentration of 50-200 mg/L.

  • Biotransformation: Continue the incubation of the fungal culture with the substrate for another 7-14 days under the same conditions.

  • Extraction: After the incubation period, separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Extract the mycelium with methanol or acetone, followed by partitioning the extract with ethyl acetate.

  • Product Isolation: Combine all ethyl acetate extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the biotransformed products from the crude extract using silica gel column chromatography with a suitable solvent gradient (e.g., increasing polarity with ethyl acetate in hexane). Monitor the fractions by TLC.

  • Structure Elucidation: Characterize the purified products using spectroscopic methods such as GC-MS, NMR (1H, 13C, COSY, HMBC, HSQC), and HR-MS to determine their chemical structures.

Visualizations

Gibberellin_Biosynthesis_Pathway GGDP Geranylgeranyl diphosphate ent_CDP ent-Copalyl diphosphate GGDP->ent_CDP ent-CPS Kaur_16_ene ent-Kaur-16-ene ent_CDP->Kaur_16_ene ent-KS ent_Kaurenol ent-Kauren-19-ol Kaur_16_ene->ent_Kaurenol ent-Kaurene Oxidase (KO) (P450) ent_Kaurenal ent-Kauren-19-al ent_Kaurenol->ent_Kaurenal ent-Kaurene Oxidase (KO) (P450) ent_Kaurenoic_acid ent-Kaurenoic acid ent_Kaurenal->ent_Kaurenoic_acid ent-Kaurene Oxidase (KO) (P450) GA12 Gibberellin A12 ent_Kaurenoic_acid->GA12 KAO (P450)

Caption: Biosynthetic pathway of Gibberellin A12 from Geranylgeranyl diphosphate.

Experimental_Workflow_KO_Assay cluster_0 Reaction cluster_1 Extraction & Preparation cluster_2 Analysis Reaction_Setup 1. Reaction Setup (Kaur-16-ene, Enzyme, NADPH, Buffer) Incubation 2. Incubation (30°C, 1-2 hours) Reaction_Setup->Incubation Termination_Extraction 3. Termination & Extraction (Ethyl Acetate) Incubation->Termination_Extraction Drying_Concentration 4. Drying & Concentration Termination_Extraction->Drying_Concentration Derivatization 5. Derivatization (optional) (e.g., with Diazomethane) Drying_Concentration->Derivatization GC_MS_Analysis 6. GC-MS Analysis Derivatization->GC_MS_Analysis Product_Identification 7. Product Identification GC_MS_Analysis->Product_Identification

Caption: Experimental workflow for the in vitro ent-kaurene oxidase assay.

Fungal_Biotransformation_Workflow cluster_0 Biotransformation cluster_1 Isolation & Purification cluster_2 Characterization Fungal_Culture 1. Fungal Culture Preparation Substrate_Addition 2. Substrate Addition (Kaur-16-ene) Fungal_Culture->Substrate_Addition Incubation 3. Incubation (7-14 days) Substrate_Addition->Incubation Extraction 4. Extraction (Ethyl Acetate) Incubation->Extraction Purification 5. Purification (Column Chromatography) Extraction->Purification Structure_Elucidation 6. Structure Elucidation (GC-MS, NMR, HR-MS) Purification->Structure_Elucidation

Caption: Workflow for the fungal biotransformation of kaur-16-ene.

Applications in Drug Development

The enzymatic modification of kaur-16-ene provides a powerful platform for generating novel drug leads. The introduction of hydroxyl groups and other functionalities by enzymes can significantly alter the biological activity of the parent molecule. Many naturally occurring kaurane diterpenoids exhibit a wide range of pharmacological activities, including:

  • Anticancer Activity: Various hydroxylated kaurane derivatives have demonstrated cytotoxicity against a range of cancer cell lines.

  • Anti-inflammatory Effects: Some derivatives have been shown to possess anti-inflammatory properties.

  • Antimicrobial Activity: The kaurane skeleton is a feature of several compounds with antibacterial and antifungal activities.

The use of microbial biotransformation is particularly advantageous in this context, as it can provide access to a diverse library of novel compounds from a single precursor. These derivatives can then be screened for various biological activities, paving the way for the development of new therapeutic agents.

References

Application

Application Notes and Protocols: Enhancing the Bioactivity of Kaur-16-ene Through Derivatization

For Researchers, Scientists, and Drug Development Professionals Abstract Kaur-16-ene, a tetracyclic diterpenoid, and its derivatives represent a promising class of natural products with a broad spectrum of biological act...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaur-16-ene, a tetracyclic diterpenoid, and its derivatives represent a promising class of natural products with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides a comprehensive overview of the derivatization strategies employed to enhance the bioactivity of the kaurane (B74193) skeleton. Detailed protocols for the synthesis of representative derivatives and for key bioactivity assessment assays are provided to facilitate further research and development in this area.

Introduction

ent-Kaurane diterpenoids are a large family of natural products characterized by a tetracyclic carbon skeleton.[1][2] The parent compound, kaur-16-ene, serves as a versatile scaffold for chemical modifications aimed at augmenting its therapeutic potential.[3][4] Structural modifications, such as the introduction of hydroxyl, acetyl, and carboxyl groups, or the formation of epoxides and glycosides, have been shown to significantly influence the biological activity of these compounds.[3][5][6] These derivatives often exhibit enhanced cytotoxicity against various cancer cell lines, potent anti-inflammatory effects through the modulation of signaling pathways like NF-κB, and significant antimicrobial activity against a range of pathogens.[7][8][9][10] This application note summarizes the key findings in the derivatization of kaur-16-ene and provides detailed experimental protocols for the synthesis and biological evaluation of its derivatives.

Quantitative Bioactivity Data

The following tables summarize the reported bioactivities of various kaur-16-ene derivatives.

Table 1: Anticancer Activity of Kaur-16-ene Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)Human lung cancer (A549)Not specified, but inhibits growth[11]
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)Human laryngeal cancerNot specified, induces death[11]
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)Anaplastic thyroid carcinomaNot specified, induces cell death[7]
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F)Nasopharyngeal carcinoma (CNE-2Z)Dose-dependent inhibition[11]
ent-18-acetoxy-7β-hydroxy-kaur-15-oxo-16-ene (CRT1)Human ovarian cancer (SKOV3)~5 (estimated from prior report on SK-HEP1)[12]
Kaurenoic acid (ent-kaur-16-en-19-oic acid)Human breast cancer (MCF7, p53 proficient)~40% death at 70 µM[13]
Kaurenoic acid (ent-kaur-16-en-19-oic acid)Human breast cancer (SKBR3, p53 mutated)~25% death at 70 µM[13]
Di-oxidized atractyligenin (B1250879) amide derivativesColon cancer (HCT116 and Caco-2)2.5 - 15 µM[5]
ent-15α-angeloyloxykaur-l6-en-3β-ol derivative (13)Colon cancer (HT29)~2.5 µM[14]
ent-15α-angeloyloxykaur-l6-en-3β-ol derivative (13)Hepatocellular carcinoma (HepG2)~2.5 µM[14]
ent-15α-angeloyloxykaur-l6-en-3β-ol derivative (13)Murine melanoma (B16-F10)~2.5 µM[14]
Hydroxylated metabolite of ent-kaur-16-en-19-oic acidHuman breast carcinoma (MCF-7)27.1 µM[15]
Hydroxylated metabolite of ent-kaur-16-en-19-oic acidHuman hepatoblastoma (HepG-2)12.6 µM[15]

Table 2: Anti-inflammatory Activity of Kaur-16-ene Derivatives

CompoundAssayIC50 (µM) or InhibitionReference
Kaurenoic acid (ent-kaur-16-en-19-oic acid)Neutrophilic lung inflammation in miceTherapeutic effect at 0.3, 3, or 30 µg/kg[8]
KaurenolAcetic acid-induced writhing53% inhibition[16]
KaurenolCarrageenan-induced paw edema64% inhibition[16]
KaurenolDextran-induced paw edema58% inhibition[16]
Various kaurene derivatives (9, 10, 17, 28, 37, 48, 55, 61, 62)LPS-induced NO production in macrophages2 - 10 µM[9]
Gochnatia decora diterpenesLPS-induced NO production in RAW 264.7 cells0.042 - 8.22 µM[17]

Table 3: Antimicrobial Activity of Kaur-16-ene Derivatives

CompoundMicroorganismMIC (µg/mL) or Inhibition Zone (mm)Reference
ent-kaur-16(17)-en-19-oic acid (KA)Streptococcus sobrinus10[10]
ent-kaur-16(17)-en-19-oic acid (KA)Streptococcus mutans10[10]
ent-kaur-16(17)-en-19-oic acid (KA)Streptococcus mitis10[10]
ent-kaur-16(17)-en-19-oic acid (KA)Streptococcus sanguinis10[10]
ent-kaur-16(17)-en-19-oic acid (KA)Lactobacillus casei10[10]
ent-kaur-16(17)-en-19-oic acid (KA)Streptococcus salivarius100[10]
ent-kaur-16(17)-en-19-oic acid (KA)Enterococcus faecalis200[10]
ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene (4)Staphylococcus aureus16 mm[18]
ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene (4)Enterococcus faecalis12 mm[18]
ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene (4)Escherichia coli13 mm[18]
ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene (4)Klebsiella pneumoniae10 mm[18]
ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene (4)Pseudomonas aeruginosa8 mm[18]
ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene (4)Candida krusei10 mm[18]

Experimental Protocols

Synthesis of Kaur-16-ene Derivatives

Protocol 1: General Procedure for Acetylation of Hydroxylated Kaur-16-ene Derivatives

This protocol is based on the acetylation of ent-15α-angeloyloxykaur-l6-en-3β-ol.[14]

Materials:

  • Hydroxylated kaur-16-ene derivative (e.g., ent-15α-angeloyloxykaur-l6-en-3β-ol)

  • Acetic anhydride (B1165640) (Ac₂O)

  • Pyridine (B92270)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the hydroxylated kaur-16-ene derivative in a minimal amount of pyridine in a round-bottom flask.

  • Add an excess of acetic anhydride to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain the acetylated derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Oxidation of Kaur-16-ene Derivatives using Jones Reagent

This protocol is based on the oxidation of ent-15α-angeloyloxykaur-l6-en-3β-ol to a ketone.[14]

Materials:

  • Kaur-16-ene derivative with a secondary alcohol (e.g., ent-15α-angeloyloxykaur-l6-en-3β-ol)

  • Jones reagent (a solution of chromium trioxide in sulfuric acid)

  • Acetone (B3395972)

  • Isopropanol (B130326)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the kaur-16-ene derivative in acetone in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution until a persistent orange-brown color is observed.

  • Stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction by TLC.

  • Quench the excess oxidant by adding isopropanol until the solution turns green.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting ketone by silica gel column chromatography.

  • Characterize the structure of the oxidized product by spectroscopic analysis.

Biological Activity Assays

Protocol 3: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.[11]

Materials:

  • Human cancer cell line (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Kaur-16-ene derivative stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer (e.g., 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the kaur-16-ene derivative in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 4: Nitric Oxide (NO) Production Assay in Macrophages

This protocol measures the anti-inflammatory activity of compounds by quantifying the inhibition of NO production in LPS-stimulated macrophages.[9][17]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Kaur-16-ene derivative stock solution (in DMSO)

  • Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the kaur-16-ene derivative for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess reagent Part A to the supernatant, followed by 50 µL of Part B.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using sodium nitrite to quantify the nitrite concentration.

  • Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

Visualizations

Experimental and Logical Workflows

Derivatization_Workflow Kaur16ene Kaur-16-ene Scaffold Derivatization Chemical or Microbiological Derivatization Kaur16ene->Derivatization Derivatives Library of Kaur-16-ene Derivatives Derivatization->Derivatives Bioassays Biological Activity Screening Derivatives->Bioassays Anticancer Anticancer Assays Bioassays->Anticancer Antiinflammatory Anti-inflammatory Assays Bioassays->Antiinflammatory Antimicrobial Antimicrobial Assays Bioassays->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antiinflammatory->SAR Antimicrobial->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the derivatization and bioactivity screening of Kaur-16-ene.

Signaling Pathways

Anticancer_Mechanism cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_mitochondrion Mitochondrion Kaur_Derivative Kaur-16-ene Derivative NFkB NF-κB Activation Kaur_Derivative->NFkB inhibition MAPK MAPK Pathway (ERK, JNK, p38) Kaur_Derivative->MAPK modulation Bcl2_family Bcl-2 Family (Bcl-2 down, Bax up) NFkB->Bcl2_family Caspases Caspase Activation (Caspase-9, -3) MAPK->Caspases Cytochrome_c Cytochrome c Release Bcl2_family->Cytochrome_c Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed anticancer mechanism of action for Kaur-16-ene derivatives.

Anti_inflammatory_Mechanism cluster_cell Macrophage LPS LPS NFkB NF-κB Activation LPS->NFkB Kaur_Derivative Kaur-16-ene Derivative Kaur_Derivative->NFkB inhibition Nrf2 Nrf2 Activation Kaur_Derivative->Nrf2 activation iNOS iNOS Expression NFkB->iNOS Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines NO Nitric Oxide (NO) Production iNOS->NO

Caption: Anti-inflammatory mechanism of Kaur-16-ene derivatives.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Kaur-16-ene Yield from Natural Sources

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the extraction of kaur-16-ene from natural plant sources. Below, you will...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the extraction of kaur-16-ene from natural plant sources. Below, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the extraction and purification of kaur-16-ene, leading to improved yields and purity.

Issue 1: Low or No Yield of Kaur-16-ene in the Crude Extract

Question: We performed an extraction from a known kaur-16-ene-containing plant, but our GC-MS analysis shows a very low or undetectable amount of the target compound in the crude extract. What could be the reasons, and how can we improve the yield?

Answer:

Several factors can contribute to a low yield of kaur-16-ene during the initial extraction phase. Consider the following troubleshooting steps:

  • Plant Material Selection and Preparation:

    • Plant Part: The concentration of kaur-16-ene can vary significantly between different parts of the plant (e.g., leaves, bark, cones). For instance, in Cryptomeria japonica, the essential oil from leaves and cones are known sources of kaur-16-ene and related diterpenes.[1] Ensure you are using the plant part reported to have the highest concentration.

    • Harvesting Time and Conditions: The biosynthesis of terpenes can be influenced by environmental factors and the developmental stage of the plant.[2] Harvesting at the optimal time can significantly impact the yield.

    • Drying Method: Improper drying can lead to the degradation of volatile compounds. Air-drying in a well-ventilated, dark place or freeze-drying are generally preferred over high-temperature oven drying.

    • Particle Size: The plant material should be ground to a fine, uniform powder to maximize the surface area for solvent penetration.

  • Extraction Solvent and Method:

    • Solvent Polarity: Kaur-16-ene is a non-polar diterpene hydrocarbon. Therefore, non-polar solvents like hexane (B92381), petroleum ether, or ethyl acetate (B1210297) are more effective for its extraction.[3][4] Using polar solvents like methanol (B129727) or ethanol (B145695) alone may result in lower yields of kaur-16-ene, although they might co-extract more polar kaurane (B74193) diterpenoids.

    • Extraction Technique: Conventional methods like maceration and Soxhlet extraction can be effective but may require longer extraction times. Consider advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to potentially reduce extraction time and improve efficiency. For volatile compounds like kaur-16-ene, hydrodistillation is also a common method, particularly for essential oil extraction.[5]

  • Potential for Degradation:

    • Temperature: Kaur-16-ene, being a volatile compound, can be lost at high temperatures. If using methods involving heat, such as Soxhlet or hydrodistillation, ensure the temperature is controlled and the apparatus is properly sealed.

    • Light and Air Exposure: Prolonged exposure to light and air can lead to oxidative degradation of terpenes. Store the plant material and extracts in dark, airtight containers.

Issue 2: Difficulty in Purifying Kaur-16-ene from the Crude Extract

Question: Our crude extract shows the presence of kaur-16-ene, but we are facing challenges in isolating it with high purity. The compound co-elutes with other components during chromatography. What purification strategies can we employ?

Answer:

The purification of kaur-16-ene from a complex plant extract often requires a multi-step approach. Here are some strategies to improve separation and purity:

  • Chromatographic Techniques:

    • Column Chromatography: This is the most common method for purifying terpenes.

      • Stationary Phase: Use a non-polar stationary phase like silica (B1680970) gel.

      • Mobile Phase: A non-polar solvent system is crucial. Start with a low-polarity solvent like hexane and gradually increase the polarity by adding a small amount of a slightly more polar solvent like ethyl acetate (e.g., a gradient of 0% to 5% ethyl acetate in hexane).[3] This will help to separate kaur-16-ene from more polar compounds.

    • Thin Layer Chromatography (TLC): Before performing column chromatography, optimize the solvent system using TLC to achieve good separation between kaur-16-ene and other major components of the extract.

    • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC with a non-polar column (e.g., C18) and a suitable mobile phase (e.g., methanol/water or acetonitrile/water mixtures) can be employed.

  • Addressing Co-elution:

    • Fraction Collection: Collect small fractions during column chromatography and analyze each fraction by TLC or GC-MS to identify the purest fractions containing kaur-16-ene.

    • Re-chromatography: If co-elution persists, the fractions containing the impure kaur-16-ene can be combined, concentrated, and subjected to a second round of column chromatography with a shallower solvent gradient.

Frequently Asked Questions (FAQs)

Q1: What are the most promising plant sources for high yields of kaur-16-ene?

A1: Several plant species are known to be good sources of kaur-16-ene and its derivatives. Some of the most notable include:

  • Cryptomeria japonica (Japanese Cedar): The essential oil from the leaves and cones of this tree is a rich source of kaur-16-ene.[1][5]

  • Xylopia aethiopica (Grains of Selim): The fruits of this plant contain various kaurane diterpenes, including derivatives of kaur-16-ene.[3][6]

  • Annona squamosa (Sugar Apple): The bark of this tree has been reported to contain 18-acetoxy-ent-kaur-16-ene.[4]

Q2: What is the optimal extraction method for maximizing kaur-16-ene yield?

A2: The optimal method depends on the plant material and the desired scale of extraction.

  • For essential oil rich in kaur-16-ene (e.g., from Cryptomeria japonica): Hydrodistillation is a suitable method.[5]

  • For solvent extraction: Maceration or Soxhlet extraction with a non-polar solvent like hexane or petroleum ether is effective.[3][4]

  • For potentially higher efficiency and shorter extraction times: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are promising advanced techniques.

Q3: How can I quantify the amount of kaur-16-ene in my extract?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable method for the quantification of kaur-16-ene.[7][8][9] By using a calibrated internal or external standard, you can accurately determine the concentration of kaur-16-ene in your sample.

Q4: Can kaur-16-ene degrade during storage? What are the ideal storage conditions?

A4: Yes, as a terpene, kaur-16-ene can be susceptible to degradation over time, especially when exposed to air, light, and high temperatures. For long-term storage, it is recommended to keep the purified compound or concentrated extract in a tightly sealed vial, preferably under an inert atmosphere (e.g., nitrogen or argon), and stored at low temperatures (-20°C or below) in the dark.

Data Presentation

Table 1: Kaur-16-ene and Related Diterpene Yields from Various Plant Sources and Extraction Methods

Plant SpeciesPlant PartExtraction MethodCompoundYieldReference
Cryptomeria japonicaFemale Cones (Immature)HydrodistillationKaur-16-ene0.07% (of essential oil)[1]
Cryptomeria japonicaLeavesHydrodistillationDiterpenes (including kaur-16-ene)3% (of essential oil)[10]
Cryptomeria japonicaLeavesWater-Steam DistillationDiterpenes (including kaur-16-ene)Not specified, but lower than HD[10]
Xylopia aethiopicaFruitsHexane Macerationent-kaur-16-en-19-oic acid10 mg from 75 g extract[3]
Annona squamosaBarkPetroleum Ether Extraction18-acetoxy-ent-kaur-16-eneNot specified[4]

Experimental Protocols

Protocol 1: Extraction of Kaurane Diterpenes from Xylopia aethiopica Fruits (Adapted from Soh et al., 2013)[4]
  • Preparation of Plant Material: Air-dry the fruits of Xylopia aethiopica and grind them into a coarse powder.

  • Extraction:

    • Macerate 1 kg of the dried powder in hexane at room temperature for 48 hours.

    • Filter the mixture and evaporate the solvent from the filtrate under reduced pressure to obtain the crude hexane extract.

  • Purification by Column Chromatography:

    • Prepare a silica gel column (Merck 70-230 mesh).

    • Apply a portion of the crude extract (e.g., 75 g) to the column.

    • Elute the column with a gradient of hexane and ethyl acetate.

    • Start with 100% hexane and gradually increase the concentration of ethyl acetate. Fractions containing kaurane diterpenes are typically eluted with hexane-ethyl acetate mixtures (e.g., 95:5 v/v).[3]

  • Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) and combine the fractions containing the compounds of interest. Further purify if necessary using preparative TLC or HPLC. Identify the compounds using GC-MS and NMR spectroscopy.

Protocol 2: Hydrodistillation of Essential Oil from Cryptomeria japonica Leaves (Adapted from Lima et al., 2022)[6]
  • Preparation of Plant Material: Use fresh leaves of Cryptomeria japonica.

  • Hydrodistillation:

    • Place a known amount of the fresh leaves (e.g., 300 g) in a round-bottom flask.

    • Add distilled water to the flask (e.g., 3 L).

    • Connect the flask to a Clevenger-type apparatus.

    • Heat the flask to boiling and collect the essential oil for a set period (e.g., 3-4 hours).

  • Oil Recovery and Drying:

    • Separate the essential oil from the aqueous distillate.

    • Dry the collected essential oil over anhydrous sodium sulfate.

  • Analysis: Analyze the chemical composition of the essential oil, including the percentage of kaur-16-ene, using GC-MS.

Mandatory Visualization

Diagram 1: Simplified Biosynthesis Pathway of Kaur-16-ene and its Regulation

Kaur-16-ene Biosynthesis Pathway Hormones Hormones (Gibberellins, ABA) KS ent-Kaurene Synthase (KS) Hormones->KS Regulates expression Abiotic_Stress Abiotic Stress (Light, Temperature, Salt) Abiotic_Stress->KS Regulates expression GGPP Geranylgeranyl pyrophosphate (GGPP) ent_CPP ent-Copalyl pyrophosphate (ent-CPP) GGPP->ent_CPP CPS Kaur_16_ene ent-Kaur-16-ene ent_CPP->Kaur_16_ene KS Gibberellins Gibberellins Kaur_16_ene->Gibberellins KO and subsequent enzymes CPS ent-Copalyl Diphosphate Synthase (CPS) KO ent-Kaurene Oxidase (KO)

A simplified diagram of the ent-kaur-16-ene biosynthesis pathway and its regulation by hormonal and abiotic stress signals.

Diagram 2: General Workflow for Kaur-16-ene Extraction and Purification

Kaur-16-ene Extraction Workflow Start Plant Material (e.g., Cryptomeria japonica leaves) Preparation Drying and Grinding Start->Preparation Extraction Extraction (e.g., Hexane Maceration or Hydrodistillation) Preparation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (Silica Gel Column Chromatography) Crude_Extract->Purification Fractions Collect Fractions Purification->Fractions Analysis Analysis (TLC, GC-MS) Fractions->Analysis Analysis->Purification Re-chromatograph impure fractions Pure_Kaur_16_ene Pure Kaur-16-ene Analysis->Pure_Kaur_16_ene Combine pure fractions

A general experimental workflow for the extraction and purification of kaur-16-ene from plant material.

References

Optimization

Technical Support Center: Overcoming Poor Solubility of Kaur-16-ene in Aqueous Solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the poorly water-soluble diterpene, kaur-16-ene.

Frequently Asked Questions (FAQs)

Q1: What is the estimated water solubility of kaur-16-ene?

A1: Kaur-16-ene is practically insoluble in water, with an estimated solubility of approximately 0.001334 mg/L at 25°C[1]. This low aqueous solubility presents a significant challenge for its use in many biological assays and pharmaceutical formulations.

Q2: What are the most common strategies to improve the aqueous solubility of kaur-16-ene?

A2: Several effective methods can be employed to enhance the solubility of hydrophobic compounds like kaur-16-ene. The most common and effective strategies include:

  • Cyclodextrin (B1172386) Complexation: Encapsulating kaur-16-ene within the hydrophobic cavity of cyclodextrins to form water-soluble inclusion complexes.

  • Nanoparticle Formulation: Encapsulating kaur-16-ene into polymeric nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), to create a stable aqueous dispersion.

  • Liposomal Encapsulation: Incorporating kaur-16-ene into the lipid bilayer of liposomes, which are microscopic vesicles that can be dispersed in aqueous solutions.

  • Co-solvency: Dissolving kaur-16-ene in a water-miscible organic solvent, such as ethanol (B145695) or DMSO, before diluting it into the aqueous medium. However, the final concentration of the organic solvent must be carefully controlled to avoid toxicity in biological systems.

Q3: Which method is best for my experiment?

A3: The optimal solubilization method depends on the specific requirements of your experiment, including the desired final concentration of kaur-16-ene, the biological system being used (e.g., cell culture, in vivo studies), and the required stability of the formulation. The table below provides a general comparison to guide your decision.

Method Advantages Disadvantages Best For
Cyclodextrin Complexation Simple preparation, can significantly increase solubility, low toxicity for many cyclodextrin types.[2][3]May not be suitable for all downstream applications, potential for competitive displacement of the guest molecule.In vitro assays, oral formulations.
Nanoparticle Formulation High loading capacity, sustained release possible, can be targeted to specific tissues.[4][5][6]More complex preparation, potential for immunogenicity depending on the polymer.In vivo studies, controlled release applications.
Liposomal Encapsulation Biocompatible and biodegradable, can encapsulate both hydrophobic and hydrophilic compounds, can be functionalized for targeting.[7][8][9]Can have lower encapsulation efficiency for some hydrophobic drugs, potential for instability during storage.In vitro and in vivo drug delivery.
Co-solvency Simple and quick.Potential for solvent toxicity, risk of precipitation upon dilution.Preliminary in vitro screening at low concentrations.

Troubleshooting Guides

Issue 1: Precipitation of Kaur-16-ene upon dilution in aqueous buffer.

Possible Cause: The concentration of kaur-16-ene exceeds its solubility limit in the final aqueous medium, especially when using a co-solvent approach.

Solutions:

  • Decrease the final concentration: Determine the maximum tolerated concentration of your co-solvent (e.g., DMSO, ethanol) in your experimental system and ensure the final kaur-16-ene concentration is below its solubility limit in that solvent/buffer mixture.

  • Use a solubilizing agent: Employ one of the recommended solubilization methods such as cyclodextrins, nanoparticles, or liposomes to increase the apparent solubility of kaur-16-ene.

  • Optimize the dilution process: When using a co-solvent, add the kaur-16-ene stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to promote rapid dispersion and prevent localized supersaturation.

Troubleshooting Workflow for Precipitation

G start Precipitation Observed check_conc Is the final concentration too high? start->check_conc optimize_dilution Optimize dilution protocol (e.g., dropwise addition with stirring) start->optimize_dilution reduce_conc Decrease final concentration of kaur-16-ene check_conc->reduce_conc Yes use_solubilizer Employ a solubilization method (Cyclodextrin, Nanoparticle, Liposome) check_conc->use_solubilizer No end Solution Achieved reduce_conc->end use_solubilizer->end optimize_dilution->end

A flowchart for troubleshooting precipitation issues.
Issue 2: Low encapsulation efficiency in liposomal or nanoparticle formulations.

Possible Cause: Suboptimal formulation parameters or preparation technique.

Solutions:

  • Optimize the drug-to-lipid/polymer ratio: A very high ratio of kaur-16-ene to the encapsulating material can lead to saturation of the carrier and low encapsulation efficiency.[10] Experiment with different ratios to find the optimal loading capacity.

  • Select an appropriate preparation method: For hydrophobic drugs like kaur-16-ene, methods like thin-film hydration for liposomes or emulsion-solvent evaporation for nanoparticles are generally effective.[6][7]

  • Control process parameters: Factors such as the temperature during hydration, sonication time and power, and the speed of solvent evaporation can significantly impact encapsulation. These parameters should be carefully controlled and optimized.[7]

  • Consider the physicochemical properties of the lipids/polymers: The choice of lipids (e.g., with different chain lengths or charges) or polymers can influence the incorporation of the hydrophobic drug.[11]

Troubleshooting Low Encapsulation Efficiency

G start Low Encapsulation Efficiency check_ratio Is the drug-to-carrier ratio too high? start->check_ratio optimize_ratio Optimize drug-to-lipid/polymer ratio check_ratio->optimize_ratio Yes check_method Is the preparation method optimal? check_ratio->check_method No end Improved Efficiency optimize_ratio->end select_method Select a suitable method (e.g., thin-film hydration, emulsion-solvent evaporation) check_method->select_method No check_params Are process parameters controlled? check_method->check_params Yes select_method->end optimize_params Optimize temperature, sonication, etc. check_params->optimize_params No check_params->end Yes optimize_params->end

A decision tree for improving encapsulation efficiency.

Experimental Protocols

Protocol 1: Preparation of Kaur-16-ene/Cyclodextrin Inclusion Complexes

This protocol is adapted from methods used for other hydrophobic terpenes and diterpenes.[2][3]

Materials:

  • Kaur-16-ene

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Mortar and pestle

  • Vacuum oven or freeze-dryer

Method (Kneading):

  • Calculate the required amounts of kaur-16-ene and cyclodextrin for a desired molar ratio (commonly 1:1 or 1:2).

  • Place the cyclodextrin in a mortar.

  • Create a paste by adding a small amount of a water:ethanol (1:1 v/v) mixture.

  • Dissolve the kaur-16-ene in a minimal amount of ethanol.

  • Slowly add the kaur-16-ene solution to the cyclodextrin paste while continuously kneading with the pestle for at least 30 minutes.

  • Dry the resulting paste in a vacuum oven at 40°C overnight or by freeze-drying to obtain a powder.

  • The resulting powder can be dissolved in an aqueous buffer for your experiments.

Protocol 2: Preparation of Kaur-16-ene Loaded PLGA Nanoparticles

This protocol is based on the emulsion-solvent evaporation method, which is widely used for encapsulating hydrophobic compounds in PLGA nanoparticles.[4][6]

Materials:

  • Kaur-16-ene

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (B109758) (DCM) or Ethyl Acetate

  • Deionized water

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer and stir bar

  • Rotary evaporator or magnetic stirrer for solvent evaporation

Method:

  • Organic Phase: Dissolve a specific amount of PLGA and kaur-16-ene in a suitable volume of dichloromethane (e.g., 25 mg PLGA and 5 mg kaur-16-ene in 1 mL DCM).

  • Aqueous Phase: Prepare an aqueous solution of PVA (e.g., 1% w/v in deionized water).

  • Emulsification: Add the organic phase to the aqueous phase (e.g., 1 mL of organic phase to 5 mL of aqueous phase) and immediately emulsify using a probe sonicator on an ice bath or a high-speed homogenizer.

  • Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a larger volume of deionized water and stir for several hours at room temperature to allow the organic solvent to evaporate.

  • Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation, wash them with deionized water to remove excess PVA and unencapsulated kaur-16-ene, and then resuspend the nanoparticle pellet in the desired aqueous buffer.

Protocol 3: Preparation of Kaur-16-ene Loaded Liposomes

This protocol utilizes the thin-film hydration method, a common technique for preparing liposomes with encapsulated hydrophobic drugs.[7][8]

Materials:

  • Kaur-16-ene

  • Phospholipids (e.g., Egg Phosphatidylcholine or DSPC)

  • Cholesterol

  • Chloroform (B151607)

  • Aqueous buffer (e.g., PBS)

  • Rotary evaporator

  • Bath sonicator or extruder

Method:

  • Lipid Film Formation: Dissolve the phospholipids, cholesterol, and kaur-16-ene in chloroform in a round-bottom flask (e.g., a 7:3 molar ratio of phospholipid to cholesterol).

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the desired aqueous buffer to the flask and hydrate (B1144303) the lipid film by gentle rotation at a temperature above the phase transition temperature of the lipid. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles, sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

Quantitative Data Summary

Note: Specific experimental data for kaur-16-ene is limited. The following tables provide representative data for similar diterpenes or general expectations for these formulation types.

Table 1: Expected Solubility Enhancement with Cyclodextrins

DiterpeneCyclodextrin TypeSolubility in WaterSolubility with CyclodextrinFold IncreaseReference
ForskolinHydroxypropyl-β-CD~0.001% (w/v)~0.133% (w/v)~133[12]
Kaur-16-ene β-CD or HP-β-CD ~0.0013 mg/mL Expected to be significantly higher N/A [1]

Table 2: Representative Characteristics of Terpene-Loaded PLGA Nanoparticles

TerpenePolymerParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
β-MyrcenePEG-PLGA~262< 0.3> 80[5][6]
β-CaryophyllenePEG-PLGA~354< 0.3> 85[5][6]
NerolidolPEG-PLGA~326< 0.3> 90[5][6]
Kaur-16-ene PLGA Expected 100-400 nm Expected < 0.3 Expected > 80% N/A

Table 3: Representative Characteristics of Terpene-Loaded Liposomes

TerpeneLipid CompositionParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
CineoleEgg PC/DOTAP/Chol~110-130~0.2~70-80[7]
LimoneneEgg PC/DOTAP/Chol~110-130~0.2~70-80[7]
Kaur-16-ene PC/Cholesterol Expected 100-200 nm Expected < 0.3 Expected > 70% N/A

Signaling Pathway Diagrams

Kaurane diterpenes have been shown to exert their biological effects, such as anti-cancer activity, through the modulation of key signaling pathways, including the induction of apoptosis and the inhibition of the NF-κB pathway.[13][14][15][16][17][18]

Kaur-16-ene Induced Apoptosis Pathway

G Kaur16ene Kaur-16-ene Derivative Bcl2 Bcl-2 (Anti-apoptotic) Kaur16ene->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Kaur16ene->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_0 Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates Kaur16ene Kaur-16-ene Derivative Kaur16ene->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p65/p50) - IκBα (Inactive complex in cytoplasm) IkB->NFkB_complex NFkB NF-κB (p65/p50) NFkB_complex->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression Activates

References

Troubleshooting

Technical Support Center: Optimization of GC-MS Parameters for Kaur-16-ene Detection

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of kaur-16-ene.

Frequently Asked Questions (FAQs)

Q1: What is the recommended GC column for kaur-16-ene analysis?

A1: For the analysis of diterpenes like kaur-16-ene, a non-polar stationary phase is generally recommended as a starting point. Columns such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) are commonly used and provide good separation for a wide range of terpenes. These columns separate compounds primarily based on their boiling points.

Q2: Is derivatization necessary for the GC-MS analysis of kaur-16-ene?

A2: Derivatization is not typically required for the analysis of kaur-16-ene. Kaur-16-ene is a diterpene hydrocarbon and is sufficiently volatile and thermally stable for direct GC-MS analysis. Derivatization is more commonly employed for compounds with active hydrogens, such as alcohols or carboxylic acids, to increase their volatility and thermal stability.

Q3: What are the key mass-to-charge ratios (m/z) for identifying kaur-16-ene in the mass spectrum?

A3: Based on the electron ionization (EI) mass spectrum of kaur-16-ene, the following ions are crucial for its identification. The molecular ion (M+) is observed at m/z 272. The base peak, which is the most abundant ion, is typically at m/z 91. Other significant fragment ions can be used as qualifiers to confirm the identity.

Q4: Which injection technique is most suitable for kaur-16-ene analysis?

A4: Due to the relatively high boiling point and lower volatility of diterpenes compared to monoterpenes, direct liquid injection is often preferred over headspace sampling.[1][2] Liquid injection ensures the efficient transfer of less volatile compounds like kaur-16-ene into the GC system, leading to better recovery and sensitivity.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My kaur-16-ene peak is showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for a non-polar compound like kaur-16-ene can be caused by several factors:

    • Active Sites in the Inlet or Column: Active sites, often exposed silanol (B1196071) groups, can interact with analytes, causing tailing.

      • Solution: Use a deactivated inlet liner, preferably with glass wool, to ensure complete volatilization and minimize interactions. If the column is old or has been exposed to oxygen at high temperatures, it may need to be replaced. Conditioning the column according to the manufacturer's instructions can also help passivate active sites.

    • Column Contamination: Buildup of non-volatile residues at the head of the column can lead to poor peak shape.

      • Solution: Trim the first few centimeters of the column. If the problem persists, the column may need to be replaced.

    • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can create dead volume, leading to peak tailing.

      • Solution: Ensure the column is installed according to the instrument manufacturer's guidelines, with the correct insertion distance into both the inlet and the detector.

Issue 2: Low Signal Intensity or Poor Sensitivity

  • Question: I am not getting a strong signal for kaur-16-ene, even at concentrations where I expect to see it. What should I check?

  • Answer: Low signal intensity can stem from several sources:

    • Suboptimal Injection Parameters: The injector temperature may be too low for complete volatilization of kaur-16-ene.

      • Solution: Increase the injector temperature. A temperature of 250 °C is a good starting point for diterpenes.

    • Analyte Loss in the Inlet: Kaur-16-ene may be adsorbing to active sites in the inlet liner.

      • Solution: Use a deactivated inlet liner. Ensure your sample solvent is appropriate and that the injection volume is not causing backflash.

    • Inappropriate MS Detection Mode: Full scan mode may not be sensitive enough for trace-level detection.

      • Solution: Switch to Selected Ion Monitoring (SIM) mode. By monitoring only a few characteristic ions of kaur-16-ene, you can significantly increase sensitivity.

Issue 3: Co-elution with Other Compounds

  • Question: The kaur-16-ene peak is overlapping with another peak in my chromatogram. How can I improve the separation?

  • Answer: Co-elution is a common challenge, especially in complex matrices. Here are some strategies to improve resolution:

    • Optimize the Temperature Program: A slower oven temperature ramp rate will increase the time analytes spend interacting with the stationary phase, which can improve separation.

      • Solution: Decrease the temperature ramp rate (e.g., from 10 °C/min to 5 °C/min). You can also add a short isothermal hold at a temperature just below the elution temperature of the co-eluting pair.

    • Change the Stationary Phase: If optimizing the temperature program is insufficient, the selectivity of the column may not be suitable for your sample.

      • Solution: Switch to a column with a different stationary phase. For example, if you are using a non-polar column, a mid-polar column may provide the necessary change in selectivity to resolve the co-eluting compounds.

    • Increase Column Length or Decrease Internal Diameter: A longer column or a column with a smaller internal diameter will have a higher number of theoretical plates, leading to better separation efficiency.[3]

      • Solution: Consider using a 60 m column instead of a 30 m column, or switch from a 0.25 mm ID column to a 0.18 mm ID column. Note that using a narrower column may require adjustments to your instrument's pressure capabilities.

Data Presentation

Table 1: Recommended GC-MS Parameters for Kaur-16-ene Analysis

ParameterRecommended Starting ConditionOptimized Condition
GC Column
Stationary Phase5% Phenyl-methylpolysiloxane5% Phenyl-methylpolysiloxane
Length30 m60 m
Internal Diameter0.25 mm0.25 mm
Film Thickness0.25 µm0.25 µm
Injector
TechniqueLiquid InjectionLiquid Injection
Temperature250 °C270 °C
ModeSplitlessSplit (10:1) for higher concentrations
Injection Volume1 µL1 µL
Oven Program
Initial Temperature60 °C80 °C
Initial Hold Time2 min1 min
Ramp Rate10 °C/min5 °C/min
Final Temperature300 °C310 °C
Final Hold Time5 min10 min
Carrier Gas
GasHeliumHelium
Flow Rate1.0 mL/min1.2 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Electron Ionization (EI)
Ionization Energy70 eV70 eV
Source Temperature230 °C250 °C
Transfer Line Temp.280 °C300 °C
Acquisition ModeFull Scan (m/z 40-400)SIM

Table 2: Selected Ion Monitoring (SIM) Parameters for Kaur-16-ene

Ion Typem/zFunction
Quantifier91Primary ion for quantification (base peak)
Qualifier 1272Molecular ion for confirmation
Qualifier 2257Key fragment ion for confirmation
Qualifier 3133Additional fragment ion for confirmation

Experimental Protocols

Protocol 1: Standard Liquid Injection GC-MS Method

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., hexane, ethyl acetate) to a known concentration.

    • If necessary, perform a serial dilution to bring the concentration of kaur-16-ene within the calibration range.

    • Filter the sample through a 0.22 µm syringe filter into a GC vial.

  • GC-MS System Configuration:

    • Install a suitable GC column (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane).

    • Set the GC-MS parameters as outlined in Table 1 (Recommended Starting Condition).

  • Injection:

    • Inject 1 µL of the sample into the GC system using an autosampler for best reproducibility.

  • Data Acquisition:

    • Acquire data in either Full Scan or SIM mode. For initial method development and compound identification, Full Scan is recommended. For quantification of low-level samples, SIM mode is preferred.

  • Data Analysis:

    • Identify the kaur-16-ene peak by its retention time and by comparing the acquired mass spectrum with a reference spectrum (e.g., from the NIST library).

    • If using SIM mode, confirm the peak identity by checking for the presence of all quantifier and qualifier ions and verifying their relative abundance ratios.

    • Quantify the amount of kaur-16-ene by integrating the peak area of the quantifier ion and comparing it to a calibration curve prepared from certified reference standards.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Sample Weighing & Dissolution prep2 Serial Dilution (if needed) prep1->prep2 prep3 Syringe Filtration (0.22 µm) prep2->prep3 analysis1 Liquid Injection (1 µL) prep3->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 Mass Spectrometry Detection analysis2->analysis3 data1 Peak Identification (Retention Time & Mass Spectrum) analysis3->data1 data2 Peak Integration data1->data2 data3 Quantification (Calibration Curve) data2->data3

Caption: A typical experimental workflow for the GC-MS analysis of kaur-16-ene.

Troubleshooting_Logic cluster_peak_shape Poor Peak Shape cluster_sensitivity Low Sensitivity cluster_resolution Co-elution start Problem Encountered ps1 Check for Active Sites (Use Deactivated Liner, Condition Column) start->ps1 sen1 Optimize Injection Temp (Increase to 250-270 °C) start->sen1 res1 Optimize Oven Program (Slower Ramp Rate) start->res1 ps2 Column Contamination? (Trim Column) ps1->ps2 ps3 Improper Column Installation? ps2->ps3 sen2 Use Deactivated Liner sen1->sen2 sen3 Switch to SIM Mode sen2->sen3 res2 Change Column Phase (e.g., to mid-polar) res1->res2 res3 Increase Column Length (e.g., 30m to 60m) res2->res3

Caption: A logical workflow for troubleshooting common GC-MS issues.

References

Optimization

Technical Support Center: Kaur-16-ene Stability and Degradation

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation pathways of Kaur-16-ene. The following troubleshooting...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation pathways of Kaur-16-ene. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the stability testing and analysis of Kaur-16-ene.

ProblemPossible Cause(s)Recommended Solution(s)
Unexpected peaks in HPLC chromatogram 1. Contamination of solvent, glassware, or sample. 2. Degradation of Kaur-16-ene during sample preparation or analysis. 3. Presence of isomers or related impurities in the starting material. 4. Mobile phase instability.1. Use high-purity solvents and thoroughly clean all equipment. Prepare fresh samples and standards. 2. Minimize sample exposure to light and heat. Use an autosampler with temperature control if available. 3. Verify the purity of the Kaur-16-ene standard using a reference standard and/or orthogonal analytical techniques (e.g., GC-MS). 4. Prepare fresh mobile phase daily and ensure its components are miscible and stable.[1][2]
Poor peak shape (tailing or fronting) 1. Column overload. 2. Inappropriate mobile phase pH or composition. 3. Column contamination or degradation. 4. Secondary interactions with the stationary phase.1. Reduce the injection volume or sample concentration. 2. Optimize the mobile phase. For a nonpolar compound like Kaur-16-ene, ensure adequate organic solvent content. 3. Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the guard column or the analytical column.[3][4] 4. Consider a different column chemistry or the addition of a mobile phase modifier.
Inconsistent retention times 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Pump malfunction or leaks. 4. Inadequate column equilibration.1. Use a column oven to maintain a constant temperature.[1] 2. Prepare mobile phase accurately and ensure proper mixing if using a gradient. Degas the mobile phase to prevent bubble formation.[1] 3. Check for leaks in the HPLC system and perform pump maintenance as needed. 4. Ensure the column is fully equilibrated with the mobile phase before starting the analysis.
Low recovery of Kaur-16-ene 1. Adsorption to sample vials or filter membranes. 2. Degradation during the extraction or analytical process. 3. Incomplete dissolution in the sample solvent.1. Use silanized glass vials and select appropriate filter materials (e.g., PTFE for organic solvents). 2. Review the stability data and adjust sample handling procedures to minimize degradation. 3. Kaur-16-ene is lipophilic; ensure the chosen solvent provides complete dissolution. Sonication may be helpful.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for Kaur-16-ene?

To ensure the stability of Kaur-16-ene, it should be stored in a cool, dark, and dry place. It is recommended to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[5] For long-term storage, refrigeration or freezing is advisable.

2. What are the expected degradation pathways for Kaur-16-ene?

Based on the structure of Kaur-16-ene and studies on related terpenes, the primary degradation pathways are expected to be:

  • Oxidation: The exocyclic double bond is susceptible to oxidation, which can be initiated by air, light, or oxidizing agents. Ozonolysis has been shown to yield a variety of oxygenated products, including C19 and C20 compounds with multiple oxygen atoms.[6][7][8][9] Allylic oxidation at positions adjacent to the double bond can also occur.

  • Acid-Catalyzed Rearrangement: In the presence of acids, the kaurane (B74193) skeleton can undergo rearrangement to form isomers such as atisane, beyerane, or trachylobane-type diterpenes.[10][11][12]

  • Photodegradation: Exposure to UV light can lead to the formation of free radicals and subsequent degradation, potentially altering the chemical structure.[13][14][15]

  • Thermal Degradation: High temperatures can accelerate oxidation and other degradation reactions.[5][16][17][18]

3. How can I perform a forced degradation study on Kaur-16-ene?

A forced degradation study should be conducted to establish the intrinsic stability of Kaur-16-ene and to develop a stability-indicating analytical method. The following conditions are recommended based on ICH guidelines:[19][20]

  • Acid Hydrolysis: Treat a solution of Kaur-16-ene with a mild acid (e.g., 0.1 M HCl) at room temperature and at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Treat a solution of Kaur-16-ene with a mild base (e.g., 0.1 M NaOH) at room temperature and at an elevated temperature. Due to the lack of hydrolyzable functional groups, significant degradation is not expected, but it should be tested.

  • Oxidation: Expose a solution of Kaur-16-ene to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose solid Kaur-16-ene to dry heat (e.g., 80-100°C) for a specified period.

  • Photostability: Expose a solution and solid Kaur-16-ene to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be run in parallel.

For each condition, the extent of degradation should be monitored at various time points. A target degradation of 5-20% is generally considered appropriate to ensure that the degradation products can be detected and resolved from the parent compound.[21]

4. What type of analytical column is suitable for the analysis of Kaur-16-ene and its degradation products?

A reversed-phase C18 column is a good starting point for the analysis of the nonpolar Kaur-16-ene and its potentially more polar degradation products. A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water is typically employed. The use of a C30 column could also be beneficial for resolving isomeric degradation products. The selection of the optimal column and mobile phase should be guided by method development and validation experiments.[22][23][24]

Experimental Protocols

Protocol 1: Forced Degradation Study of Kaur-16-ene

Objective: To investigate the degradation of Kaur-16-ene under various stress conditions.

Materials:

  • Kaur-16-ene

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve Kaur-16-ene in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final HCl concentration of 0.1 M.

    • Store one set of samples at room temperature and another at 60°C.

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Repeat the procedure for acid hydrolysis using 0.1 M NaOH instead of HCl, and neutralize with 0.1 M HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3%.

    • Store at room temperature and withdraw aliquots at specified time intervals for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid Kaur-16-ene in a vial and keep it in an oven at 80°C.

    • At specified time intervals, withdraw samples, dissolve in the solvent, and analyze by HPLC.

  • Photostability:

    • Expose a solution of Kaur-16-ene and solid Kaur-16-ene to light in a photostability chamber.

    • Keep a parallel set of samples wrapped in aluminum foil as a dark control.

    • Analyze the samples after a specified duration of light exposure.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the peak area of Kaur-16-ene.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes for Kaur-16-ene
Stress ConditionReagent/ParameterTemperatureDurationExpected Degradation Products
Acidic0.1 M HClRoom Temp. & 60°CUp to 24hIsomeric rearrangement products (e.g., atisane, beyerane)
Basic0.1 M NaOHRoom Temp. & 60°CUp to 24hMinimal degradation expected
Oxidative3% H₂O₂Room Temp.Up to 24hOxygenated derivatives (e.g., epoxides, diols, ketones)
ThermalDry Heat80°CUp to 72hOxidative and rearrangement products
PhotolyticUV/Visible LightAmbientPer ICH guidelinesOxidative and rearranged products

Visualizations

degradation_pathway cluster_oxidation Oxidation cluster_acid Acid-Catalyzed Rearrangement Kaur_16_ene Kaur-16-ene Epoxides Epoxides Kaur_16_ene->Epoxides O2, H2O2, Light Diols Diols Kaur_16_ene->Diols Ketones Ketones Kaur_16_ene->Ketones HOMs Highly Oxygenated Molecules (HOMs) Kaur_16_ene->HOMs Ozone Atisane Atisane Skeleton Kaur_16_ene->Atisane H+ Beyerane Beyerane Skeleton Kaur_16_ene->Beyerane H+ Trachylobane Trachylobane Skeleton Kaur_16_ene->Trachylobane H+ Epoxides->Diols Hydrolysis

Caption: Potential degradation pathways of Kaur-16-ene under oxidative and acidic stress conditions.

experimental_workflow start Start: Kaur-16-ene Sample stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->stress sampling Sampling at Time Intervals stress->sampling analysis Stability-Indicating HPLC Analysis sampling->analysis data Data Analysis: - Purity - Degradation Products - Mass Balance analysis->data end End: Stability Profile data->end

Caption: Experimental workflow for a forced degradation study of Kaur-16-ene.

troubleshooting_hplc start HPLC Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? start->retention_time pressure Abnormal Pressure? start->pressure peak_shape->retention_time No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes, Fronting retention_time->pressure No solution_rt Check for: - Temperature Fluctuation - Mobile Phase Inconsistency - Leaks/Pump Issues retention_time->solution_rt Yes solution_pressure Check for: - Blockage in System - Column Frit Clogging - Leak pressure->solution_pressure Yes solution_tailing Check for: - Column Contamination - Inappropriate Mobile Phase - Secondary Interactions tailing->solution_tailing solution_fronting Check for: - Column Overload - Sample Solvent Mismatch fronting->solution_fronting

Caption: A logical troubleshooting guide for common HPLC issues during Kaur-16-ene analysis.

References

Troubleshooting

Strategies for the purification of Kaur-16-ene from isomeric impurities

Welcome to the technical support center for the purification of kaur-16-ene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently as...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of kaur-16-ene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of kaur-16-ene from its isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying kaur-16-ene?

A1: The main challenge in purifying kaur-16-ene lies in the presence of structurally similar isomeric impurities. These isomers, such as phyllocladene (isokaur-16-ene), often have very similar physicochemical properties, including polarity and volatility, making their separation by standard chromatographic or distillation techniques difficult.

Q2: What are the most common isomeric impurities found with kaur-16-ene?

A2: The most prevalent isomeric impurity is typically phyllocladene (isokaur-16-ene). Other kaurane-type diterpenes with variations in the position of the double bond or stereochemistry can also be present, depending on the source of the kaur-16-ene.

Q3: Which analytical techniques are best suited for identifying kaur-16-ene and its isomers?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of kaur-16-ene and its isomers. The retention indices on different capillary columns, coupled with the mass fragmentation patterns, allow for the differentiation of these closely related compounds.[1]

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for the analysis and purification of kaur-16-ene?

A4: Yes, HPLC, particularly in a preparative format, is a viable method for purifying kaur-16-ene.[2][3] Reversed-phase columns (like C18) with a mobile phase of acetonitrile (B52724) and water are commonly used for the separation of kaurane (B74193) diterpenes.[4] However, due to the non-polar nature of kaur-16-ene, solubility in the mobile phase can be a challenge.[5][6]

Q5: Is crystallization a suitable method for purifying kaur-16-ene?

A5: Crystallization can be an effective final purification step if a suitable solvent is found in which the solubility of kaur-16-ene and its impurities differs significantly at varying temperatures. This method is most successful when the target compound is present in high concentration.

Troubleshooting Guides

Silver Nitrate (B79036) (Argentation) Chromatography

Issue: Poor separation of kaur-16-ene from its isomers.

  • Possible Cause 1: Inappropriate silver nitrate concentration on silica (B1680970) gel.

    • Solution: The concentration of silver nitrate on the silica gel is crucial for effective separation. Typically, a loading of 10-15% (w/w) is used.[7] If separation is poor, consider preparing silica gel with a slightly higher or lower silver nitrate concentration to optimize the interaction with the double bonds of the isomers.

  • Possible Cause 2: Incorrect mobile phase polarity.

    • Solution: The mobile phase should be non-polar to allow for effective interaction between the silver ions and the double bonds of the terpenes. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding small amounts of a slightly more polar solvent like diethyl ether or ethyl acetate. A shallow gradient is often more effective than an isocratic elution.

  • Possible Cause 3: Column deactivation.

    • Solution: Silver nitrate-impregnated silica gel is sensitive to light and can degrade over time, leading to reduced separation efficiency.[7] Always prepare fresh material and protect the column from light during the entire chromatographic process.

Issue: Tailing or broad peaks.

  • Possible Cause 1: Irregular packing of the column.

    • Solution: Ensure the silver nitrate-impregnated silica gel is packed uniformly in the column to avoid channeling. A slurry packing method is generally preferred.

  • Possible Cause 2: Overloading the column.

    • Solution: Reduce the amount of sample loaded onto the column. Overloading can lead to significant peak broadening and poor resolution.

Preparative High-Performance Liquid Chromatography (HPLC)

Issue: Kaur-16-ene is not soluble in the mobile phase.

  • Possible Cause: Kaur-16-ene is highly non-polar and may not be soluble in common reversed-phase mobile phases like acetonitrile/water or methanol/water.[5][6]

    • Solution: While challenging, you can try dissolving the sample in a small amount of a stronger, miscible organic solvent like tetrahydrofuran (B95107) (THF) or isopropanol (B130326) before injection.[6] However, be mindful of the solvent's compatibility with your HPLC system and column. It is crucial to keep the injection volume small to minimize solvent effects on the chromatography.[8]

Issue: Co-elution of isomers.

  • Possible Cause 1: Suboptimal mobile phase composition.

    • Solution: Fine-tune the mobile phase gradient. A slower, shallower gradient around the elution time of the isomers can significantly improve resolution. Experiment with different organic modifiers (acetonitrile vs. methanol) as they can offer different selectivities.

  • Possible Cause 2: Inadequate column chemistry.

    • Solution: If a standard C18 column does not provide sufficient resolution, consider a column with a different stationary phase, such as a phenyl-hexyl or a C8 column, which may offer different selectivities for non-polar analytes.

Data Presentation

Table 1: Gas Chromatography Parameters for Kaur-16-ene Analysis
ParameterValueReference
Column Type Capillary[1]
Stationary Phases DB-1, DB-5, AT-5, HP-5MS[1]
Column Length 30 - 60 m[1]
Column Diameter 0.25 - 0.32 mm[1]
Carrier Gas Helium or Nitrogen[1]
Temperature Program Initial Temp: 50-95°C, Final Temp: 240-270°C, Ramp: 3-4 K/min[1]
Kovats Retention Index (DB-1) 2031 - 2043[1]
Kovats Retention Index (DB-5) ~2033[1]

Experimental Protocols

Protocol 1: Purification of Kaur-16-ene using Silver Nitrate Column Chromatography

Objective: To separate kaur-16-ene from its isomeric impurities using argentation column chromatography.

Materials:

  • Silica gel (60-120 mesh)

  • Silver nitrate (AgNO₃)

  • Acetone

  • Hexane

  • Diethyl ether

  • Crude kaur-16-ene extract

  • Chromatography column

  • Rotary evaporator

Procedure:

  • Preparation of Silver Nitrate Impregnated Silica Gel (10% w/w):

    • Dissolve 10 g of silver nitrate in a minimal amount of distilled water.

    • In a separate flask, take 90 g of silica gel and add the silver nitrate solution.

    • Mix thoroughly to ensure uniform coating.

    • Activate the silica gel by heating at 110°C for 4 hours in an oven, protected from light.

    • Cool down in a desiccator before use.

  • Column Packing:

    • Prepare a slurry of the silver nitrate-impregnated silica gel in hexane.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude kaur-16-ene extract in a minimal amount of hexane.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding small increments of diethyl ether (e.g., 1%, 2%, 5% diethyl ether in hexane).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or GC-MS. Kaur-16-ene, being an exocyclic double bond isomer, is expected to elute before isomers with endocyclic double bonds.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions to identify those containing pure kaur-16-ene.

    • Pool the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization of Kaur-16-ene

Objective: To further purify kaur-16-ene by crystallization.

Materials:

  • Partially purified kaur-16-ene

  • Hexane (or other suitable non-polar solvent)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution:

    • Place the partially purified kaur-16-ene in an Erlenmeyer flask.

    • Add a small amount of hexane and gently heat the flask on a hot plate while stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to induce further crystallization.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold hexane to remove any remaining impurities.

  • Drying:

    • Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.

Visualizations

experimental_workflow cluster_extraction Initial Extraction cluster_purification Purification Stages cluster_analysis Analysis cluster_final Final Product start Crude Plant Extract ag_chrom Silver Nitrate Chromatography start->ag_chrom Initial Separation prep_hplc Preparative HPLC (Optional) ag_chrom->prep_hplc Further Purification gcms GC-MS Analysis ag_chrom->gcms Fraction Analysis cryst Crystallization prep_hplc->cryst High Purity Polish prep_hplc->gcms Fraction Analysis purity_check Purity Assessment cryst->purity_check Final Check end Pure Kaur-16-ene purity_check->end Verified Pure

Caption: General workflow for the purification and analysis of kaur-16-ene.

troubleshooting_logic cluster_ag Silver Nitrate Chromatography cluster_hplc Preparative HPLC start Poor Isomer Separation ag_conc Optimize AgNO3 Concentration start->ag_conc ag_mp Adjust Mobile Phase Polarity start->ag_mp ag_fresh Use Freshly Prepared Column start->ag_fresh hplc_grad Optimize Gradient start->hplc_grad hplc_col Change Column Stationary Phase start->hplc_col result Successful Separation ag_conc->result Improved Resolution ag_mp->result Improved Resolution ag_fresh->result Improved Resolution hplc_grad->result Improved Resolution hplc_col->result Improved Resolution

Caption: Troubleshooting logic for poor separation of kaur-16-ene isomers.

References

Optimization

Troubleshooting low yields in Kaur-16-ene derivatization reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with kaur-16-ene derivatization reactions. The...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with kaur-16-ene derivatization reactions. The information is designed to help address common challenges, particularly low reaction yields.

Troubleshooting Guide: Low Yields in Kaur-16-ene Derivatization

This section addresses specific issues that can lead to low yields in common kaur-16-ene derivatization reactions such as oxidation, epoxidation, and esterification.

Q1: My oxidation of a hydroxylated kaur-16-ene derivative with Pyridinium (B92312) Chlorochromate (PCC) resulted in a low yield of the desired ketone/aldehyde. What are the possible causes and solutions?

Possible Causes:

  • Reagent Decomposition: PCC is sensitive to moisture and can decompose over time, reducing its effectiveness.

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reagent, short reaction time, or low temperature.

  • Over-oxidation: While PCC is a mild oxidant, prolonged reaction times or the presence of water can lead to the formation of carboxylic acids from primary alcohols, or other side products.[1]

  • Difficult Work-up: The formation of a tar-like chromium byproduct can trap the product, leading to losses during filtration and purification.[2]

  • Steric Hindrance: The hydroxyl group on the kaur-16-ene skeleton might be sterically hindered, slowing down the reaction rate.

Solutions:

  • Use Fresh Reagent: Always use freshly opened or properly stored PCC.

  • Optimize Reaction Conditions:

    • Increase the molar excess of PCC (e.g., from 1.5 to 3 equivalents).

    • Extend the reaction time and monitor progress closely using Thin Layer Chromatography (TLC).

    • Ensure the reaction is carried out under anhydrous conditions to prevent over-oxidation.[2]

  • Improve Work-up:

    • Add an adsorbent like Celite or silica (B1680970) gel to the reaction mixture to adsorb the chromium tar, making filtration easier.[2]

    • Filter the reaction mixture through a pad of Florisil to effectively remove chromium residues.[3]

  • Address Steric Hindrance: Consider using a less sterically bulky oxidizing agent or a different oxidation method if steric hindrance is significant.

Q2: I am attempting to epoxidize the double bond of kaur-16-ene using m-CPBA, but the yield is poor. What could be the issue?

Possible Causes:

  • m-CPBA Degradation: meta-Chloroperoxybenzoic acid (m-CPBA) can degrade upon storage, especially if not kept cold and dry.

  • Low Reactivity of the Alkene: The double bond in kaur-16-ene is somewhat sterically hindered by the polycyclic structure, which can reduce its reactivity.

  • Side Reactions: The acidic nature of the m-CPBA by-product (m-chlorobenzoic acid) can sometimes lead to rearrangement or opening of the newly formed epoxide ring.

  • Incorrect Stoichiometry: An insufficient amount of m-CPBA will lead to incomplete conversion.

Solutions:

  • Verify Reagent Quality: Use fresh m-CPBA or test the activity of your current batch on a more reactive, simple alkene.

  • Adjust Reaction Conditions:

    • Increase the equivalents of m-CPBA (typically 1.1 to 1.5 equivalents are used).

    • Prolong the reaction time at a controlled temperature (often 0 °C to room temperature). Monitor by TLC.

  • Buffer the Reaction: Add a mild base, such as sodium bicarbonate (NaHCO₃) or disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄), to the reaction mixture to neutralize the acidic byproduct and prevent epoxide opening.

  • Purification: Careful column chromatography is often necessary to separate the epoxide from unreacted starting material and the carboxylic acid byproduct.

Q3: My esterification of a carboxylic acid-containing kaur-16-ene derivative is giving a low yield. Why is this happening?

Possible Causes:

  • Steric Hindrance: Carboxylic acid groups on the kaurane (B74193) skeleton can be highly sterically hindered, making it difficult for the alcohol to attack the carbonyl carbon.

  • Water Contamination: The presence of water can hydrolyze the ester back to the carboxylic acid, especially under acidic or basic conditions.

  • Inefficient Activation: The method used to activate the carboxylic acid (e.g., acid catalysis, carbodiimide (B86325) coupling) may not be effective for a hindered substrate.

  • Reversible Reaction: Esterification is an equilibrium reaction. If the water produced is not removed, the equilibrium may not favor product formation.

Solutions:

  • Use a More Powerful Esterification Method: For sterically hindered acids, standard Fischer esterification may be insufficient. Consider using:

    • Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) or a similar coupling agent with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) under anhydrous conditions.[4][5]

    • Conversion to Acid Chloride: Convert the carboxylic acid to the more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with the alcohol.

  • Ensure Anhydrous Conditions: Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Remove Water: If using a method that produces water, employ techniques to remove it, such as a Dean-Stark apparatus or the use of molecular sieves.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions performed on kaur-16-ene?

The most common derivatization reactions target the functional groups of kaur-16-ene and its naturally occurring oxygenated analogs. These include:

  • Oxidation: The exocyclic double bond can be oxidized, and hydroxyl groups present in derivatives can be oxidized to ketones or aldehydes.

  • Epoxidation: The C16-C17 double bond is frequently converted to an epoxide, which serves as a key intermediate for further functionalization.

  • Hydroxylation: Introduction of hydroxyl groups can be achieved through chemical synthesis or microbial transformation.

  • Esterification/Amidation: Carboxylic acid-containing kaur-16-ene derivatives can be converted to esters or amides to modify their biological activity and physicochemical properties.

Q2: How can I purify my kaur-16-ene derivative effectively?

Purification of kaur-16-ene derivatives typically involves chromatographic techniques due to their often non-polar nature and potential for similar polarities between starting material and product.

  • Column Chromatography: Silica gel column chromatography is the most common method. A solvent system of increasing polarity (e.g., hexane/ethyl acetate (B1210297) gradients) is typically used to separate compounds.[6]

  • Thin Layer Chromatography (TLC): TLC is essential for monitoring the reaction progress and for determining the appropriate solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain high-purity compounds, preparative HPLC can be employed.[7]

Q3: Are there any specific safety precautions I should take when working with reagents for kaur-16-ene derivatization?

Yes, many of the reagents used are hazardous:

  • Chromium Reagents (e.g., PCC): Chromium(VI) compounds are toxic and carcinogenic. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

  • Peroxy Acids (e.g., m-CPBA): These can be explosive, especially when impure or subjected to shock or heat. Store them in a refrigerator and in a designated container.

  • Chlorinating Agents (e.g., oxalyl chloride, thionyl chloride): These are corrosive and react violently with water, releasing toxic gases. Handle them with extreme care in a fume hood.

  • Solvents: Use appropriate solvents and ensure proper ventilation. Dichloromethane (B109758), a common solvent for these reactions, is a suspected carcinogen.

Data Presentation: Representative Yields in Kaur-16-ene Derivatization

The following tables summarize typical yields for common derivatization reactions. Note that yields are highly dependent on the specific substrate and reaction conditions.

Oxidation Reactions
Substrate Reagent Product Reported Yield
Primary AlcoholPCCAldehydeGenerally Good to High
Secondary AlcoholPCCKetoneGenerally Good to High
ent-kaur-16-en-19-olPCCent-kaur-16-en-19-alNot specified, but generally effective
Epoxidation Reactions
Substrate Reagent Product Reported Yield
ent-kaur-16-enem-CPBAent-16,17-epoxykauraneGood to High
Methyl ent-kaur-16-en-19-oatem-CPBAMethyl ent-16β,17-epoxykauran-19-oateHigh
Esterification Reactions
Substrate Reagents Product Reported Yield
Hindered Carboxylic AcidDCC, DMAPEsterGood to High
Kaurenoic AcidDiazomethaneMethyl kaurenoateQuantitative

Experimental Protocols

Protocol 1: Oxidation of a Secondary Alcohol on the Kaurane Skeleton using PCC

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend pyridinium chlorochromate (PCC) (1.5 equivalents) and Celite (an equal weight to PCC) in anhydrous dichloromethane (DCM).

  • Reaction: Dissolve the kaur-16-ene derivative containing a secondary alcohol (1 equivalent) in anhydrous DCM and add it to the PCC suspension in one portion.

  • Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).[2]

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil, washing thoroughly with more diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: Epoxidation of Kaur-16-ene using m-CPBA

  • Preparation: Dissolve the kaur-16-ene starting material (1 equivalent) in a chlorinated solvent like dichloromethane (DCM) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Reaction: Add m-CPBA (1.1-1.5 equivalents) portion-wise to the stirred solution.

  • Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench the excess peroxy acid by adding a saturated aqueous solution of sodium thiosulfate (B1220275) or sodium bisulfite. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove the carboxylic acid byproduct) and brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude epoxide by column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow start Start: Kaur-16-ene Derivative reaction Derivatization Reaction (e.g., Oxidation, Epoxidation) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete? workup Quenching & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end Final Product analysis->end

Caption: General experimental workflow for the derivatization of kaur-16-ene.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Quality & Stoichiometry start->check_reagents reagent_issue Reagent Decomposed or Insufficient? check_reagents->reagent_issue check_conditions Review Reaction Conditions reagent_issue->check_conditions No solution_reagent Use Fresh Reagent Increase Equivalents reagent_issue->solution_reagent Yes conditions_issue Time/Temp Suboptimal? check_conditions->conditions_issue check_workup Analyze Work-up & Purification conditions_issue->check_workup No solution_conditions Increase Reaction Time/Temp Monitor with TLC conditions_issue->solution_conditions Yes workup_issue Product Loss During Isolation? check_workup->workup_issue solution_workup Optimize Extraction Improve Chromatography workup_issue->solution_workup Yes apoptosis_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion Kaurane Kaurane Diterpene Derivative Receptor Death Receptor (e.g., Fas/TNF-R) Kaurane->Receptor Activates Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Kaurane->Bcl2 Inhibits Casp8 Caspase-8 Receptor->Casp8 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Release Casp3 Caspase-3 (Executioner) Casp8->Casp3 Activates Casp9 Caspase-9 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis CytoC->Casp9 Activates

References

Troubleshooting

Technical Support Center: Enhancing Selectivity in Kaur-16-ene Analysis

Welcome to the technical support center for the analytical method development of Kaur-16-ene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method development of Kaur-16-ene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the selectivity of your analytical methods.

Frequently Asked questions (FAQs)

Q1: We are observing poor resolution between Kaur-16-ene and other isomeric diterpenes in our GC-MS analysis. How can we improve the separation?

A1: Co-elution of structurally similar isomers is a common challenge in the GC-MS analysis of kaurane (B74193) diterpenes. To enhance selectivity, consider the following strategies:

  • Optimize the GC Oven Temperature Program: A slower temperature ramp or the introduction of isothermal holds at critical elution temperatures can significantly improve the resolution of closely eluting isomers.[1]

  • Select a Different GC Column: If you are using a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane), switching to a column with a different stationary phase chemistry, such as a mid-polar or polar phase (e.g., wax-type or higher phenyl content), can alter the elution order and resolve co-eluting compounds. For enantiomeric isomers, a chiral stationary phase may be necessary.

  • Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (Helium or Hydrogen) can improve column efficiency and, consequently, resolution.

  • Consider Multi-Dimensional GC (MDGC): For highly complex matrices where co-elution is persistent, heart-cutting multi-dimensional gas chromatography (MDGC) can provide exceptional separation by transferring the unresolved portion of the chromatogram to a second column with a different stationary phase.

Q2: Our Kaur-16-ene peak is showing significant tailing in our HPLC analysis. What are the likely causes and solutions?

A2: Peak tailing in RP-HPLC is often indicative of secondary interactions between the analyte and the stationary phase or issues with the mobile phase. Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Kaur-16-ene is a non-polar compound, but other components in your extract might be ionizable. Ensure the mobile phase pH is appropriate to maintain the neutral form of all analytes to minimize secondary interactions with residual silanols on the C18 column.

  • Use a High-Purity, End-Capped Column: Older or lower-quality C18 columns may have more exposed silanol (B1196071) groups that can cause tailing. Using a high-purity, end-capped column can significantly reduce these interactions.

  • Incorporate an Additive: Adding a small amount of a competitive agent, like triethylamine (B128534) (TEA), to the mobile phase can help to mask active sites on the stationary phase and improve peak shape.

  • Check for Column Contamination: Contaminants from previous injections can lead to active sites and peak tailing. Ensure your column is properly washed and regenerated between analyses.

Q3: We are experiencing significant signal suppression for Kaur-16-ene when analyzing plant extracts with LC-MS. How can we mitigate these matrix effects?

A3: Matrix effects, particularly ion suppression in electrospray ionization (ESI), are a major challenge in the LC-MS analysis of complex samples like plant extracts. Here are several strategies to address this issue:

  • Improve Sample Preparation: Implement a more rigorous sample cleanup procedure to remove interfering matrix components before LC-MS analysis. Techniques like solid-phase extraction (SPE) can be highly effective.

  • Optimize Chromatographic Separation: Ensure that Kaur-16-ene is chromatographically separated from the bulk of the matrix components. A longer column, a slower gradient, or a different stationary phase can improve this separation.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for Kaur-16-ene is the most effective way to compensate for matrix effects, as it will experience the same ionization suppression or enhancement as the analyte.

  • Matrix-Matched Calibration: If a SIL-IS is not available, preparing calibration standards in a blank matrix extract that closely matches your samples can help to compensate for matrix effects.

  • Change Ionization Source: If using ESI, consider switching to atmospheric pressure chemical ionization (APCI), which is often less susceptible to matrix effects for non-polar compounds like Kaur-16-ene.

Troubleshooting Guides

GC-MS: Isomeric Co-elution

This guide provides a systematic approach to troubleshooting the co-elution of Kaur-16-ene with its isomers.

GC_Troubleshooting start Start: Isomeric Co-elution Observed temp_program Optimize Temperature Program (Slower ramp, isothermal holds) start->temp_program resolution_check1 Resolution Improved? temp_program->resolution_check1 column_select Select Alternative GC Column (Different polarity, chiral phase) resolution_check2 Resolution Improved? column_select->resolution_check2 flow_rate Adjust Carrier Gas Flow Rate resolution_check3 Resolution Improved? flow_rate->resolution_check3 mdgc Consider Multi-Dimensional GC (MDGC) end_success End: Successful Separation mdgc->end_success resolution_check1->column_select No resolution_check1->end_success Yes resolution_check2->flow_rate No resolution_check2->end_success Yes resolution_check3->mdgc No resolution_check3->end_success Yes end_failure End: Re-evaluate Method LCMS_Troubleshooting start Start: Signal Suppression Observed sample_prep Improve Sample Preparation (e.g., Solid-Phase Extraction) start->sample_prep effect_check1 Matrix Effect Mitigated? sample_prep->effect_check1 chromatography Optimize Chromatographic Separation effect_check2 Matrix Effect Mitigated? chromatography->effect_check2 internal_std Use Stable Isotope-Labeled Internal Standard (SIL-IS) effect_check3 Matrix Effect Mitigated? internal_std->effect_check3 matrix_matched Employ Matrix-Matched Calibration effect_check4 Matrix Effect Mitigated? matrix_matched->effect_check4 ionization_source Switch Ionization Source (e.g., ESI to APCI) end_failure End: Re-evaluate Method ionization_source->end_failure effect_check1->chromatography No end_success End: Accurate Quantification effect_check1->end_success Yes effect_check2->internal_std No effect_check2->end_success Yes effect_check3->matrix_matched No, SIL-IS unavailable effect_check3->end_success Yes effect_check4->ionization_source No effect_check4->end_success Yes

References

Optimization

Technical Support Center: Preventing the Degradation of Kaur-16-ene During Storage

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of kaur-16-ene during storage. The information is presented in...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of kaur-16-ene during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is kaur-16-ene and why is its stability important?

Kaur-16-ene is a tetracyclic diterpene, a class of organic compounds found in various plants.[1][2][3] Its chemical formula is C₂₀H₃₂ and it has a molecular weight of approximately 272.47 g/mol . The stability of kaur-16-ene is crucial for research and development as degradation can lead to a loss of purity, altered biological activity, and the formation of potentially interfering byproducts. This can compromise experimental results and the development of therapeutics.

Q2: What are the primary causes of kaur-16-ene degradation?

Based on the chemical structure of kaur-16-ene (a diterpene with a reactive double bond) and studies on similar terpenes, the primary degradation pathways are:

  • Oxidation: Exposure to atmospheric oxygen is a major cause of degradation. The double bond in the kaur-16-ene molecule is susceptible to oxidation, which can lead to the formation of various oxygenated derivatives such as epoxides, alcohols, and ketones. This process can be accelerated by the presence of light and heat.

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions.[4][5] This can lead to isomerization, cyclization, and the formation of a diverse array of degradation products.[6]

  • Thermal Degradation: High temperatures can accelerate the rate of both oxidation and other degradation reactions.[7][8] Terpenes can begin to degrade at temperatures as low as 21°C (70°F).[8]

Q3: What are the ideal storage conditions for kaur-16-ene?

To minimize degradation, kaur-16-ene should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally at -20°C or below for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. If an inert atmosphere is not available, ensure the container is tightly sealed to minimize contact with air.

  • Light: Protect from light by storing in amber glass vials or by wrapping the container in aluminum foil.[9]

  • Container: Use high-quality, inert glass containers with tight-fitting seals.

Q4: Can I use stabilizers to prevent the degradation of kaur-16-ene?

Yes, the use of antioxidants can help to slow down the oxidation process. Common antioxidants used for stabilizing terpenes include:

  • Butylated hydroxytoluene (BHT)

  • Butylated hydroxyanisole (BHA)

  • Tocopherol (Vitamin E)

It is important to use food-grade or high-purity antioxidants and to determine the optimal concentration to avoid interference with experimental results.[10] Some natural extracts that contain kaur-16-ene may also contain endogenous antioxidants that contribute to its stability.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of kaur-16-ene.

Issue Potential Cause Recommended Action
Loss of biological activity or purity in stored samples. Oxidation due to exposure to air.1. Purge vials with an inert gas (argon or nitrogen) before sealing. 2. Ensure containers are tightly sealed. 3. Consider adding an antioxidant to solutions.
Photodegradation from light exposure.1. Store samples in amber vials or protect them from light with aluminum foil. 2. Minimize exposure to ambient light during handling.
Thermal degradation from elevated temperatures.1. Store samples at the recommended low temperatures (-20°C or below). 2. Avoid leaving samples at room temperature for extended periods.
Appearance of new, unexpected peaks in HPLC or GC-MS analysis. Formation of degradation products (e.g., oxides, isomers).1. Review storage and handling procedures against the recommended guidelines. 2. Analyze the new peaks using mass spectrometry (MS) to identify the degradation products. 3. Prepare fresh solutions and re-analyze to confirm degradation.
Change in the physical appearance of the sample (e.g., color change, precipitation). Significant degradation has occurred.1. It is recommended to discard the degraded sample. 2. Review and strictly adhere to proper storage and handling protocols to prevent future degradation.

Data Presentation

The following table summarizes the impact of temperature on the stability of a terpene-infused product, which provides a general indication of the thermal sensitivity of terpenes like kaur-16-ene.

Table 1: Effect of Storage Temperature on Terpene Content [7]

Temperature (°C)Initial Terpene Content (%v)Terpene Content after 24h (%v)Terpene Loss Rate (%)
3030.620.5 ± 0.233.3 ± 0.2
5030.62.3 ± 0.292.5 ± 0.2

Experimental Protocols

Protocol 1: Forced Degradation Study of Kaur-16-ene

This protocol outlines a forced degradation study to identify potential degradation products and pathways for kaur-16-ene, based on ICH guidelines.[11][12]

Objective: To evaluate the stability of kaur-16-ene under various stress conditions.

Materials:

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of kaur-16-ene in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 2 hours.

    • Neutralize with 1 mL of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Place a sealed vial of the stock solution in an oven at 80°C for 72 hours.

  • Photodegradation:

    • Expose a thin layer of kaur-16-ene powder (not more than 3 mm thick) and a solution in a chemically inert, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13][14]

    • Maintain a dark control sample at the same temperature to separate light and thermal effects.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating analytical method (e.g., GC-MS or HPLC-UV).

Protocol 2: Analysis of Kaur-16-ene and its Degradation Products by GC-MS

Objective: To separate and identify kaur-16-ene and its potential degradation products.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms).

GC-MS Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: 40-500 m/z

Procedure:

  • Sample Preparation: Dilute the samples from the forced degradation study with a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to an appropriate concentration for GC-MS analysis.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Analysis:

    • Identify the peak corresponding to kaur-16-ene by comparing its retention time and mass spectrum with a reference standard.

    • Identify potential degradation products by examining the mass spectra of the new peaks and comparing them to spectral libraries (e.g., NIST).

Visualizations

DegradationPathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_thermal Thermal Degradation Kaur16ene Kaur-16-ene Epoxides Epoxides Kaur16ene->Epoxides O₂ Alcohols Alcohols Kaur16ene->Alcohols O₂ Ketones Ketones Kaur16ene->Ketones O₂ Isomers Isomers Kaur16ene->Isomers Light (UV) CyclizationProducts Cyclization Products Kaur16ene->CyclizationProducts Light (UV) AcceleratedOxidation Accelerated Oxidation & Photodegradation Kaur16ene->AcceleratedOxidation Heat

Caption: Potential degradation pathways of Kaur-16-ene.

TroubleshootingWorkflow Start Degradation Suspected (e.g., loss of activity, new peaks) CheckStorage Review Storage Conditions: - Temperature - Light Exposure - Atmosphere Start->CheckStorage CheckHandling Review Handling Procedures: - Exposure to air/light - Solvent purity Start->CheckHandling AnalyzeSample Re-analyze Sample (GC-MS or HPLC) CheckStorage->AnalyzeSample CheckHandling->AnalyzeSample IdentifyProducts Identify Degradation Products (Mass Spectrometry) AnalyzeSample->IdentifyProducts Degradation Confirmed Discard Discard Degraded Sample AnalyzeSample->Discard Severe Degradation ImplementCAPA Implement Corrective Actions: - Optimize storage - Use inert atmosphere - Add stabilizers IdentifyProducts->ImplementCAPA

Caption: Troubleshooting workflow for Kaur-16-ene degradation.

ExperimentalWorkflow cluster_stress Apply Stress Conditions Start Start: Forced Degradation Study PrepStock Prepare Kaur-16-ene Stock Solution (1 mg/mL) Start->PrepStock Acid Acid Hydrolysis PrepStock->Acid Base Base Hydrolysis PrepStock->Base Oxidation Oxidation (H₂O₂) PrepStock->Oxidation Thermal Thermal (Heat) PrepStock->Thermal Photo Photodegradation (Light) PrepStock->Photo Analysis Analyze Samples by GC-MS or HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Interpretation: - Identify degradation products - Determine degradation pathways Analysis->Data End End of Study Data->End

References

Troubleshooting

Technical Support Center: Scaling Up Kaur-16-ene Biosynthesis

Welcome to the technical support center for the biosynthesis of Kaur-16-ene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the production of this v...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the biosynthesis of Kaur-16-ene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the production of this valuable diterpene.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process of scaling up Kaur-16-ene production.

Low or No Kaur-16-ene Yield

Q1: I am not detecting any Kaur-16-ene in my culture extracts. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield is a common issue that can stem from several factors, from the genetic construct to the fermentation conditions. Here's a step-by-step troubleshooting approach:

  • Verify Plasmid Constructs:

    • Sequencing: Ensure that all the genes in your biosynthetic pathway (e.g., GGPS, Kaur-16-ene synthase) have been cloned correctly and are in the proper reading frame.

    • Promoter and RBS: Confirm that the promoters and ribosome binding sites (RBS) are correctly placed and are of appropriate strength for your host organism.

  • Confirm Protein Expression:

    • SDS-PAGE and Western Blot: Check for the expression of your pathway enzymes. Take samples at different time points after induction to see if the proteins are being expressed. If you have antibody tags (e.g., His-tag), a Western blot can confirm the presence of your proteins of interest.

  • Assess Enzyme Activity:

    • Cell-Free Assays: If possible, perform in vitro assays with cell lysates to confirm the activity of your GGPS and Kaur-16-ene synthase.

  • Check Fermentation Conditions:

    • Inducer Concentration: Optimize the concentration of the inducer (e.g., IPTG). Too high a concentration can lead to the formation of insoluble inclusion bodies.

    • Temperature: Lowering the post-induction temperature (e.g., from 37°C to 18-25°C) can improve protein solubility and enzyme activity.

    • Media Composition: Ensure your media contains all necessary nutrients and cofactors. For example, diterpene synthases often require a divalent metal ion like Mg²⁺ for activity.

Q2: My Kaur-16-ene yield is very low. How can I improve it?

A2: Low yield often points to metabolic bottlenecks or suboptimal pathway expression. Consider the following optimization strategies:

  • Enhance Precursor Supply: The availability of the precursor geranylgeranyl pyrophosphate (GGPP) is a common limiting factor.

    • Upstream Pathway Engineering: Overexpress key enzymes in the native methylerythritol phosphate (B84403) (MEP) pathway (in E. coli) or the mevalonate (B85504) (MVA) pathway (in yeast). In E. coli, co-overexpressing dxs (1-deoxy-D-xylulose-5-phosphate synthase), idi (isopentenyl diphosphate (B83284) isomerase), and ispD and ispF can increase the pool of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks of GGPP.[1]

    • Heterologous MVA Pathway: In E. coli, introducing a heterologous MVA pathway from Saccharomyces cerevisiae can significantly boost the precursor supply and, consequently, diterpene yields.[2]

  • Optimize Pathway Enzyme Expression:

    • Promoter Engineering: Use a library of promoters with varying strengths to balance the expression of GGPS and Kaur-16-ene synthase. Unbalanced expression can lead to the accumulation of toxic intermediates or place a high metabolic burden on the host.[3]

    • Codon Optimization: Ensure the codons of your heterologous genes are optimized for your expression host (E. coli or S. cerevisiae) to improve translation efficiency.

  • Reduce Competing Pathways:

    • Gene Knockouts/Knockdowns: Down-regulate or knock out genes that divert precursors away from your pathway. For example, in yeast, downregulation of squalene (B77637) synthesis (e.g., ERG9) can increase the FPP pool available for conversion to GGPP.

  • Fermentation Strategy:

    • Fed-batch Fermentation: Implement a fed-batch strategy to maintain optimal nutrient levels and control cell growth, which can lead to higher product titers.

    • Two-phase Culture: For volatile or potentially toxic products like Kaur-16-ene, a two-phase fermentation system with an organic overlay (e.g., dodecane) can be used to extract the product in situ, reducing feedback inhibition and product loss during recovery.

Plasmid Instability and Host Cell Health

Q3: My Kaur-16-ene production is inconsistent between batches, and the yield drops over time. What could be the cause?

A3: This issue often points to plasmid instability or a decline in host cell health due to metabolic burden.

  • Plasmid Instability: The metabolic load of expressing a multi-gene pathway can lead to plasmid loss in the absence of selective pressure.

    • Antibiotic Selection: Ensure that the appropriate antibiotic is present at the correct concentration throughout the fermentation.

    • Genomic Integration: For stable, long-term production, consider integrating the biosynthetic pathway genes into the host chromosome. This eliminates the need for antibiotic selection and reduces the metabolic burden associated with maintaining high-copy plasmids.

  • Metabolic Burden and Toxicity: High levels of heterologous protein expression and the accumulation of pathway intermediates can be toxic to the host cells, leading to poor growth and reduced productivity.[4]

    • Dynamic Regulation: Use inducible promoter systems to separate the cell growth phase from the production phase. This allows for a healthy culture to be established before inducing the metabolic load of Kaur-16-ene synthesis.

    • Toxicity of Intermediates: Accumulation of intermediates like IPP and DMAPP can be toxic. Ensure the downstream enzymes (GGPS and Kaur-16-ene synthase) are expressed sufficiently to convert these precursors efficiently.

Frequently Asked Questions (FAQs)

Q4: Which host organism is better for Kaur-16-ene production, E. coli or S. cerevisiae?

A4: Both E. coli and S. cerevisiae have been successfully engineered for diterpene production, and the choice depends on the specific requirements of your project.

  • E. coli : Offers rapid growth and well-established genetic tools, making it ideal for initial pathway construction and optimization. However, it may struggle with the functional expression of certain eukaryotic enzymes, particularly cytochrome P450s, which might be needed for further modification of the Kaur-16-ene backbone.

  • S. cerevisiae : As a eukaryote, it is often better suited for expressing plant-derived enzymes and has endogenous pathways (MVA) that can be readily engineered. It is also generally regarded as safe (GRAS), which is an advantage for producing compounds for human use. However, genetic manipulation can be more time-consuming than in E. coli.

Q5: How can I accurately quantify the amount of Kaur-16-ene produced?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for quantifying volatile compounds like Kaur-16-ene.

  • Extraction: Kaur-16-ene must first be extracted from the fermentation broth or the organic overlay (if using a two-phase system) using a non-polar solvent like hexane (B92381) or ethyl acetate (B1210297).

  • Analysis: The extract is then injected into a GC-MS system. The compound is identified based on its retention time and mass spectrum compared to a pure standard. Quantification is achieved by creating a standard curve with known concentrations of a Kaur-16-ene standard.

Q6: Are there any specific safety precautions I should take when working with Kaur-16-ene?

A6: While specific toxicity data for Kaur-16-ene is limited, it is a hydrocarbon and should be handled with standard laboratory safety precautions. Work in a well-ventilated area or a fume hood, especially when handling organic solvents for extraction. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

Table 1: Comparison of Diterpene Production in Engineered E. coli
Engineering StrategyPrecursor PathwayTiter (mg/L)Fold IncreaseReference
Base Strain (GGPS + Diterpene Synthase)Endogenous MEP< 1-[2]
Overexpression of dxs, idi, dxrEnhanced MEP~14~14[1]
Heterologous MVA PathwayMVA from S. cerevisiae> 100> 100[2]
Heterologous MVA + Bioreactor Fed-batchMVA from S. cerevisiae> 500> 500[5]
Table 2: Diterpene Production in Engineered S. cerevisiae
Engineering StrategyPrecursor PathwayTiter (mg/L)Fold IncreaseReference
Base Strain (GGPS + Diterpene Synthase)Endogenous MVA~5-[6]
Overexpression of tHMG1Enhanced MVA~75~15[7]
Engineered Erg20p (FPP to GGPP synthase)Engineered MVA~150~30[6]
Engineered Erg20p + Fed-batch FermentationEngineered MVA> 750> 150[6]

Experimental Protocols

Protocol 1: Kaur-16-ene Extraction from Fermentation Broth for GC-MS Analysis

Objective: To extract Kaur-16-ene from a liquid culture for quantification.

Materials:

  • Fermentation broth

  • Ethyl acetate (or hexane)

  • Anhydrous sodium sulfate (B86663)

  • Centrifuge tubes (glass, solvent-resistant)

  • Vortex mixer

  • Centrifuge

  • GC vials

Procedure:

  • Transfer 1 mL of the fermentation broth to a glass centrifuge tube.

  • Add 1 mL of ethyl acetate to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Carefully transfer the upper organic layer to a new clean glass tube.

  • Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Transfer the dried organic extract to a GC vial for analysis.

Protocol 2: GC-MS Quantification of Kaur-16-ene

Objective: To quantify the concentration of Kaur-16-ene in an extract.

Instrumentation and Columns:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for terpene analysis.

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium, constant flow of 1 mL/min

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/min.

    • Ramp: Increase to 300°C at a rate of 20°C/min, hold for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Mode: Full scan (m/z 40-500)

    • Solvent Delay: 3 minutes

Quantification:

  • Prepare a series of Kaur-16-ene standards of known concentrations in ethyl acetate.

  • Run the standards on the GC-MS to generate a calibration curve by plotting peak area against concentration.

  • Run the extracted samples.

  • Identify the Kaur-16-ene peak in your samples by comparing the retention time and mass spectrum to the standard.

  • Calculate the concentration of Kaur-16-ene in your samples using the regression equation from the calibration curve.

Visualizations

Kaur16ene_Pathway cluster_MEP MEP Pathway (E. coli) cluster_MVA MVA Pathway (Yeast) cluster_common Common Pathway G3P Glyceraldehyde -3-phosphate DXP DXP G3P->DXP DXS Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP IPP IPP MEP->IPP AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA MVA Mevalonate HMGCoA->MVA HMG-R MVA->IPP DMAPP DMAPP IPP->DMAPP IDI GPP GPP IPP->GPP FPP FPP IPP->FPP GGPP GGPP IPP->GGPP DMAPP->GPP GPP->FPP FPP->GGPP GGPS Kaur16ene Kaur-16-ene GGPP->Kaur16ene Kaur-16-ene Synthase

Caption: Biosynthetic pathway of Kaur-16-ene.

Experimental_Workflow A Pathway Design & Plasmid Construction B Host Transformation (E. coli / S. cerevisiae) A->B C Small-Scale Culture & Expression Screening B->C D Extraction & GC-MS Analysis C->D E Low Yield? D->E F Troubleshooting & Metabolic Engineering E->F Yes G Scale-up Fermentation (Bioreactor) E->G No F->C H Process Optimization G->H I High Titer Production H->I Troubleshooting_Tree Start Low/No Kaur-16-ene Yield Q1 Is the protein expressed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the precursor (GGPP) supply sufficient? A1_Yes->Q2 Sol_Q1_No 1. Verify plasmid sequence. 2. Optimize codon usage. 3. Check promoter/inducer. A1_No->Sol_Q1_No A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the host cell growth inhibited? A2_Yes->Q3 Sol_Q2_No 1. Overexpress upstream pathway (MEP/MVA). 2. Introduce heterologous MVA pathway in E. coli. A2_No->Sol_Q2_No A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol_Q3_Yes 1. Lower induction temperature. 2. Reduce inducer concentration. 3. Use a weaker promoter. A3_Yes->Sol_Q3_Yes End Optimize Fermentation (e.g., fed-batch, two-phase) A3_No->End

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activities of Kaur-16-ene and Kaurenoic Acid

An objective guide for researchers, scientists, and drug development professionals on the distinct biological profiles of two related diterpenes, supported by experimental data and detailed methodologies. Introduction Ka...

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the distinct biological profiles of two related diterpenes, supported by experimental data and detailed methodologies.

Introduction

Kaurane-type diterpenes are a class of natural products known for their diverse and potent biological activities. Within this family, ent-kaur-16-ene and its oxidized derivative, ent-kaurenoic acid, are fundamental structures. Kaur-16-ene serves as a crucial biosynthetic precursor to kaurenoic acid and other complex diterpenoids, including the gibberellin plant hormones. While structurally similar, the presence of a carboxylic acid group at the C-19 position in kaurenoic acid, in contrast to the methyl group in kaur-16-ene, dramatically influences their biological effects. This guide provides a detailed comparison of their known activities, presenting quantitative data, experimental protocols, and the signaling pathways involved.

Chemical Structures and Relationship

The structural relationship between Kaur-16-ene and kaurenoic acid is foundational to understanding their differing activities. Kaur-16-ene is the hydrocarbon precursor, which undergoes oxidation to form kaurenoic acid.

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// Node definitions Kaur16ene [label="Kaur-16-ene\n(C₂₀H₃₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; KaurenoicAcid [label="Kaurenoic Acid\n(C₂₀H₃₀O₂)", fillcolor="#F1F3F4", fontcolor="#202124", pos="4,0!"];

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Caption: Kaurenoic acid inhibits the NF-κB inflammatory signaling pathway.

Quantitative Anti-inflammatory Data

Experimental ModelParameter MeasuredResult (Kaurenoic Acid)Reference
LPS-stimulated RAW 264.7 macrophagesNO ProductionIC₅₀: 51.73 µM[1]
LPS-stimulated RAW 264.7 macrophagesPGE₂ ReleaseIC₅₀: 106.09 µM[1]
Carrageenan-induced rat paw edemaEdema Inhibition (2h)ED₅₀: 83.37 mg/kg[2]
Acetic acid-induced colitis in ratsReduction in Gross Damage (rectal admin.)52% reduction at 100 mg/kg[3]
Cytotoxic and Anticancer Activity

Kaurenoic acid has demonstrated significant cytotoxicity against a range of human cancer cell lines. Its pro-apoptotic effects are linked to the induction of oxidative and endoplasmic reticulum (ER) stress.

Key Mechanisms:

  • Induction of Apoptosis: Enhances caspase-3 activity, leading to programmed cell death. [4]* ER Stress Generation: Triggers ER stress through the PERK-ATF4-CHOP signaling axis. [4]* ROS Production: Induces the generation of reactive oxygen species (ROS) via NADPH oxidase 4 (NOX4). [4] Quantitative Cytotoxicity Data

Cell LineAssayResult (Kaurenoic Acid)Reference
CEM (Leukemic)MTT95% growth inhibition at 78 µM[5]
MCF-7 (Breast Cancer)MTT45% growth inhibition at 78 µM[5]
HCT-8 (Colon Cancer)MTT45% growth inhibition at 78 µM[5]
KB (Oral Cancer)CytotoxicityIC₅₀: 1.6 µg/mL[6]
MDA-MB-231 & MCF-7 (Breast Cancer)CytotoxicityTime-dependent increase at 100 µM[4]
Antimicrobial Activity

Kaurenoic acid is active primarily against Gram-positive bacteria and has shown potential in combating bacteria associated with endodontic infections. [7][8][9] Quantitative Antimicrobial Data

Bacterial StrainParameterResult (Kaurenoic Acid)Reference
Porphyromonas gingivalisMICNot specified, but deemed promising[7]
Porphyromonas micraMICNot specified, but deemed promising[7]
Streptococcus mutansEffectBacteriostatic (0-12h), Bactericidal (12-24h)[10]

Biological Activity Profile of Kaur-16-ene

In stark contrast to kaurenoic acid, there is a significant lack of specific biological activity data for isolated Kaur-16-ene. Its primary role in the scientific literature is that of a biosynthetic intermediate. [11][12]

  • Antimicrobial and Anticancer Potential: Studies on plant extracts that contain Kaur-16-ene have reported antimicrobial and anticancer activities. However, these studies explicitly note that it is unknown whether Kaur-16-ene itself is the active constituent. [13][14]* Activity of Derivatives: Research has shown that synthetic derivatives of the ent-kaurene (B36324) scaffold possess potent anti-inflammatory activity. [15]These derivatives were found to inhibit NO production and NF-κB activation, suggesting the kaurane (B74193) skeleton is a viable scaffold for developing anti-inflammatory agents. [15][16]This implies that while Kaur-16-ene itself may be relatively inert, it provides a valuable chemical backbone for synthesizing more active molecules.

The lack of data on pure Kaur-16-ene suggests that the C-19 methyl group does not confer significant biological activity in the assays where kaurenoic acid is potent. The C-19 carboxylic acid of kaurenoic acid appears to be a critical functional group for its anti-inflammatory, cytotoxic, and antimicrobial effects.

Comparison Summary

FeatureKaurenoic AcidKaur-16-ene
Chemical Structure Diterpene with a C-19 carboxylic acidDiterpene hydrocarbon with a C-19 methyl group
Anti-inflammatory Potent: Inhibits NF-κB, iNOS, COX-2; activates Nrf2. Well-documented in vitro and in vivo. [4][1][2][3]Largely Inactive/Untested: No direct evidence. Derivatives show activity. [15]
Cytotoxic/Anticancer Active: Induces apoptosis via ROS and ER stress in multiple cancer cell lines. [4][6][5][17]Largely Inactive/Untested: No specific data for the pure compound.
Antimicrobial Active: Primarily against Gram-positive bacteria. [7][9][10]Largely Inactive/Untested: No specific data for the pure compound.
Primary Role Bioactive natural productBiosynthetic precursor

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays mentioned in this guide.

Cytotoxicity: MTT Assay

This assay measures the metabolic activity of cells as an indicator of viability.

Caption: General workflow for determining cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Plate cells (e.g., RAW 264.7, MCF-7) in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours to allow for attachment. [13]2. Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (kaurenoic acid) or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere. [17]4. MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. [4]5. Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan (B1609692) crystals. 6. Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. [4]

Anti-inflammation: Nitric Oxide (NO) Assay in Macrophages

This assay quantifies NO production by measuring its stable metabolite, nitrite (B80452), in cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at 1.5x10⁵ cells/well and incubate for 24 hours. [8]2. Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 2 hours. [8]3. Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells and incubate for 18-24 hours. [8][13]4. Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent to the supernatant. The Griess reagent is a mixture of N-(1-naphthyl)ethylenediamine and sulfanilic acid. [8][11]6. Measurement: After a 15-30 minute incubation at room temperature in the dark, measure the absorbance at 540 nm. [8][10]The nitrite concentration is determined using a standard curve prepared with sodium nitrite.

Anti-inflammation: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a standard for screening acute anti-inflammatory activity.

Protocol:

  • Animal Acclimatization: Acclimatize Wistar rats or Swiss albino mice to laboratory conditions for at least one week with free access to food and water. [5][7]2. Grouping and Dosing: Randomly divide animals into groups (n=6). Administer the test compound (e.g., kaurenoic acid at 50-100 mg/kg) or vehicle control orally or intraperitoneally. A positive control group receiving a standard drug like indomethacin (B1671933) (10 mg/kg) is included. [5]3. Induction of Edema: One hour after treatment, inject 0.05-0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar surface of the left hind paw of each animal. [18][3][7]4. Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection. [18][7]5. Calculation: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

Conclusion

The comparison between Kaur-16-ene and kaurenoic acid provides a clear illustration of a structure-activity relationship. Kaurenoic acid is a well-characterized, multi-target bioactive compound with demonstrated anti-inflammatory, cytotoxic, and antimicrobial potential. Its C-19 carboxylic acid moiety is indispensable for these activities. In contrast, Kaur-16-ene is biologically quiescent in its natural form, serving primarily as a biosynthetic precursor. While the kaurane skeleton itself is a valuable scaffold for medicinal chemistry, the available evidence strongly suggests that for this class of diterpenes, oxidation at the C-19 position is a critical step in unlocking a wide range of potent biological effects. Future research should focus on the targeted synthesis of Kaur-16-ene derivatives to explore whether its scaffold can be leveraged to create novel therapeutic agents, distinct from those derived from kaurenoic acid.

References

Comparative

Comparative analysis of different kaurane diterpenes in cancer research

A Comparative Analysis of Kaurane (B74193) Diterpenes in Cancer Research For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the anti-cancer properties o...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Kaurane (B74193) Diterpenes in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the anti-cancer properties of several kaurane diterpenes: oridonin, cafestol, kahweol, and stevioside (B1681144). While another kaurane diterpene, enmein, has shown anti-tumor activity, a lack of available quantitative data precludes its direct comparison in this guide. The following sections present in vitro cytotoxicity, apoptosis induction, and in vivo anti-tumor efficacy data, alongside detailed experimental protocols and signaling pathway diagrams to support further research and development.

Comparative Analysis of Anti-Cancer Activity

The anti-cancer potential of these kaurane diterpenes is summarized below, with quantitative data presented for direct comparison.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values of the selected kaurane diterpenes against various cancer cell lines are presented in Table 1. Lower IC50 values indicate higher cytotoxic potential.

Kaurane DiterpeneCancer Cell LineCell TypeIC50 (µM)Incubation Time (h)Citation
Oridonin AGSGastric Cancer5.995 ± 0.74124[1]
HGC27Gastric Cancer14.61 ± 0.60024[1]
MGC803Gastric Cancer15.45 ± 0.5924[1]
BxPC-3Pancreatic Cancer~8.7 (32 µg/ml)36[2]
TE-8Esophageal Squamous Cell Carcinoma3.00 ± 0.4672[3]
TE-2Esophageal Squamous Cell Carcinoma6.86 ± 0.8372[3]
K562Leukemia8.1136[4]
Cafestol SCC25Head and Neck Squamous Cell Carcinoma72.772[5]
CAL27Head and Neck Squamous Cell Carcinoma61.572[5]
FaDuHead and Neck Squamous Cell Carcinoma49.872[5]
Kahweol HT-29Colorectal Cancer~100-20024[6]
Hep3BHepatocellular Carcinoma~4024[7]
SNU182Hepatocellular Carcinoma~4024[7]
Stevioside HT-29Colon Cancer~5.048[8]
MCF-7Breast Cancer~185Not Specified[9]
MDA-MB-231Breast Cancer>10048[3]
SKBR-3Breast Cancer>10048[3]
HepG2Hepatocellular Carcinoma10.9124[10]
Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells. The percentage of apoptotic cells induced by each kaurane diterpene in different cancer cell lines is shown in Table 2.

Kaurane DiterpeneCancer Cell LineConcentration (µM)Apoptosis (%)Time (h)Citation
Oridonin T24168.62 ± 2.30648[11]
T242Not Specified48[11]
T243Not Specified48[11]
TE-82026.5 (Early + Late)Not Specified[12]
TE-84040.6 (Early + Late)Not Specified[12]
TE-24064.63 (Early + Late)Not Specified[12]
BxPC-332 µg/ml11.9 (Late)36[2]
SNU-21640~2524
SNU-21680~4524
Kahweol Hep3B40Increased sub-G1 population24[7]
SNU18240Increased sub-G1 population24[7]
Stevioside HT-29524.15 ± 1.5648[8]
In Vivo Anti-Tumor Efficacy

The anti-tumor activity of these compounds has also been evaluated in animal models, typically using xenografts where human cancer cells are implanted into immunocompromised mice. The results of these in vivo studies are summarized in Table 3.

Kaurane DiterpeneCancer ModelAnimal ModelDosageTreatment DurationTumor Growth Inhibition (%)Citation
Oridonin 4T1 Breast Cancer XenograftNude Mice1 mg/kg28 days31 (weight)[8]
4T1 Breast Cancer XenograftNude Mice5 mg/kg28 days84 (weight)[8]
Sarcoma-180 Solid TumorMice20 mg/kgNot Specified60.23[4]
HCT116 Colon Cancer XenograftNude MiceNot SpecifiedNot SpecifiedSignificant reduction in tumor volume[10]
Cafestol HCT116 Colon Cancer XenograftMiceNot SpecifiedNot SpecifiedSignificant
Kahweol DU-145 Prostate Cancer XenograftSCID MiceNot SpecifiedNot SpecifiedSignificant[4]
Stevioside DMBA/TPA-induced Skin PapillomasMice1.0 mg20 weeks96 (reduction in avg. number of tumors)

Signaling Pathways in Cancer

Kaurane diterpenes exert their anti-cancer effects by modulating various signaling pathways involved in cell proliferation, survival, and death.

Apoptosis Signaling Pathway

A common mechanism of action for these compounds is the induction of apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.

Kaurane_Diterpenes Kaurane Diterpenes (Oridonin, Cafestol, Kahweol, Stevioside) Bcl2_Family Bcl-2 Family Proteins Kaurane_Diterpenes->Bcl2_Family Bax Bax (Pro-apoptotic) Bcl2_Family->Bax Upregulation Bcl2_protein Bcl-2 (Anti-apoptotic) Bcl2_Family->Bcl2_protein Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2_protein->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Figure 1: Intrinsic Apoptosis Pathway

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Several kaurane diterpenes have been shown to inhibit this pathway, leading to decreased cancer cell viability.

Kaurane_Diterpenes Kaurane Diterpenes (e.g., Cafestol, Kahweol) PI3K PI3K Kaurane_Diterpenes->PI3K Inhibition Akt Akt PI3K->Akt Phosphorylation mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes

Figure 2: PI3K/Akt Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

start Start plate_cells Plate cells in 96-well plate start->plate_cells add_compound Add kaurane diterpene (various concentrations) plate_cells->add_compound incubate1 Incubate for 24-72 hours add_compound->incubate1 add_mtt Add MTT reagent (e.g., 0.5 mg/mL) incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 add_solvent Add solubilizing agent (e.g., DMSO) incubate2->add_solvent read_absorbance Read absorbance at 570 nm add_solvent->read_absorbance end End read_absorbance->end

Figure 3: MTT Assay Workflow

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of the kaurane diterpene and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentration of the kaurane diterpene for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as Bcl-2, Bax, and cleaved caspase-3.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer the kaurane diterpene (e.g., by oral gavage or intraperitoneal injection) at the desired dosage and schedule.

  • Tumor Measurement: Measure the tumor volume with calipers every few days. Tumor volume can be calculated using the formula: (length x width²) / 2.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Calculate the tumor growth inhibition percentage compared to the control group.

Conclusion

The kaurane diterpenes oridonin, cafestol, kahweol, and stevioside demonstrate significant anti-cancer properties through various mechanisms, including the induction of apoptosis and inhibition of key pro-survival signaling pathways. Oridonin appears to be particularly potent across a range of cancer cell lines. While in vitro data is promising for all compounds, further in vivo studies are necessary to fully elucidate their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for continued research into these promising natural compounds for cancer therapy.

References

Validation

Validating the Anti-inflammatory Mechanism of Action of Kaur-16-ene: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the anti-inflammatory properties of Kaur-16-ene against two well-established anti-inflammatory drugs, Dexamet...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Kaur-16-ene against two well-established anti-inflammatory drugs, Dexamethasone and Indomethacin (B1671933). The information presented herein is supported by experimental data from publicly available scientific literature, offering a resource for researchers investigating novel anti-inflammatory agents.

Executive Summary

Kaur-16-ene, a diterpene natural product, has demonstrated notable anti-inflammatory effects through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. Experimental evidence indicates that Kaur-16-ene and its derivatives can effectively suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines. This guide presents a comparative analysis of its efficacy, where available, against the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.

Comparative Analysis of Anti-inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of Kaur-16-ene and the comparator drugs on key inflammatory markers. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulusIC50Citation(s)
Kaur-16-ene derivativesRAW 264.7LPS2 - 10 µM[1]
ent-Kaur-16-ene-3β,15β-diolNot SpecifiedNot Specified3.76 mM[2]
DexamethasoneNot SpecifiedNot SpecifiedNot available
IndomethacinRAW 264.7LPS~10 nM (positive control)[3]

Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6)

CompoundCell LineStimulusTargetInhibition/EffectCitation(s)
Kaur-16-ene derivativesNot SpecifiedLPSTNF-α, IL-6, IL-1α, IFN-γDownregulated[1]
DexamethasoneRAW 264.7LPSTNF-α, IL-6, IL-1βInhibited secretion[4]
IndomethacinRAW 264.7LPSTNF-α, IL-6, IL-1βNo significant inhibition[5][6]

Table 3: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundEnzymeIC50Citation(s)
Kaur-16-eneNot availableNot available
DexamethasoneNot availableNot available
IndomethacinCOX-127 nM (ovine)[7]
IndomethacinCOX-2127 nM (murine), 180 nM (human)[7]

Mechanism of Action: Signaling Pathways

Kaur-16-ene primarily exerts its anti-inflammatory effects by interfering with the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Kaur-16-ene and its derivatives have been shown to inhibit this pathway by targeting NF-κB-inducing kinase (NIK), which is upstream of the IKK complex. By inhibiting NIK, Kaur-16-ene prevents the activation of IKK, thereby blocking the entire downstream cascade.

NF_kB_Pathway cluster_stimulus Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 NIK NIK TLR4->NIK Activates IKK IKK complex NIK->IKK Phosphorylates IkBa_NFkB IκBα-p50/p65 IKK->IkBa_NFkB Phosphorylates IκBα p50_p65 p50/p65 IkBa_NFkB->p50_p65 IκBα degradation NFkB_DNA NF-κB binds to DNA p50_p65->NFkB_DNA Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) NFkB_DNA->Pro_inflammatory_Genes Induces Kaur16ene Kaur-16-ene Kaur16ene->NIK Inhibits Dexamethasone Dexamethasone Dexamethasone->IkBa_NFkB Inhibits IκBα degradation

Caption: NF-κB signaling pathway and points of inhibition.

MAPK Signaling Pathway

The MAPK family, including ERK and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Kaur-16-ene has been shown to modulate the phosphorylation of ERK and p38, although the precise nature of this regulation (inhibition or delayed activation) can be context-dependent. This modulation contributes to the overall anti-inflammatory effect by affecting the expression of inflammatory mediators.

MAPK_Pathway cluster_stimulus Stimulus cluster_upstream Upstream Kinases cluster_mapk MAPK Cascades cluster_downstream Downstream Effects LPS LPS MAPKKK MAPKKK LPS->MAPKKK Activates MEK1_2 MEK1/2 MAPKKK->MEK1_2 MKK3_6 MKK3/6 MAPKKK->MKK3_6 ERK p-ERK MEK1_2->ERK Phosphorylates p38 p-p38 MKK3_6->p38 Phosphorylates Inflammatory_Mediators Inflammatory Mediator Expression ERK->Inflammatory_Mediators p38->Inflammatory_Mediators Kaur16ene Kaur-16-ene Kaur16ene->ERK Modulates phosphorylation Kaur16ene->p38 Modulates phosphorylation

Caption: MAPK signaling pathway and modulation by Kaur-16-ene.

Experimental Protocols

Cell Culture and LPS Stimulation

Murine macrophage cell line RAW 264.7 is a standard in vitro model for studying inflammation.

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Stimulation: To induce an inflammatory response, cells are typically treated with Lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL.[4]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Sample Collection: After treatment with Kaur-16-ene or comparator drugs and stimulation with LPS, collect the cell culture supernatant.

  • Griess Reagent: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Reaction: Mix 50 µL of the cell supernatant with 50 µL of Griess reagent in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

Griess_Assay_Workflow start Start: Treated and LPS-stimulated cells collect_supernatant Collect cell culture supernatant start->collect_supernatant add_griess Add Griess Reagent to supernatant in 96-well plate collect_supernatant->add_griess incubate Incubate at room temperature add_griess->incubate measure_absorbance Measure absorbance at 540 nm incubate->measure_absorbance calculate_concentration Calculate nitrite concentration using standard curve measure_absorbance->calculate_concentration end End: Quantified NO production calculate_concentration->end

Caption: Workflow for the Griess Assay.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines like TNF-α and IL-6 in the cell culture supernatant.

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Measurement: Measure the absorbance at 450 nm. The cytokine concentration is determined from a standard curve.

Western Blotting for Signaling Proteins

Western blotting is used to detect the levels of total and phosphorylated proteins in the NF-κB and MAPK pathways.

  • Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

Kaur-16-ene demonstrates significant anti-inflammatory potential by targeting key inflammatory signaling pathways, particularly the NF-κB and MAPK cascades. Its ability to inhibit the production of pro-inflammatory mediators like NO and cytokines positions it as a promising candidate for further investigation in the development of novel anti-inflammatory therapies. While direct comparative data with established drugs like Dexamethasone and Indomethacin is still emerging, the available evidence suggests a distinct mechanism of action that warrants further exploration. The experimental protocols provided in this guide offer a framework for researchers to conduct standardized and comparative studies to further elucidate the therapeutic potential of Kaur-16-ene.

References

Comparative

Confirming the Absolute Configuration of Synthetic Kaur-16-ene: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The precise determination of the absolute configuration of synthetic molecules is a cornerstone of chemical research and drug development. For complex natur...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the absolute configuration of synthetic molecules is a cornerstone of chemical research and drug development. For complex natural products like Kaur-16-ene, ensuring that a synthetic route yields the desired enantiomer is critical for its biological activity and therapeutic potential. This guide provides a comparative analysis of the key methods used to confirm the absolute configuration of synthetic ent-Kaur-16-ene, supported by established principles and experimental data from related diterpenoids.

Naturally occurring kaurane (B74193) diterpenes predominantly belong to the ent- series, which is characterized by a negative optical rotation[1]. The prefix "ent-" denotes that the molecule is the enantiomer of the parent kaurane structure. Therefore, a successful synthesis of ent-Kaur-16-ene should yield a product with a negative specific rotation, opposite to that of the corresponding (but rarely natural) (+)-Kaur-16-ene.

Comparison of Analytical Techniques for Stereochemical Determination

The absolute configuration of a chiral molecule like ent-Kaur-16-ene can be unequivocally determined through a combination of spectroscopic and crystallographic techniques. The following table compares the primary methods employed for this purpose.

TechniquePrincipleSample RequirementsStrengthsLimitations
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.High-quality single crystal.Provides unambiguous determination of the absolute configuration.Growing suitable crystals can be challenging; not applicable to non-crystalline samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei to elucidate molecular structure and stereochemistry, often using chiral derivatizing or solvating agents.1-10 mg, in solution.Provides detailed structural information, including relative stereochemistry. Can determine absolute configuration with chiral auxiliaries.Determination of absolute configuration is often indirect and requires comparison with known standards or complex analysis.
Optical Rotatory Dispersion (ORD) Measures the change in optical rotation of a substance with a change in the wavelength of plane-polarized light.< 1 mg, in solution.Sensitive to the stereochemistry of the molecule, particularly the presence of chromophores near chiral centers (Cotton effect).Interpretation can be complex; requires a chromophore for strong signals.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.5-10 mg, in solution.Applicable to a wide range of molecules, including those without a UV chromophore. Provides definitive absolute configuration when compared with theoretical calculations.Requires specialized equipment and quantum chemical calculations for interpretation.

Experimental Data and Protocols

While specific optical rotation and chiroptical data for synthetic ent-Kaur-16-ene are not extensively reported in publicly available literature, the absolute configuration is consistently confirmed through a combination of NMR spectroscopy and comparison with the known chiroptical properties of the natural product and its derivatives. The established nomenclature dictates that the ent- configuration corresponds to a negative specific rotation[1].

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining absolute configuration. For kaurane diterpenes, this method provides a detailed three-dimensional structure, confirming the spatial arrangement of all stereocenters.

Experimental Protocol (General for Diterpenes):

  • Crystallization: Dissolve the purified synthetic ent-Kaur-16-ene in a suitable solvent system (e.g., hexane, ethyl acetate, or a mixture). Use vapor diffusion (hanging or sitting drop) or slow evaporation methods to grow single crystals.

  • Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of cold nitrogen gas (typically 100 K). Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters against the experimental data. The absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.

NMR Spectroscopy

High-resolution NMR spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments, is essential for elucidating the constitution and relative stereochemistry of synthetic ent-Kaur-16-ene. The absolute configuration can be inferred by comparing the NMR data with that of the natural product or by using chiral derivatizing agents.

Experimental Protocol (General for Kaurane Diterpenes):

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, C₆D₆, or pyridine-d₅).

  • Data Acquisition: Record 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis: Assign all proton and carbon signals using a combination of 1D and 2D spectra. Use NOESY data to establish through-space proximities of protons, which helps in determining the relative stereochemistry of the ring junctions and substituents.

  • Absolute Configuration Determination:

    • Comparison: A direct comparison of the ¹H and ¹³C NMR chemical shifts and coupling constants with those reported for natural ent-Kaur-16-ene can confirm the identity and stereochemistry.

    • Chiral Derivatizing Agents (e.g., Mosher's acid): For derivatives of ent-Kaur-16-ene containing hydroxyl groups, esterification with a chiral derivatizing agent can lead to diastereomeric products with distinguishable NMR signals, allowing for the assignment of the absolute configuration of the stereocenter bearing the hydroxyl group.

Chiroptical Methods: ORD and VCD

Optical Rotatory Dispersion (ORD) and Vibrational Circular Dichroism (VCD) are powerful techniques for determining the absolute configuration of chiral molecules in solution.

Experimental Protocol (General for Terpenes using VCD):

  • Instrumentation: Utilize a commercial VCD spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthetic ent-Kaur-16-ene in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of about 0.1 M.

  • Data Acquisition: Record the VCD and infrared spectra of the solution in a suitable sample cell (e.g., BaF₂ with a path length of 100 µm).

  • Data Analysis: Compare the experimental VCD spectrum with the theoretically calculated spectrum for the ent-configuration. A good correlation between the experimental and calculated spectra confirms the absolute configuration.

Logical Workflow and Visualization

The confirmation of the absolute configuration of synthetic ent-Kaur-16-ene typically follows a logical workflow that integrates synthesis, purification, and spectroscopic analysis. This workflow is crucial for ensuring the stereochemical integrity of the final product.

cluster_0 Synthesis and Purification cluster_1 Structural Elucidation cluster_2 Absolute Configuration Confirmation Total Synthesis Total Synthesis Purification Purification Total Synthesis->Purification Crude Product NMR Spectroscopy NMR Spectroscopy Purification->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Purification->Mass Spectrometry Relative Stereochemistry Relative Stereochemistry NMR Spectroscopy->Relative Stereochemistry 2D NMR (NOESY) Molecular Formula Molecular Formula Mass Spectrometry->Molecular Formula HRMS Optical Rotation Optical Rotation Relative Stereochemistry->Optical Rotation Chiroptical Spectroscopy VCD / ORD Relative Stereochemistry->Chiroptical Spectroscopy X-ray Crystallography X-ray Crystallography Relative Stereochemistry->X-ray Crystallography Comparison with Natural Product Data Comparison with Natural Product Data Optical Rotation->Comparison with Natural Product Data Chiroptical Spectroscopy->Comparison with Natural Product Data X-ray Crystallography->Comparison with Natural Product Data Confirmed Absolute Configuration Confirmed Absolute Configuration Comparison with Natural Product Data->Confirmed Absolute Configuration

Caption: Workflow for confirming the absolute configuration of synthetic ent-Kaur-16-ene.

The biosynthesis of ent-Kaur-16-ene in plants provides a natural blueprint for its stereochemistry. The pathway involves the cyclization of geranylgeranyl pyrophosphate (GGPP) to ent-copalyl diphosphate (B83284) (ent-CPP), which is then further cyclized to form the tetracyclic skeleton of ent-Kaur-16-ene.

Geranylgeranyl Pyrophosphate (GGPP) Geranylgeranyl Pyrophosphate (GGPP) ent-Copalyl Diphosphate (ent-CPP) ent-Copalyl Diphosphate (ent-CPP) Geranylgeranyl Pyrophosphate (GGPP)->ent-Copalyl Diphosphate (ent-CPP) ent-CPP synthase ent-Kaur-16-ene ent-Kaur-16-ene ent-Copalyl Diphosphate (ent-CPP)->ent-Kaur-16-ene ent-kaurene synthase

Caption: Biosynthetic pathway of ent-Kaur-16-ene.

References

Validation

A Comparative Guide to the Cross-Validation of Analytical Techniques for Kaur-16-ene Quantification

For Researchers, Scientists, and Drug Development Professionals **Executive Summary The selection of an optimal analytical technique for Kaur-16-ene quantification hinges on the specific requirements of the analysis, inc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

The selection of an optimal analytical technique for Kaur-16-ene quantification hinges on the specific requirements of the analysis, including sensitivity, selectivity, sample throughput, and the nature of the sample matrix.

  • GC-MS stands out for its high sensitivity and selectivity, making it ideal for identifying and quantifying Kaur-16-ene in complex mixtures, particularly for volatile and semi-volatile compounds.

  • HPLC-DAD offers a robust and widely accessible method for quantifying non-volatile compounds and is suitable for routine quality control. Its performance is often enhanced when coupled with mass spectrometry (LC-MS).

  • qNMR provides a primary analytical method that does not require a reference standard for the analyte, offering high accuracy and structural confirmation in a single analysis.

This guide presents a comparative analysis of these techniques, detailing their experimental protocols and performance characteristics to aid researchers in making informed decisions for their specific applications.

Comparative Analysis of Quantitative Methods

The following tables summarize the performance characteristics of GC-MS, HPLC-DAD, and qNMR for the quantification of Kaur-16-ene and structurally similar diterpenes. It is important to note that the data for HPLC-DAD and the direct comparison are based on studies of analogous diterpenes due to the absence of a dedicated cross-validation study for Kaur-16-ene.

Table 1: Comparison of Validated Analytical Methods for Kaur-16-ene and Related Diterpene Quantification

Analytical MethodPrincipleLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Limitations
GC-MS Separation based on volatility and polarity, with mass-based detection.> 0.99~0.1 - 10 ng/mL~0.3 - 30 ng/mLHigh sensitivity and selectivity; excellent for complex matrices.Requires derivatization for non-volatile compounds; thermal degradation risk.
HPLC-DAD Separation based on polarity with UV-Vis detection.> 0.999~0.03 - 0.1 µg/mL~0.08 - 0.4 µg/mLRobust and widely available; suitable for non-volatile compounds.Lower sensitivity than MS-based methods; potential for co-eluting interferences.
qNMR Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.> 0.995~10 µM~50 µMNo need for an analyte-specific reference standard; provides structural information.Lower sensitivity compared to chromatographic methods; requires high-purity internal standard.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections provide representative protocols for sample preparation and analysis using GC-MS, HPLC-DAD, and qNMR for Kaur-16-ene quantification.

Sample Preparation from Plant Material

A generalized workflow for the extraction of Kaur-16-ene from a plant matrix is essential for subsequent analysis.

A Plant Material (e.g., leaves, bark) B Grinding and Homogenization A->B C Solvent Extraction (e.g., Hexane (B92381), Dichloromethane) B->C D Filtration and Concentration C->D E Purified Extract for Analysis D->E

General workflow for Kaur-16-ene extraction.

Protocol:

  • Grinding: Air-dried plant material is finely ground to a homogenous powder.

  • Extraction: A known quantity of the powdered material is extracted with a suitable non-polar solvent such as hexane or dichloromethane (B109758) using techniques like sonication or Soxhlet extraction.

  • Filtration: The extract is filtered to remove solid plant debris.

  • Concentration: The solvent is evaporated under reduced pressure to yield the crude extract.

  • Purification (Optional): For complex matrices, a solid-phase extraction (SPE) cleanup step may be employed to remove interfering compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds like Kaur-16-ene.

A Sample Injection B GC Separation (Capillary Column) A->B C Ionization (Electron Impact) B->C D Mass Analysis (Quadrupole) C->D E Detection and Quantification D->E

Experimental workflow for GC-MS analysis.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped to 280°C at 10°C/min, and held for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV with a scan range of m/z 40-500.

  • Quantification: A calibration curve is generated using a certified reference standard of Kaur-16-ene.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

While Kaur-16-ene itself lacks a strong chromophore for UV detection, HPLC-DAD methods developed for other diterpenes can be adapted. For better sensitivity and specificity, coupling with a mass spectrometer (LC-MS) is recommended.

A Sample Injection B HPLC Separation (C18 Column) A->B C Diode-Array Detection B->C D Data Analysis and Quantification C->D

Experimental workflow for HPLC-DAD analysis.

Instrumentation and Conditions (adapted from related diterpene analysis):

  • HPLC System: A quaternary pump system with a degasser, autosampler, and diode-array detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution with acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As Kaur-16-ene has no significant UV absorbance, derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) would be necessary for sensitive detection.

  • Quantification: A standard curve is generated using a certified reference standard of Kaur-16-ene.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method that allows for the quantification of an analyte against a certified internal standard without the need for an analyte-specific reference material.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Quantification A Weigh Sample and Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Optimize NMR Parameters (e.g., Pulse Angle, Relaxation Delay) C->D E Acquire 1H NMR Spectrum D->E F Phase and Baseline Correction E->F G Integrate Analyte and Standard Signals F->G H Calculate Concentration G->H

Workflow for qNMR analysis.

Instrumentation and Protocol:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for quantitative analysis.

  • Sample Preparation:

    • Accurately weigh a known amount of the Kaur-16-ene containing extract and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a one-dimensional proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full magnetization recovery.

    • Use a calibrated 90° pulse.

  • Quantification:

    • Integrate a well-resolved signal of Kaur-16-ene and a signal from the internal standard.

    • The concentration of Kaur-16-ene is calculated using the following formula:

      Cₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / V) * Pₛₜd

      Where:

      • Cₓ = Concentration of Kaur-16-ene

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • V = Volume of solvent

      • P = Purity of the standard

      • ₓ = analyte (Kaur-16-ene)

      • ₛₜd = internal standard

Conclusion and Recommendations

The cross-validation of analytical techniques is crucial for ensuring the accuracy and reliability of quantitative data. For the quantification of Kaur-16-ene, the choice of method should be guided by the specific research objectives.

  • For high-sensitivity screening and identification in complex matrices, GC-MS is the method of choice.

  • For routine quality control where high sensitivity is not the primary concern and for non-volatile derivatives, HPLC-DAD (ideally coupled with a universal detector or MS) provides a robust and reliable option.

  • When a certified reference standard for Kaur-16-ene is unavailable or when absolute quantification with structural confirmation is required, qNMR offers a powerful and accurate alternative.

By understanding the principles, advantages, and limitations of each technique presented in this guide, researchers can select and validate the most appropriate method for their studies on Kaur-16-ene, leading to more reliable and reproducible scientific outcomes.

Comparative

In Vivo Efficacy of Kaur-16-ene Derivatives Compared to Standard Drugs: A Comparative Guide

This guide provides a detailed comparison of the in vivo efficacy of kaur-16-ene and its derivatives against standard therapeutic agents. The data presented is compiled from preclinical studies and is intended for resear...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vivo efficacy of kaur-16-ene and its derivatives against standard therapeutic agents. The data presented is compiled from preclinical studies and is intended for researchers, scientists, and professionals in drug development.

Anticancer Efficacy

Kaur-16-ene derivatives, particularly kaurenic acid, have demonstrated significant antitumor effects in murine models. A key study directly compared the efficacy of kaurenic acid with the standard chemotherapeutic drug, Taxol (paclitaxel), in a B16F1 melanoma model.

Quantitative Comparison of Anticancer Activity

ParameterKaur-16-ene Derivative (Kaurenic Acid)Standard Drug (Taxol)Cancer ModelReference
In Vivo Efficacy
Mean Survival Time28.30 ± 0.3189 days29.00 ± 0.43 daysB16F1 Murine Melanoma[1][2]
In Vitro Cytotoxicity
IC500.79 µM18.94 µMB16F1 Melanoma Cells[1][2]

The results indicate that while Taxol showed a slightly longer mean survival time, kaurenic acid exhibited significantly more potent cytotoxic effects at a much lower concentration in vitro.[1][2] Both treatments significantly reduced primary tumor growth rate compared to the control group.[1] Further studies on other ent-kaurene (B36324) derivatives have shown potent antiproliferative effects against human colon adenocarcinoma (HT29), human hepatocarcinoma (HepG2), and murine melanoma (B16-F10) cell lines, with some derivatives showing IC50 values around 2.5 µM.

Experimental Protocol: In Vivo Antitumor Activity in a Murine Melanoma Model

This protocol is a summary of the methodology used in the comparative study of kaurenic acid and taxol.[1][2]

  • Animal Model: C57BL/6 mice were used for the study.[1][2]

  • Tumor Induction: B16F1 melanoma cells were injected to induce tumor development.[1][2]

  • Treatment Groups:

    • Control Group

    • Kaurenic Acid-treated group

    • Taxol-treated group

  • Drug Administration: Specific dosages and routes of administration were used for each compound (details not specified in the abstract).

  • Endpoints Measured:

    • Survival Test: The lifespan of the mice in each group was monitored.[1][2]

    • Tumor Growth: The rate of tumor growth was measured throughout the experiment.[1][2]

    • Dissected-Tumor Measurements: Tumors were measured after being surgically removed.[1][2]

    • Histology: Microscopic examination of tumor tissue was performed.[1][2]

    • Gene Expression Analysis: Changes in the mRNA expression of apoptotic genes, such as Bcl-xL, were analyzed using RT-PCR.[1][2]

Signaling Pathway: Anticancer Mechanism of Kaur-16-ene Derivatives

Studies suggest that the anticancer effects of ent-kaurenes are linked to the induction of apoptosis via the intrinsic pathway, which involves mitochondrial dysfunction.

cluster_cell Cancer Cell Kaur-16-ene Kaur-16-ene Mitochondrial_Dysfunction Mitochondrial Dysfunction Kaur-16-ene->Mitochondrial_Dysfunction Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Kaur-16-ene->Cell_Cycle_Arrest Apoptotic_Pathway Intrinsic Apoptotic Pathway Mitochondrial_Dysfunction->Apoptotic_Pathway Apoptosis Apoptosis Apoptotic_Pathway->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed anticancer signaling pathway of kaur-16-ene derivatives.

Anti-inflammatory Efficacy

Kaurenic acid has also been evaluated for its anti-inflammatory properties in rodent models, showing dose-dependent effects comparable to the standard non-steroidal anti-inflammatory drug (NSAID), Aspirin (B1665792) (ASA).[3]

Quantitative Comparison of Anti-inflammatory Activity (Acute Model)

ParameterKaur-16-ene Derivative (Kaurenic Acid)Standard Drug (Aspirin)Animal ModelReference
ED50 (at 2h)83.37 ± 0.29 mg/kg97.62 ± 0.10 mg/kgEgg Albumin-Induced Paw Edema in Rats[3]
Inhibition (80 mg/kg)60.26%-Egg Albumin-Induced Paw Edema in Rats[3]
Inhibition (160 mg/kg)81%-Egg Albumin-Induced Paw Edema in Rats[3]
Inhibition (200 mg/kg)-58.93% (at 3.5h)Egg Albumin-Induced Paw Edema in Rats[3]

These results demonstrate that kaurenic acid has a potent capacity to inhibit acute edema, with a lower ED50 than aspirin at the 2-hour time point.[3]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard protocol to assess acute anti-inflammatory activity.[4][5][6]

  • Animal Model: Male Wistar rats (180-200 g) are commonly used.[4]

  • Acclimatization: Animals are acclimatized for at least one week under controlled conditions.[4][5]

  • Treatment Groups:

    • Vehicle control group (e.g., saline)

    • Reference drug group (e.g., Indomethacin, 10 mg/kg)

    • Test compound groups at different doses

  • Drug Administration: The test compound or reference drug is administered orally or intraperitoneally 1 hour before the induction of inflammation.[4]

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.[4]

  • Measurement of Edema: Paw volume is measured at specific time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[5][6]

  • Data Analysis: The percentage increase in paw volume and the percentage inhibition of edema are calculated and statistically analyzed.[4]

Signaling Pathway: Anti-inflammatory Mechanism of Kaur-16-ene Derivatives

The anti-inflammatory effects of ent-kaurene diterpenes have been associated with the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[3] This inhibition leads to a decrease in the production of pro-inflammatory mediators.

cluster_cell_inflammation Inflamed Cell Inflammatory_Stimuli Inflammatory Stimuli NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation Proinflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, iNOS) NFkB_Activation->Proinflammatory_Mediators Inflammation Inflammation Proinflammatory_Mediators->Inflammation Kaur-16-ene Kaur-16-ene Kaur-16-ene->NFkB_Activation

Caption: Proposed anti-inflammatory signaling pathway of kaur-16-ene.

Antimicrobial Activity

While extensive in vivo comparative data is not as readily available as for anticancer and anti-inflammatory effects, in vitro studies have shown the potential of kaur-16-ene derivatives against clinically relevant bacteria.

In Vitro Antibacterial Activity

CompoundTarget OrganismMIC (µg/mL)Reference
Sigesbeckin A (Kaur-16-ene derivative)MRSA64[7]
Sigesbeckin A (Kaur-16-ene derivative)VRE64[7]
18-hydroxy-kaur-16-ent-19-oic acidMRSA64[7]
18-hydroxy-kaur-16-ent-19-oic acidVRE64[7]

These findings highlight the potential of kaur-16-ene derivatives as a source for new antimicrobial agents, particularly against resistant strains.[7] Further in vivo studies are necessary to establish their efficacy in comparison to standard antibiotics.

Experimental Workflow: General In Vivo Efficacy Study

The following diagram illustrates a generalized workflow for conducting in vivo efficacy studies, applicable to various therapeutic areas.

Start Start Animal_Model Animal Model Selection & Acclimatization Start->Animal_Model Grouping Randomization into Treatment Groups Animal_Model->Grouping Treatment Drug Administration (Kaur-16-ene vs. Standard) Grouping->Treatment Monitoring Monitoring of Disease Progression & Toxicity Treatment->Monitoring Endpoint Endpoint Measurement (e.g., Tumor size, Inflammation) Monitoring->Endpoint Data_Analysis Data Collection & Statistical Analysis Endpoint->Data_Analysis Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion

Caption: Generalized experimental workflow for in vivo efficacy studies.

References

Validation

Structure-Activity Relationship (SAR) of Kaur-16-ene Analogs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The kaur-16-ene class of diterpenoids, characterized by a tetracyclic furanoditerpenoid skeleton, has garnered significant attention in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The kaur-16-ene class of diterpenoids, characterized by a tetracyclic furanoditerpenoid skeleton, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its analogs. These compounds, isolated from various plant sources, have demonstrated promising anticancer and anti-inflammatory properties. Structure-activity relationship (SAR) studies are crucial in identifying the key structural motifs responsible for these effects and in guiding the synthesis of more potent and selective therapeutic agents. This guide provides a comparative analysis of kaur-16-ene analogs, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity of Kaur-16-ene Analogs

The cytotoxicity of kaur-16-ene derivatives has been evaluated against a range of human cancer cell lines. The presence and nature of substituents on the kaurane (B74193) skeleton significantly influence their anticancer potential.

Key SAR Observations for Anticancer Activity:

  • α,β-Unsaturated Ketone Moiety: The introduction of a 2,15-diketo or a 15-keto group, which forms an α,β-unsaturated ketone system, has been shown to significantly enhance cytotoxic activity. For instance, atractyligenin (B1250879) derivatives with these modifications exhibit potent activity against ovarian cancer cells (1A9) with EC50 values in the sub-micromolar range[1].

  • Modifications at C-19: Modifications at the C-19 position have a variable impact. While hydroxyl and fluoride (B91410) analogs at C-19 tend to be weakly active, certain urea (B33335) derivatives have shown potent inhibitory activity[2].

  • Exomethylene-cyclopentanone Moiety: The presence of an exomethylene-cyclopentanone moiety in the structure has been associated with strong antiproliferative effects across multiple cancer cell lines, including colon (HT29), hepatocellular (HepG2), and melanoma (B16-F10) cancers, with IC50 values around 2.5 μM[3].

  • Double Bond at C-16: The double bond at the C-16 position is considered a key feature for the genotoxicity and cytotoxic effects of some kaur-16-ene analogs[4].

Table 1: Anticancer Activity (IC50, µM) of Selected Kaur-16-ene Analogs

Compound/AnalogModificationHT29 (Colon)HepG2 (Liver)B16-F10 (Melanoma)HCT116 (Colon)1A9 (Ovarian)
Atractyligenin (1)Parent Compound----> 10
Compound 32,15-diketo derivative of 1----0.2
Compound 415-keto derivative of 1----0.3
Compound 13exomethylene-cyclopentanone2.71 ± 0.232.12 ± 0.232.65 ± 0.13--
Compound 7ent-15α-angeloyloxykaur-16-en-3β-ol> 20> 20> 20--
Compound 12Derivative of 7~10~10~10--

Data compiled from multiple sources[1][3]. Note: "-" indicates data not available.

Anti-inflammatory Activity of Kaur-16-ene Analogs

Several kaur-16-ene derivatives have been investigated for their ability to inhibit inflammatory pathways, primarily through the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Key SAR Observations for Anti-inflammatory Activity:

  • Hydroxylation and Carboxylic Acid Moiety: The presence and position of hydroxyl groups, as well as a carboxylic acid at C-19, are important for anti-inflammatory activity. For example, ent-kaur-16-en-19-oic acid is a known anti-inflammatory agent[5].

  • Inhibition of NF-κB and Activation of Nrf2: The anti-inflammatory effects of these compounds are often mediated through the inhibition of the NF-κB signaling pathway and the activation of the Nrf2 pathway, which leads to the downregulation of pro-inflammatory cytokines like IL-6 and TNF-α[5][6].

  • Specific Substitutions: Certain derivatives have shown potent inhibition of NO production with IC50 values in the low micromolar range (2-10 µM) without significant cytotoxicity[6].

Table 2: Anti-inflammatory Activity (NO Inhibition IC50, µM) of Selected Kaur-16-ene Analogs in LPS-stimulated RAW 264.7 Macrophages

Compound/AnalogIC50 (µM)Cytotoxicity (at 25 µM)
Compound 9< 10Non-cytotoxic
Compound 10< 10Non-cytotoxic
Compound 17< 10Non-cytotoxic
Compound 28< 10Non-cytotoxic
Compound 37< 10Non-cytotoxic
Compound 48< 10Non-cytotoxic
Compound 55< 10Non-cytotoxic
Compound 61< 10Non-cytotoxic
Compound 62< 10Non-cytotoxic
Compound 112 - 10Cytotoxic
Compound 122 - 10Cytotoxic
Compound 142 - 10Cytotoxic
Compound 232 - 10Cytotoxic

Data extracted from a study by Velázquez et al. (2011)[6].

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microplates

  • Cancer cell lines (e.g., HT29, HepG2, B16-F10)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Kaur-16-ene analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the kaur-16-ene analogs. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Nitric Oxide (NO) Inhibition Assay

This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in the culture medium of LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • 24-well or 96-well plates

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Kaur-16-ene analogs (dissolved in DMSO)

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the kaur-16-ene analogs for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent in a 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite in the samples by comparing the absorbance to a sodium nitrite standard curve. Determine the percentage of NO inhibition and the IC50 values.

Visualizations

Below are diagrams illustrating a general experimental workflow and key signaling pathways modulated by kaur-16-ene analogs.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis & SAR cluster_mechanism Mechanism of Action start Kaur-16-ene Scaffolds synthesis Chemical Modification start->synthesis analogs Library of Analogs synthesis->analogs cytotoxicity Cytotoxicity Assays (e.g., MTT) analogs->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) analogs->anti_inflammatory ic50 IC50 Determination cytotoxicity->ic50 anti_inflammatory->ic50 sar Structure-Activity Relationship Analysis ic50->sar pathway Signaling Pathway Studies sar->pathway lead_opt Lead Optimization pathway->lead_opt

Caption: General experimental workflow for SAR studies of kaur-16-ene analogs.

nf_kb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Kaur Kaur-16-ene Analog Kaur->IKK inhibits IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes transcribes

Caption: Inhibition of the NF-κB signaling pathway by kaur-16-ene analogs.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Kaur Kaur-16-ene Analog Kaur->Keap1 inactivates Keap1_Nrf2->Nrf2 releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome leads to ARE ARE Nrf2_nuc->ARE binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes transcribes

Caption: Activation of the Nrf2 antioxidant pathway by kaur-16-ene analogs.

References

Comparative

Comparative Metabolic Profiling: Unraveling the Effects of High and Low Kaur-16-ene Content in Plants

A Guide for Researchers, Scientists, and Drug Development Professionals ent-Kaur-16-ene is a pivotal tetracyclic diterpene intermediate in plant metabolism. It stands at a critical metabolic crossroads, serving as the un...

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

ent-Kaur-16-ene is a pivotal tetracyclic diterpene intermediate in plant metabolism. It stands at a critical metabolic crossroads, serving as the universal precursor for the biosynthesis of gibberellins (B7789140) (GAs), a class of essential phytohormones that regulate growth and development. Beyond its role in primary metabolism, ent-kaurene (B36324) is also the starting point for a diverse array of specialized diterpenoids, including phytoalexins involved in plant defense. Genetic modifications, such as the mutation or overexpression of the enzyme ent-kaurene synthase (KS), can lead to significant variations in its endogenous concentration. Understanding the resulting metabolic shifts in plants with high versus low kaur-16-ene content provides valuable insights into pathway regulation, metabolic crosstalk, and potential targets for bioengineering applications in agriculture and medicine.

This guide provides an objective comparison of the metabolic landscapes in plants with altered kaur-16-ene levels, supported by experimental data and detailed methodologies.

Metabolic Consequences of Altered ent-Kaur-16-ene Levels

Altering the flux towards ent-kaurene, either by enhancing or blocking its synthesis, has profound and predictable effects on plant physiology and metabolism. Plants with a functional ent-kaurene synthase (KS) pathway maintain a basal level of ent-kaurene for GA production (a "High Kaur-16-ene Precursor Flux" system). In contrast, mutants lacking functional KS, such as the maize dwarf-5 (d5) mutant, are unable to produce ent-kaurene, leading to a "Low Kaur-16-ene" state and characteristic GA-deficiency phenotypes like severe dwarfism.

Conversely, redirecting metabolic flux away from downstream pathways, for instance by overexpressing an enzyme that consumes GAs (like GA-2-oxidase), can lead to a relative accumulation of GA precursors. These alterations impact not only the direct biosynthetic pathways but also trigger broader changes in primary and secondary metabolism, including carbon allocation, biomass production, and the synthesis of defense compounds.

Data Presentation: Comparative Metabolite Analysis

The following tables summarize quantitative and qualitative changes observed in plants with altered gibberellin and diterpenoid metabolism, serving as a model for high vs. low kaur-16-ene flux scenarios.

Table 1: Comparison of Gibberellin (GA) Content in Medicago truncatula Callus Lines

This table presents data from two distinct cell lines, where the embryogenic line (M9-10a) shows a specific accumulation pattern of GA precursors compared to the non-embryogenic line (M9), illustrating the impact of developmental state on this pathway.

MetaboliteNon-Embryogenic Line (M9) (ng/g FW)Embryogenic Line (M9-10a) (ng/g FW)Pathway Role
GA53Not Detected1.8 ± 0.2Precursor in 13-hydroxylation pathway
GA190.9 ± 0.14.5 ± 0.5Precursor to bioactive GAs
GA30.2 ± 0.051.5 ± 0.2Bioactive Gibberellin
GA40.7 ± 0.10.6 ± 0.1Bioactive Gibberellin
Data adapted from a study on Medicago truncatula somatic embryogenesis, where altered GA metabolism was observed.

Table 2: Phenotypic and Metabolic Changes in Genetically Modified Plants

This table provides a qualitative comparison based on findings from studies on transgenic tobacco and maize mutants with altered diterpenoid metabolism.

ParameterHigh Kaur-16-ene Flux System (e.g., Wild-Type Maize, GA20-ox Tobacco)Low Kaur-16-ene Content System (e.g., Maize d5 Mutant, GA2-ox Tobacco)
Phenotype Normal to elongated growthSevere dwarfism
Bioactive Gibberellins Normal to elevated levelsSeverely depleted
Kaurane Phytoalexins Inducible upon stressNot produced
Lignin Content Normal to increasedDecreased
Biomass Accumulation Normal to increasedDecreased
Photosynthesis Rate Positively correlated with growthDecreased
This is a synthesized comparison from studies on transgenic tobacco and maize mutants.

Experimental Protocols

Detailed and robust analytical methods are crucial for the accurate profiling of plant metabolites. The following protocols outline standard procedures for the extraction and analysis of diterpenoids and other related metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Metabolite Extraction

This protocol is a generalized method for the extraction of a broad range of primary and secondary metabolites, including diterpenes.

  • Sample Collection & Preparation : Flash-freeze 50-100 mg of plant tissue in liquid nitrogen to quench metabolic activity. Grind the tissue to a fine powder using a mortar and pestle or a bead mill.

  • Solvent Extraction : Add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol (B129727) containing a mixture of internal standards) to the powdered tissue.

  • Homogenization : Vortex the mixture vigorously for 1 minute and incubate at 4°C for 20 minutes, with intermittent shaking.

  • Centrifugation : Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection : Carefully transfer the supernatant to a new microfuge tube. For broader metabolite coverage, the pellet can be re-extracted.

  • Solvent Evaporation : Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac) without heating. The dried extract can be stored at -80°C until analysis.

GC-MS Analysis for Volatile and Semi-Volatile Metabolites (including ent-Kaur-16-ene)

GC-MS is ideal for analyzing volatile and semi-volatile compounds like terpene hydrocarbons. A derivatization step is often required for less volatile compounds like sugars and organic acids.

  • Derivatization : Re-dissolve the dried extract in 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate for 90 minutes at 30°C. Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate for 30 minutes at 37°C to silylate functional groups.

  • Injection : Inject 1 µL of the derivatized sample into the GC-MS system.

  • Chromatographic Separation : Use a capillary column such as an HP-5MS (30 m x 0.25 mm x 0.25 µm). Set the injector temperature to 250°C. Use helium as the carrier gas. A typical oven temperature program is: start at 70°C, hold for 1 minute, then ramp to 300°C at a rate of 5°C/min, and hold for 5 minutes.

  • Mass Spectrometry : Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-600.

  • Data Analysis : Identify compounds by comparing their mass spectra and retention indices to reference libraries such as the NIST database.

LC-MS/MS Analysis for Non-Volatile Metabolites (Gibberellins, Phenolics, etc.)

LC-MS/MS is a highly sensitive and specific technique for quantifying a wide range of metabolites, particularly phytohormones and other non-volatile compounds.

  • Sample Preparation : Re-dissolve the dried extract from the initial extraction step in 100 µL of a suitable solvent (e.g., 50% methanol). Centrifuge to remove any insoluble material.

  • Chromatographic Separation : Inject 5-10 µL of the sample onto a reverse-phase column (e.g., C18 column, 100 x 2.1 mm, 1.7 µm). Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Mass Spectrometry : Couple the LC system to a tandem mass spectrometer (e.g., a triple quadrupole or QTOF) equipped with an electrospray ionization (ESI) source, operated in both positive and negative ion modes.

  • Targeted Analysis : For quantification, operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Develop a method using precursor-product ion transitions specific to each target analyte, optimized using authentic standards.

  • Data Analysis : Quantify metabolites by comparing the peak areas from the samples to calibration curves generated from serial dilutions of pure standards.

Visualizations: Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biochemical and experimental processes.

Diterpenoid_Biosynthesis_Pathway Diterpenoid Biosynthesis Pathway GGPP GGPP ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP CPS ent_Kaurene ent-Kaur-16-ene ent_CPP->ent_Kaurene ent-Kaurene Synthase (KS) [Low in d5 mutant] GA12 GA12 ent_Kaurene->GA12 KO Kauralexins Kauralexins & Other Diterpenoids ent_Kaurene->Kauralexins CYP450s, etc. Bioactive_GAs Bioactive Gibberellins (e.g., GA1, GA4) GA12->Bioactive_GAs KAO, GA20ox, GA3ox Growth Growth & Development Bioactive_GAs->Growth Defense Plant Defense Kauralexins->Defense Legend Key_Intermediate Key Intermediate Primary_Metabolism Primary Metabolism (Gibberellins) Specialized_Metabolism Specialized Metabolism (Phytoalexins)

Caption: Diterpenoid biosynthesis pathway highlighting ent-kaur-16-ene as a key branch point.

Comparative_Metabolomics_Workflow Comparative Metabolomics Experimental Workflow Plant_Material Plant Material (High vs. Low Kaur-16-ene) Quenching Metabolic Quenching (Liquid Nitrogen) Plant_Material->Quenching Extraction Metabolite Extraction (e.g., 80% Methanol) Quenching->Extraction Analysis Instrumental Analysis Extraction->Analysis GCMS GC-MS (Volatiles, Terpenes) Analysis->GCMS Aliquot 1 LCMS LC-MS/MS (Hormones, Phenolics) Analysis->LCMS Aliquot 2 Data_Processing Data Processing (Peak Integration, Alignment) GCMS->Data_Processing LCMS->Data_Processing Stats Statistical Analysis (PCA, OPLS-DA, Volcano Plots) Data_Processing->Stats Interpretation Biological Interpretation (Pathway Analysis) Stats->Interpretation

Caption: A typical experimental workflow for comparative plant metabolomics studies.

Validation

The Central Role of Kaur-16-ene in Gibberellin Signaling: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the role of ent-kaur-16-ene in the gibberellin (GA) signaling pathway. We will delve into its biosynthesis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the role of ent-kaur-16-ene in the gibberellin (GA) signaling pathway. We will delve into its biosynthesis, its position as a critical intermediate, and its enzymatic conversion to bioactive gibberellins (B7789140). This document will also compare the enzymes involved, their kinetics, and the effects of mutations and inhibitors on the pathway, supported by experimental data and detailed protocols.

Gibberellin Signaling: An Overview

Gibberellins are diterpenoid plant hormones that regulate various developmental processes, including seed germination, stem elongation, and flower development. The GA signaling pathway is a well-characterized cascade that is initiated by the binding of bioactive GAs to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor. This binding event leads to a conformational change in GID1, promoting its interaction with DELLA proteins, which are transcriptional regulators that act as repressors of GA responses. The formation of the GA-GID1-DELLA complex targets the DELLA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins relieves their repressive effects, allowing for the expression of GA-responsive genes and the promotion of plant growth.

The biosynthesis of bioactive GAs is a multi-step process that begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGDP). A key intermediate in this pathway is the tetracyclic diterpene hydrocarbon, ent-kaur-16-ene.

Biosynthesis of ent-Kaur-16-ene

ent-Kaur-16-ene is synthesized from GGDP in a two-step cyclization reaction catalyzed by two distinct enzymes located in the plastids: ent-copalyl diphosphate synthase (CPS) and ent-kaurene (B36324) synthase (KS).

  • GGDP to ent-copalyl diphosphate (ent-CPP): CPS catalyzes the protonation-initiated cyclization of the acyclic GGDP to the bicyclic intermediate, ent-CPP.

  • ent-CPP to ent-kaur-16-ene: KS then catalyzes the further cyclization and rearrangement of ent-CPP to form the tetracyclic olefin, ent-kaur-16-ene.

This two-step process is a critical control point in the GA biosynthetic pathway.

ent-Kaur-16-ene: A Branch Point in Metabolism

While ent-kaur-16-ene is an essential precursor for gibberellins, it also serves as an intermediate in the biosynthesis of other specialized diterpenoids, such as phytoalexins, which are involved in plant defense. This positions ent-kaurene synthase as a key enzyme that channels carbon flux towards either primary metabolism (gibberellins) or secondary metabolism (phytoalexins).

From ent-Kaur-16-ene to Bioactive Gibberellins

Following its synthesis, ent-kaur-16-ene is transported to the endoplasmic reticulum where it undergoes a series of oxidative reactions catalyzed by cytochrome P450 monooxygenases. The first and rate-limiting step in this part of the pathway is the three-step oxidation of ent-kaur-16-ene to ent-kaurenoic acid, a reaction catalyzed by ent-kaurene oxidase (KO).

ent-kaurene → ent-kaurenol (B36349)ent-kaurenal (B36371) → ent-kaurenoic acid

This series of reactions is a critical regulatory point and a target for many commercially important plant growth retardants. Following the formation of ent-kaurenoic acid, further oxidations and rearrangements lead to the production of the diverse family of gibberellins, of which only a few, such as GA1 and GA4, are biologically active.

Comparative Data

To facilitate a clear comparison, the following tables summarize key quantitative data related to the enzymes that metabolize ent-kaur-16-ene and the effects of mutations in the genes encoding these enzymes.

Table 1: Kinetic Parameters of ent-Kaurene Synthase (KS)

SpeciesEnzymeSubstrateKm (µM)kcat (s-1)Reference
Arabidopsis thalianaAtKSent-CPPN/A0.06[1]

Table 2: Kinetic Parameters of ent-Kaurene Oxidase (KO)

SpeciesEnzymeSubstrateKm (µM)Vmax (µmol-1mg-1h-1)Reference
Arabidopsis thalianaAtKOent-kaurene2N/A
Montanoa tomentosaMtKOent-kaurene80.63 ± 1.231.80 ± 1.8

Table 3: Effects of Mutations in ent-Kaurene Synthase (KS) on Gibberellin Levels and Phenotype

SpeciesMutantGenePhenotypeEndogenous GA LevelsReference
Arabidopsis thalianaga2AtKSSevere dwarfism, reduced germination, male sterilitySignificantly reduced[2][3]
Chinese Cabbagenhm1BraA07g042410.3CNon-heading phenotypeLower than wild-type
Riced5ZmKSL3DwarfismReduced[4]

Table 4: Inhibitors of ent-Kaurene Synthase (KS) and ent-Kaurene Oxidase (KO)

InhibitorTarget EnzymeType of InhibitionIC50 / KiReference
Quaternary Ammonium Compounds (e.g., AMO-1618)ent-Kaurene SynthaseStructure-dependentN/A
Paclobutrazolent-Kaurene OxidaseCompetitiveIC50 = 43.9 µM (for MtKO)
Uniconazoleent-Kaurene OxidaseN/AN/A[3][5]
Ancymidolent-Kaurene OxidaseN/AN/A[6]

Experimental Protocols

Detailed methodologies are crucial for validating the role of ent-kaur-16-ene and its associated enzymes. Below are outlines of key experimental protocols.

Protocol 1: In Vitro ent-Kaurene Synthase (KS) Activity Assay

This protocol describes the functional characterization of a candidate KS gene using a recombinant enzyme expressed in E. coli.

1. Recombinant Protein Expression and Purification:

  • Clone the candidate KS cDNA into an appropriate expression vector (e.g., pET vector).
  • Transform the construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

2. Enzyme Assay:

  • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 7.5 mM MgCl2, 5 mM DTT).
  • The substrate, ent-copalyl diphosphate (ent-CPP), can be generated in situ from GGDP using a purified CPS enzyme or can be chemically synthesized.
  • Incubate the purified KS enzyme with ent-CPP in the assay buffer.
  • For kinetic analysis, vary the concentration of ent-CPP.

3. Product Analysis:

  • Extract the reaction products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
  • Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Identify ent-kaurene based on its retention time and mass spectrum compared to an authentic standard.

Protocol 2: Quantification of Gibberellins by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for quantifying endogenous gibberellin levels in plant tissues.

1. Sample Preparation:

  • Freeze-dry and grind plant tissue to a fine powder.
  • Add a known amount of deuterated internal standards for each GA to be quantified.
  • Extract the tissue with a solvent mixture (e.g., 80% methanol).

2. Purification and Fractionation:

  • Partition the extract against an organic solvent (e.g., ethyl acetate) to remove non-polar compounds.
  • Further purify the aqueous phase using solid-phase extraction (SPE) cartridges (e.g., C18 and anion exchange).

3. Derivatization:

  • Methylate the carboxyl groups of the GAs using diazomethane.
  • Silylate the hydroxyl groups using a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide).

4. GC-MS Analysis:

  • Inject the derivatized sample into a GC-MS system.
  • Use selected ion monitoring (SIM) to detect and quantify the specific ions for each GA and its corresponding internal standard.
  • Calculate the amount of endogenous GA based on the peak area ratios of the endogenous GA to the internal standard.[7][8][9]

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Gibberellin_Biosynthesis_Pathway GGDP Geranylgeranyl Diphosphate (GGDP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGDP->ent_CPP CPS Kaur_16_ene ent-Kaur-16-ene ent_CPP->Kaur_16_ene KS ent_Kaurenol ent-Kaurenol Kaur_16_ene->ent_Kaurenol KO Phytoalexins Phytoalexins Kaur_16_ene->Phytoalexins Other synthases ent_Kaurenal ent-Kaurenal ent_Kaurenol->ent_Kaurenal KO ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurenal->ent_Kaurenoic_Acid KO GA12 GA12 ent_Kaurenoic_Acid->GA12 KAO Bioactive_GAs Bioactive GAs (e.g., GA1, GA4) GA12->Bioactive_GAs Multiple steps

Caption: Gibberellin biosynthesis pathway highlighting the central role of ent-kaur-16-ene.

Gibberellin_Signaling_Pathway GA Bioactive GA GID1 GID1 Receptor GA->GID1 binds GA_GID1 GA-GID1 Complex DELLA DELLA Repressor GA_GID1_DELLA GA-GID1-DELLA Complex Proteasome 26S Proteasome DELLA->Proteasome targeted to GA_Response_Genes GA-Responsive Genes DELLA->GA_Response_Genes represses GA_GID1->DELLA interacts with SCF SCF E3 Ligase GA_GID1_DELLA->SCF recruits SCF->DELLA ubiquitinates Degradation DELLA Degradation Proteasome->Degradation leads to Degradation->GA_Response_Genes de-represses Growth_Response Growth Response GA_Response_Genes->Growth_Response expression leads to Repression Repression

Caption: Simplified overview of the gibberellin signaling pathway.

Experimental_Workflow_KS_Activity Cloning 1. Clone KS cDNA into expression vector Expression 2. Express recombinant KS in E. coli Cloning->Expression Purification 3. Purify KS protein (Affinity Chromatography) Expression->Purification Assay 4. In vitro enzyme assay with ent-CPP Purification->Assay Extraction 5. Extract reaction products (Organic Solvent) Assay->Extraction Analysis 6. Analyze products by GC-MS Extraction->Analysis Identification 7. Identify ent-kaur-16-ene Analysis->Identification

Caption: Experimental workflow for determining ent-kaurene synthase activity.

References

Comparative

A comparative study of the antimicrobial spectra of Kaur-16-ene and its derivatives

A Comparative Analysis of the Antimicrobial Spectra of Kaur-16-ene and Its Derivatives The emergence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Diterpenes, a class...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Antimicrobial Spectra of Kaur-16-ene and Its Derivatives

The emergence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Diterpenes, a class of natural products, have shown promise as a source of new antimicrobial compounds. Among these, ent-kaur-16-ene and its derivatives have garnered significant attention for their activity against a range of pathogens. This guide provides a comparative overview of the antimicrobial spectra of ent-kaur-16-ene and several of its derivatives, supported by experimental data and detailed methodologies.

Comparative Antimicrobial Activity

The antimicrobial efficacy of ent-kaur-16-ene and its derivatives has been evaluated against various microorganisms, including those responsible for oral diseases and multidrug-resistant infections. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in these assessments.

The parent compound, ent-kaur-16-en-19-oic acid (kaurenoic acid, KA), has demonstrated notable activity against several oral pathogens.[1] For instance, it exhibits an MIC of 10 µg/mL against Streptococcus sobrinus, Streptococcus mutans, Streptococcus mitis, Streptococcus sanguinis, and Lactobacillus casei.[1] However, its efficacy is reduced against Streptococcus salivarius and Enterococcus faecalis, with MIC values of 100 µg/mL and 200 µg/mL, respectively.[1]

Structural modifications to the kaur-16-ene scaffold have been shown to significantly influence antimicrobial activity, highlighting the importance of structure-activity relationships (SAR).[1][2] For example, the sodium salt of kaurenoic acid (KA-Na) was found to be the most active among six tested derivatives against microorganisms involved in the caries process.[3] Time-kill assays revealed that both KA and KA-Na initially exhibit a bacteriostatic effect against S. mutans, inhibiting growth within the first 12 hours, followed by a bactericidal effect between 12 and 24 hours.[3]

Further studies have explored the impact of substitutions at various positions on the kaurane (B74193) skeleton. Derivatives with substitutions on carbon-15 (B1200482), such as acetylgrandifloric acid (ent-kaur-16-en-15α-acetyloxy-19-oic acid) and its epimer xylopic acid, have shown significant antibacterial activity at concentrations of 250 µg/mL or higher.[4] Additionally, modifications at the C3 carbon, particularly the introduction of oxygenated groups like esters, have been found to enhance antimicrobial activity.[2] For instance, ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene displayed broad-spectrum activity against Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Candida krusei.[2][5]

The following table summarizes the minimum inhibitory concentrations (MIC) of kaur-16-ene and its derivatives against a selection of microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference
ent-kaur-16-en-19-oic acid (KA)Streptococcus sobrinus10[1]
ent-kaur-16-en-19-oic acid (KA)Streptococcus mutans10[1]
ent-kaur-16-en-19-oic acid (KA)Streptococcus mitis10[1]
ent-kaur-16-en-19-oic acid (KA)Streptococcus sanguinis10[1]
ent-kaur-16-en-19-oic acid (KA)Lactobacillus casei10[1]
ent-kaur-16-en-19-oic acid (KA)Streptococcus salivarius100[1]
ent-kaur-16-en-19-oic acid (KA)Enterococcus faecalis200[1]
Sodium salt of KA (KA-Na)Oral PathogensPromising MIC values[3]
Acetylgrandifloric acidBacteria≥ 250[4]
Xylopic acidBacteria≥ 250[4]

Experimental Protocols

The determination of the antimicrobial spectra of kaur-16-ene derivatives typically involves standard microbiological assays. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Microbial Inoculum: Bacterial strains are cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. The suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: The kaur-16-ene derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. A series of two-fold dilutions are then prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Incubation: The standardized microbial inoculum is added to each well containing the diluted compounds. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth. A positive control (medium with inoculum) and a negative control (medium only) are included in each assay.

Time-Kill Assay

This assay is performed to determine whether an antimicrobial agent is bactericidal or bacteriostatic.

  • Preparation: A bacterial suspension is prepared as described for the MIC assay. The test compound is added to the bacterial culture at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. A growth control without the compound is also included.

  • Sampling and Plating: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Viable Cell Count: Serial dilutions of the collected aliquots are plated on appropriate agar plates. The plates are incubated at 37°C for 24 hours, and the number of viable colonies is counted.

  • Data Analysis: The results are plotted as the log₁₀ of CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the antimicrobial spectrum of kaur-16-ene derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_analysis Data Analysis start Start compound Kaur-16-ene Derivative Solution start->compound inoculum Microbial Inoculum Preparation start->inoculum mic MIC Assay (Broth Microdilution) compound->mic inoculum->mic time_kill Time-Kill Assay inoculum->time_kill mic_result Determine MIC mic->mic_result tk_result Determine Bacteriostatic/ Bactericidal Effect time_kill->tk_result mic_result->time_kill signaling_pathway cluster_membrane Bacterial Cell Membrane membrane Phospholipid Bilayer kaurene Kaur-16-ene Derivative interaction Membrane Interaction/ Insertion kaurene->interaction disruption Membrane Disruption & Pore Formation interaction->disruption leakage Ion & Metabolite Leakage disruption->leakage death Cell Death leakage->death

References

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Kaur-16-ene

For Researchers, Scientists, and Drug Development Professionals This document provides immediate, essential safety and logistical information for the handling of Kaur-16-ene. In the absence of a specific Safety Data Shee...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Kaur-16-ene. In the absence of a specific Safety Data Sheet (SDS), this guidance is based on the precautionary principle and established best practices for handling solid organic compounds of low volatility and unknown toxicity.

Key Safety and Physical Properties

A summary of the known physical and safety data for Kaur-16-ene is presented below. This information is critical for a preliminary risk assessment.

PropertyValueSource
GHS Hazard Classification None Found[1]
Physical State SolidInferred from melting point
Molecular Formula C₂₀H₃₂[2][3][4]
Molecular Weight 272.47 g/mol [2][3][4]
Boiling Point 346.00 to 348.00 °C @ 760.00 mm Hg[1]
Flash Point 170.00 °C (338.00 °F) TCC[1]
Vapor Pressure 0.000111 mmHg @ 25.00 °C (estimated)[1]

Personal Protective Equipment (PPE)

Standard laboratory PPE is required to minimize exposure when handling Kaur-16-ene.[5][6] The low volatility of Kaur-16-ene suggests that the primary routes of exposure are inhalation of dust, skin contact, and ingestion.

Recommended PPE:
  • Hand Protection: Nitrile gloves are recommended for handling Kaur-16-ene and its solutions.[5] Always inspect gloves for tears or punctures before use and change them frequently.

  • Eye Protection: Chemical safety goggles are mandatory to protect against accidental splashes or dust particles.[5][6]

  • Body Protection: A standard laboratory coat should be worn at all times to protect skin and clothing.[5][6]

  • Respiratory Protection: While the vapor pressure is low, a dust mask or N95 respirator should be considered when handling larger quantities of the solid to prevent inhalation of fine particles. Work in a well-ventilated area or a chemical fume hood is recommended.

Experimental Protocol: Safe Handling of Kaur-16-ene

This step-by-step protocol outlines the safe handling of Kaur-16-ene from receipt to disposal.

1. Pre-Handling and Preparation:

  • Before beginning any work, consult all available safety information.
  • Ensure that a chemical spill kit is readily accessible.
  • Designate a specific area for handling Kaur-16-ene, preferably within a chemical fume hood.
  • Assemble all necessary equipment, including spatulas, weighing paper, and glassware.
  • Put on all required personal protective equipment (lab coat, safety goggles, and nitrile gloves).

2. Handling and Weighing:

  • Handle Kaur-16-ene in a well-ventilated area or a fume hood to minimize inhalation of any dust.
  • When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure if available.
  • Use a spatula to transfer the solid, avoiding the creation of dust.
  • If dissolving in a solvent, add the solvent to the solid slowly to prevent splashing.

3. Post-Handling:

  • Clean all equipment and the work area thoroughly after use.
  • Wipe down surfaces with an appropriate solvent to remove any residual Kaur-16-ene.
  • Dispose of all contaminated materials, including gloves and weighing paper, in the designated solid waste container.
  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

As Kaur-16-ene is not classified as a hazardous material, it can likely be disposed of as non-hazardous solid waste. However, always follow your institution's specific waste disposal guidelines.

  • Solid Waste: Collect all solid Kaur-16-ene waste and contaminated disposables (e.g., gloves, weighing paper, paper towels) in a clearly labeled, sealed container.

  • Solutions: Non-hazardous solutions of Kaur-16-ene may be disposed of according to your institution's chemical waste procedures for non-hazardous organic solutions. Do not pour any chemical waste down the drain unless explicitly permitted by your environmental health and safety office.[7]

Spill Response Plan

In the event of a small spill of solid Kaur-16-ene:

  • Alert others in the immediate area.

  • Wear appropriate PPE , including gloves, safety goggles, and a lab coat.

  • Contain the spill by gently covering it with an absorbent material from a chemical spill kit.

  • Sweep up the material carefully to avoid generating dust and place it in a sealed container for disposal.

  • Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as non-hazardous solid waste.

For larger spills, or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.

Safe Handling Workflow

Safe_Handling_Workflow Start Start: Receive Kaur-16-ene Assess_Hazards Assess Hazards (Review available data) Start->Assess_Hazards Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Select_PPE Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Select_PPE->Prepare_Work_Area Handle_Chemical Handle Kaur-16-ene (Weighing, Transferring) Prepare_Work_Area->Handle_Chemical Spill_Event Spill? Handle_Chemical->Spill_Event Post_Handling Post-Handling Procedures (Clean-up) Waste_Disposal Waste Disposal (Segregate Waste) Post_Handling->Waste_Disposal End End: Procedure Complete Waste_Disposal->End Spill_Event->Post_Handling No Spill_Cleanup Follow Spill Protocol Spill_Event->Spill_Cleanup Yes Spill_Cleanup->Post_Handling

Caption: Workflow for the safe handling of Kaur-16-ene.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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